Thiolutin
Description
This compound has been reported in Streptomyces celluloflavus, Saccharothrix algeriensis, and Streptomyces kasugaensis with data available.
structure
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-4(11)9-6-7-5(3-13-14-7)10(2)8(6)12/h3H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMRAFONCSQAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CSS2)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040624 | |
| Record name | Thiolutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
152.00 to 156.00 °C. @ 17.00 mm Hg | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.21 mg/mL | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-11-6 | |
| Record name | Thiolutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetopyrrothine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiolutin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiolutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,5-Dihydro-4-methyl-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOLUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C005Q20B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
273 - 276 °C | |
| Record name | Thiolutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034228 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Thiolutin as a Transcription Inhibitor: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanisms and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.
Abstract
Thiolutin, a sulfur-containing antibiotic derived from Streptomyces, has long been utilized as a potent inhibitor of transcription in both prokaryotic and eukaryotic systems.[1] Its complex mode of action, which has been the subject of extensive research, involves the direct inhibition of RNA polymerase II, contingent upon the presence of specific cofactors.[2][3] Beyond its primary role in halting transcript elongation, this compound's influence extends to a variety of cellular processes, including mRNA stability, stress response pathways, and proteasome function, primarily through its ability to chelate divalent metal ions like zinc.[4][5] This multifaceted activity profile makes this compound a valuable tool for dissecting the intricacies of gene expression and a subject of interest for therapeutic development. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its effective application in a research setting.
Introduction
This compound is a dithiolopyrrolone antibiotic recognized for its broad-spectrum antimicrobial and antifungal properties.[6][7] In the realm of molecular biology, it has been instrumental in studies requiring the rapid and reversible cessation of transcription, enabling the investigation of mRNA turnover and the dynamics of gene regulation.[8][9] While initially its mechanism was debated, recent evidence has solidified the understanding of this compound as a direct inhibitor of RNA polymerase II (Pol II).[2][10] This inhibition, however, is not straightforward and is dependent on the reduction of an intramolecular disulfide bond within the this compound molecule and the presence of manganese ions (Mn²⁺).[2][3] Furthermore, the reduced form of this compound acts as a zinc chelator, a property that underlies many of its secondary effects on cellular pathways.[5]
Chemical and Physical Properties
This compound is characterized by a bicyclic structure containing a disulfide bond. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₂S₂ | [6] |
| Molecular Weight | 228.3 g/mol | [6] |
| CAS Number | 87-11-6 | [6] |
| Appearance | Yellow powder | [11] |
| Solubility | Soluble in DMSO (e.g., 15 mg/ml) | [11] |
| Storage | Store desiccated at -20°C | [11] |
Mechanism of Action as a Transcription Inhibitor
The primary mechanism by which this compound inhibits transcription is through the direct targeting of RNA polymerase II. However, its activity is multifaceted and involves several key steps and cofactors.
Requirement for Reduction and Divalent Cations
This compound exists as a prodrug that requires activation through the reduction of its intramolecular disulfide bond.[4] This reduction can be achieved in vitro using reducing agents such as dithiothreitol (DTT).[10] The reduced form of this compound, in complex with Mn²⁺, is the active species that directly inhibits Pol II.[2][3] Interestingly, the presence of excess DTT can abrogate this inhibitory effect.[2] While zinc (Zn²⁺) chelation is a prominent feature of reduced this compound, it is the Mn²⁺ complex that is critical for direct Pol II inhibition.[2][12]
Inhibition of Transcription Initiation
This compound's inhibitory action primarily targets the initiation phase of transcription.[11] Studies have shown that pre-binding of Pol II to a DNA template confers resistance to this compound, suggesting that the inhibitor acts on the free enzyme to prevent the formation of a stable open complex.[2] When initiation is bypassed, this compound-treated Pol II exhibits slower, pause-prone elongation.[2]
Broader Cellular Effects
Beyond its direct impact on transcription, this compound influences several other cellular processes, largely attributable to its zinc chelation activity and the induction of cellular stress.
Inhibition of mRNA Degradation
Paradoxically, while this compound halts transcription, it has also been shown to inhibit mRNA degradation in yeast.[8] This effect can lead to an overestimation of mRNA half-lives when using this compound in decay rate studies.[8] The mechanism appears to involve the mRNA degradation pathway without affecting the shortening of the poly(A) tail.[8]
Induction of Stress Response Pathways
This compound treatment has been observed to induce cellular stress responses, including the High Osmolarity Glycerol (HOG) and Target of Rapamycin (TOR) signaling pathways.[4][6] The activation of the HOG pathway, a MAPK cascade, is a response to the osmotic stress-like conditions induced by the compound.[6] Inhibition of the TOR pathway signaling leads to a rapid downregulation of highly transcribed genes, such as those for ribosomal proteins.[10]
Proteasome Inhibition
The zinc chelation activity of reduced this compound leads to the inhibition of zinc-dependent metalloproteases, including the Rpn11 subunit of the 19S proteasome.[5] This inhibition disrupts protein degradation and can lead to the accumulation of ubiquitinated proteins.[5]
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of this compound.
Table 1: IC₅₀ Values of this compound
| Target/Process | Organism/System | IC₅₀ Value | Reference |
| RNA Polymerase I | Saccharomyces cerevisiae | 3 µg/ml | [13] |
| RNA Polymerase II | Saccharomyces cerevisiae | 4 µg/ml | [13] |
| RNA Polymerase III | Saccharomyces cerevisiae | 3 µg/ml | [13] |
| Rpn11 (JAMM metalloprotease) | In vitro | 6.2 µM | [5] |
| Endothelial Cell Adhesion | HUVEC | 0.83 µM | [14] |
Table 2: Effective Concentrations in Cellular Assays
| Assay/Organism | Concentration | Effect | Reference |
| mRNA half-life in C. albicans | 10-20 µg/ml | Inhibition of transcription | [2] |
| Transcription inhibition in yeast | 3 µg/ml | General transcription inhibition | [4] |
| Antifungal activity vs P. nicotianae | 0.8266 µg/mL (EC₅₀) | Inhibition of fungal growth | [15] |
Experimental Protocols
In Vitro Transcription Inhibition Assay
This protocol is adapted from studies demonstrating the direct inhibition of yeast RNA Polymerase II by this compound.[10]
Materials:
-
Purified yeast RNA Polymerase II
-
Single-stranded DNA (ssDNA) or linear double-stranded DNA template
-
This compound stock solution (in DMSO)
-
Dithiothreitol (DTT)
-
Manganese chloride (MnCl₂)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 50 mM NaCl, 8 mM MgCl₂, 5 mM DTT)
-
NTP mix (ATP, CTP, GTP, UTP)
-
α-³²P-UTP or other labeled nucleotide
-
RNase inhibitor
-
Stop solution (e.g., formamide loading buffer)
-
Polyacrylamide gel for electrophoresis
Procedure:
-
Preparation of Reduced this compound: In a microfuge tube, prepare the reduced this compound solution by mixing this compound stock with DTT in the transcription buffer. The final concentration of DTT should be sufficient to reduce this compound but not in vast excess.
-
Pre-incubation: In a separate tube, pre-incubate the purified RNA Polymerase II with the reduced this compound-Mn²⁺ complex for a defined period (e.g., 10-15 minutes) at room temperature. Include a control reaction with DMSO instead of this compound.
-
Initiation of Transcription: Add the DNA template and NTP mix (containing the radiolabeled nucleotide) to the pre-incubated enzyme mixture to start the transcription reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C for yeast Pol II) for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the samples by heating and separate the RNA transcripts from unincorporated nucleotides using polyacrylamide gel electrophoresis.
-
Visualization: Visualize the radiolabeled transcripts by autoradiography or phosphorimaging and quantify the band intensities to determine the extent of inhibition.
mRNA Stability Assay in Yeast
This protocol describes a common method for determining mRNA half-lives in yeast using this compound to inhibit transcription.[2][4]
Materials:
-
Yeast culture grown to mid-log phase
-
This compound stock solution (in DMSO)
-
Yeast growth medium (e.g., YPD)
-
Reagents for RNA extraction (e.g., hot phenol method)
-
Reagents and equipment for Northern blotting or RT-qPCR
-
Probes or primers specific to the mRNA of interest
Procedure:
-
Culture Growth: Grow the yeast culture in the appropriate medium at the optimal temperature to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Transcription Inhibition: Add this compound to the culture at a final concentration known to inhibit transcription effectively in the specific yeast strain (e.g., 3-10 µg/ml). Also, add an equivalent volume of DMSO to a control culture.
-
Time-Course Sampling: Collect cell samples at various time points after the addition of this compound (e.g., 0, 5, 10, 20, 40, 60 minutes). Immediately pellet the cells by centrifugation and flash-freeze them in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the cell pellets using a standard yeast RNA extraction protocol.
-
RNA Analysis:
-
Northern Blotting: Separate the RNA samples by agarose gel electrophoresis, transfer to a membrane, and hybridize with a radiolabeled probe specific for the mRNA of interest.
-
RT-qPCR: Reverse transcribe the RNA to cDNA and perform quantitative PCR using primers specific to the target mRNA. Normalize the data to a stable reference RNA.
-
-
Data Analysis: Quantify the amount of the specific mRNA remaining at each time point. Plot the natural logarithm of the percentage of mRNA remaining versus time. The slope of the resulting line can be used to calculate the mRNA half-life.
Conclusion
This compound remains a powerful and relevant tool for researchers studying transcription and gene regulation. Its well-characterized, albeit complex, mechanism of direct RNA Polymerase II inhibition provides a means for the acute and reversible control of transcription. However, investigators must remain cognizant of its pleiotropic effects, including the inhibition of mRNA degradation and the induction of cellular stress pathways, which can confound the interpretation of experimental results. By understanding the nuances of its activity and employing the appropriate experimental controls and methodologies as outlined in this guide, researchers can effectively leverage this compound to gain deeper insights into the dynamic landscape of gene expression.
References
- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]
- 15. biorxiv.org [biorxiv.org]
Thiolutin and the Induction of Oxidative Stress: A Technical Guide for Researchers
Abstract
Thiolutin, a sulfur-containing antibiotic, is a potent inhibitor of transcription in both prokaryotic and eukaryotic systems. Its multifaceted mechanism of action extends beyond simple RNA polymerase inhibition, significantly impacting cellular redox homeostasis and inducing a state of oxidative stress. This technical guide provides an in-depth analysis of this compound's role in oxidative stress induction, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental methodologies for key assays, and visualizes the intricate signaling pathways involved.
Introduction to this compound's Mechanism of Action
This compound is a member of the dithiolopyrrolone family of natural products, characterized by a redox-sensitive intramolecular disulfide bond. It functions as a pro-drug, requiring cellular reduction of this disulfide bond for its biological activity. Once activated, this compound exhibits several key molecular actions:
-
RNA Polymerase Inhibition: this compound is a known inhibitor of all three yeast RNA polymerases (I, II, and III). Recent studies indicate that it can directly inhibit RNA Polymerase II, a process that is notably dependent on the presence of manganese ions (Mn²⁺) and a specific reductive state.
-
Metal Chelation: The reduced form of this compound is capable of chelating divalent metal ions, including zinc (Zn²⁺), manganese (Mn²⁺), and copper (Cu²⁺). This activity can indirectly inhibit various metalloproteins, contributing to its diverse cellular effects.
-
Induction of Oxidative Stress: A significant consequence of this compound's activity is the induction of oxidative stress. This is primarily attributed to its ability to oxidize key cellular reductants and potentially act as a redox-cycling agent, leading to the generation of reactive oxygen species (ROS).
Quantitative Analysis of this compound-Induced Oxidative Stress
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress. These data have been compiled from various studies to provide a comparative overview.
| Parameter | Organism/Cell Line | This compound Concentration | Duration of Treatment | Observed Effect | Reference(s) |
| Glutathione Levels | Saccharomyces cerevisiae | 10 µg/mL | 1 hour | Depletion of total glutathione (both GSH and GSSG). | |
| Yap1 Nuclear Localization | Saccharomyces cerevisiae | 10 µg/mL | Time-dependent | Induction of Yap1::EGFP nuclear translocation. | |
| RNA Polymerase Inhibition | Saccharomyces cerevisiae | 3-4 µg/mL | Pre-incubation | 50% inhibition of RNA polymerases I, II, and III. | |
| Rpn11 Inhibition | In vitro | 0.53 µM (IC₅₀) | N/A | Inhibition of the JAMM metalloprotease Rpn11. |
Table 1: Quantitative Effects of this compound on Cellular Oxidative Stress Markers and Enzyme Activity
| Gene Category (Yeast) | This compound Treatment | Direction of Change | Significance | Reference(s) |
| Oxidative Stress Response | 87 µM | Upregulation | Increased mRNA levels of several oxidative stress response genes, including those in the thioredoxin system. | |
| Ribosomal Protein Genes | 10 µg/mL | Downregulation | Greater decrease in Pol II occupancy compared to other highly expressed genes. | |
| Ribosomal Biogenesis Genes | 10 µg/mL | Downregulation | Significant decrease in Pol II occupancy. |
Table 2: this compound-Induced Changes in Gene Expression
Signaling Pathways in this compound-Induced Oxidative Stress
This compound perturbs cellular redox balance primarily through its interaction with the thioredoxin and glutathione systems, leading to the activation of the Yap1-mediated oxidative stress response in yeast. A parallel pathway in mammalian cells involves the Keap1-Nrf2 system.
Caption: this compound-induced oxidative stress signaling in yeast.
Caption: The Keap1-Nrf2 antioxidant response pathway in mammalian cells.
Experimental Protocols
Measurement of Cellular Glutathione (GSH/GSSG) Levels
Principle: This protocol is based on the enzymatic recycling method. Glutathione reductase reduces GSSG to GSH, and the total GSH is then reacted with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG concentration is determined by subtracting the GSH concentration (measured in the absence of glutathione reductase) from the total glutathione concentration.
Materials:
-
Yeast cell culture (Saccharomyces cerevisiae, e.g., strain CKY457)
-
This compound (10 mg/mL stock in DMSO)
-
5% 5-Sulfosalicylic acid (SSA)
-
Assay Buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.5)
-
DTNB solution
-
Glutathione reductase
-
NADPH
-
GSH and GSSG standards
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Grow yeast cells to mid-log phase (OD₆₀₀ ≈ 0.5-0.8) in appropriate media. Treat cells with 10 µg/mL this compound or vehicle (DMSO) for 1 hour.
-
Sample Preparation:
-
Harvest 1 x 10⁸ cells by centrifugation.
-
Wash the cell pellet with ice-cold water.
-
Resuspend the pellet in 100 µL of 5% SSA and vortex vigorously.
-
Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay:
-
Prepare GSH and GSSG standard curves.
-
For total glutathione measurement, add sample supernatant, assay buffer, DTNB, NADPH, and glutathione reductase to a 96-well plate.
-
For GSSG measurement, first, treat the sample with 2-vinylpyridine to derivatize GSH, then proceed as for total glutathione.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes.
-
-
Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). Determine the concentrations of total glutathione and GSSG from the standard curves. Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
Visualization and Quantification of Yap1 Nuclear Localization
Principle: This protocol utilizes a yeast strain expressing a Yap1-Green Fluorescent Protein (GFP) fusion protein to visualize the subcellular localization of Yap1 via fluorescence microscopy. Upon oxidative stress, Yap1 translocates from the cytoplasm to the nucleus.
Materials:
-
Yeast strain expressing Yap1-EGFP
-
This compound (10 mg/mL stock in DMSO)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
Concanavalin A-coated glass-bottom dishes
-
Fluorescence microscope with appropriate filters for GFP and DAPI
-
DAPI stain for nuclear visualization
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Preparation: Grow Yap1-EGFP expressing yeast cells to early-log phase.
-
Immobilization: Add the cell culture to a Concanavalin A-coated glass-bottom dish and allow the cells to adhere for 15 minutes.
-
Treatment: Replace the medium with fresh medium containing either 10 µg/mL this compound, a positive control (e.g., 0.4 mM H₂O₂), or vehicle (DMSO).
-
Microscopy:
-
Immediately begin acquiring images using a fluorescence microscope.
-
Capture both GFP and DAPI (for nuclear staining) channels at various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Image Analysis and Quantification:
-
For each cell, define the nuclear and cytoplasmic regions of interest (ROIs) based on the DAPI and brightfield images, respectively.
-
Measure the mean fluorescence intensity of GFP in the nuclear and cytoplasmic ROIs.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.
-
Alternatively, classify cells as having predominantly nuclear, cytoplasmic, or diffuse GFP signal and calculate the percentage of cells in each category.
-
Measurement of Reactive Oxygen Species (ROS) Production
Principle: Dihydroethidium (DHE) is a cell-permeable dye that fluoresces red upon oxidation by superoxide radicals. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Materials:
-
Yeast cell culture
-
This compound (10 mg/mL stock in DMSO)
-
Dihydroethidium (DHE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Grow yeast cells to mid-log phase. Treat cells with the desired concentration of this compound or vehicle for the specified time.
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing 10 µM DHE.
-
Incubate in the dark at 30°C for 30 minutes.
-
-
Measurement:
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS.
-
Measure the fluorescence using a flow cytometer (e.g., with excitation at 488 nm and emission at ~585 nm) or a fluorescence microplate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence in this compound-treated cells compared to the control indicates increased ROS production.
Conclusion
This compound's induction of oxidative stress is a complex process intricately linked to its primary function as a transcription inhibitor and its ability to interact with cellular redox systems. The methodologies and data presented in this guide provide a framework for researchers to investigate and understand the nuanced effects of this compound on cellular physiology. For drug development professionals, this information is critical for evaluating the off-target effects and potential therapeutic applications of this compound and its analogs, particularly in contexts where modulating oxidative stress is desirable. Further research is warranted to fully elucidate the dose-dependent and time-course effects of this compound on various oxidative stress markers and to explore its impact on the mammalian Keap1-Nrf2 pathway.
The Role of Thiolutin in the Study of mRNA Turnover: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of messenger RNA (mRNA) turnover is a critical cellular process that dictates the precise levels of protein expression. Understanding the dynamics of mRNA synthesis and degradation is fundamental to unraveling gene regulatory networks in both normal physiological and disease states. Thiolutin, a sulfur-containing antibiotic derived from Streptomyces luteosporeus, has emerged as a valuable chemical tool for researchers studying mRNA turnover.[1] By potently and reversibly inhibiting transcription, this compound allows for the isolation and measurement of mRNA decay rates.[1][2] This technical guide provides a comprehensive overview of the use of this compound in mRNA turnover studies, detailing its mechanism of action, experimental protocols, and the cellular pathways it impacts.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of transcription.[3] It directly targets RNA polymerase II (Pol II), the enzyme responsible for transcribing mRNA.[4][5] For its inhibitory activity in vitro, this compound requires reduction of its intramolecular disulfide bond and the presence of manganese ions (Mn²⁺).[4][6] This reduced form of this compound is believed to chelate a zinc ion within the RNA polymerase enzyme, disrupting its function.[4] It is important to note that while this compound is a powerful tool, it exhibits pleiotropic effects in vivo, influencing various cellular processes beyond transcription. These include the induction of oxidative stress and the modulation of signaling pathways such as the Target of Rapamycin (TOR) and High Osmolarity Glycerol (HOG) pathways.[3][4][7]
A crucial consideration when using this compound for mRNA decay studies is its dual inhibitory role. Research has shown that this compound not only blocks transcription but also inhibits mRNA degradation.[7][8] This can lead to an overestimation of mRNA half-lives.[7][8][9] Therefore, careful experimental design and data interpretation are essential when using this inhibitor.
Quantitative Data on this compound's Effect on mRNA Half-Life
The use of this compound has provided valuable quantitative data on the stability of various mRNAs. The tables below summarize findings from studies in Saccharomyces cerevisiae and Candida albicans, demonstrating the impact of this compound on mRNA half-lives. It is important to note that the observed half-life can be influenced by the specific experimental conditions, including the concentration of this compound and the growth medium.
| Gene | Organism | Condition | mRNA Half-life (minutes) | Reference |
| ACT1 | Saccharomyces cerevisiae | Exponential Growth | 41.3 | [10] |
| CLB2 | Saccharomyces cerevisiae | Exponential Growth | 3.7 | [10] |
| SWI5 | Saccharomyces cerevisiae | Mitosis | ~3 | [10] |
| ACT1 | Candida albicans | YPD Medium | 34.6 ± 5 | [11] |
| PGK1 | Candida albicans | YPD Medium | 43.3 ± 0.6 | [11] |
| ADH1 | Candida albicans | YPD Medium | 33.3 ± 3 | [11] |
| EFG1 | Candida albicans | YPD Medium | 4.3 ± 1.2 | [11] |
| 18S rRNA | Candida albicans | YPD Medium | 168 ± 25 | [11] |
| RPG mRNAs (median) | Saccharomyces cerevisiae | This compound Treatment | 20 | [6] |
Key Experiments and Detailed Protocols
The study of mRNA turnover using this compound involves several key experimental techniques. Below are detailed protocols for some of the most common methods.
mRNA Half-Life Determination using this compound and Northern Blotting
This protocol describes the measurement of the decay rate of a specific mRNA after inhibiting transcription with this compound.
Materials:
-
Yeast culture
-
This compound (from Streptomyces luteosporeus)
-
Liquid nitrogen
-
Hot acid phenol
-
Chloroform
-
Ethanol
-
DEPC-treated water
-
Formaldehyde
-
Agarose
-
MOPS buffer
-
Nylon membrane
-
Radioactively labeled DNA probe specific to the mRNA of interest
-
Hybridization buffer
-
Wash buffers
Procedure:
-
Grow a yeast culture to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Add this compound to the desired final concentration (e.g., 10-20 µg/mL in Candida albicans).[11][12][13]
-
Collect cell samples at various time points after this compound addition (e.g., 0, 5, 10, 20, 30, 45, 60, 90, and 120 minutes).[7]
-
Immediately pellet the cells by centrifugation and flash-freeze in liquid nitrogen.
-
Extract total RNA from each sample using the hot acid phenol method.[14]
-
Quantify the RNA concentration and assess its integrity.
-
Separate the RNA samples (e.g., 15 µg of total RNA) on a formaldehyde-agarose gel.[14]
-
Transfer the RNA to a nylon membrane via capillary blotting.[14]
-
Crosslink the RNA to the membrane using UV irradiation.
-
Pre-hybridize the membrane in hybridization buffer.
-
Hybridize the membrane with a radioactively labeled DNA probe specific to the target mRNA.
-
Wash the membrane to remove unbound probe.
-
Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.
-
Quantify the band intensities for each time point.
-
Plot the natural logarithm of the percentage of mRNA remaining versus time. The slope of the resulting line is the decay rate constant (k), and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.[2]
Analysis of mRNA Decay using this compound and RT-qPCR
This method offers a more quantitative and higher-throughput alternative to Northern blotting for measuring the decay of specific mRNAs.
Materials:
-
Yeast culture and this compound
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents
-
qPCR master mix
-
Gene-specific primers for the target mRNA and a stable reference gene
Procedure:
-
Perform the this compound treatment and cell harvesting as described in the Northern blotting protocol (steps 1-4).
-
Extract total RNA using a commercial kit, including an on-column DNase I treatment to remove genomic DNA contamination.
-
Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamers or oligo(dT) primers.
-
Perform qPCR using a qPCR master mix and gene-specific primers for your target mRNA and a stable reference gene (e.g., ACT1 in some contexts, though its stability should be validated under your experimental conditions).
-
Calculate the relative amount of the target mRNA at each time point, normalized to the reference gene.
-
Determine the mRNA half-life as described in the Northern blotting protocol (step 15).
Global mRNA Stability Analysis using Microarrays and this compound
This protocol allows for the genome-wide analysis of mRNA decay rates.
Materials:
-
Yeast culture and this compound
-
RNA extraction and purification reagents
-
Reverse transcription and labeling reagents (e.g., with Cy3 and Cy5 dyes)
-
DNA microarrays
-
Hybridization station
-
Microarray scanner
-
Data analysis software
Procedure:
-
Treat yeast cells with this compound and collect samples at multiple time points as previously described.
-
Extract total RNA and purify poly(A)⁺ mRNA from each sample.[15]
-
For each time point, reverse transcribe the mRNA into cDNA and label it with a fluorescent dye (e.g., Cy3).
-
A reference RNA sample (e.g., from the 0-minute time point) is labeled with a different fluorescent dye (e.g., Cy5).
-
Co-hybridize the labeled cDNA from each time point with the labeled reference cDNA to a DNA microarray.
-
Wash the microarrays and scan them to measure the fluorescence intensity for each spot.
-
Normalize the data and calculate the ratio of the signal from the experimental time point to the reference time point for each gene.
-
For each gene, plot the log₂ of the expression ratio versus time to determine the decay rate and calculate the half-life.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RNA Polymerase II Occupancy
This technique is used to map the genome-wide location of RNA Polymerase II and assess how its distribution changes upon this compound treatment.
Materials:
-
Yeast strain with an epitope-tagged Pol II subunit (e.g., Rpb3-FLAG)
-
This compound
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)
-
Antibody against the epitope tag
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for reverse crosslinking and DNA purification
-
DNA library preparation kit for sequencing
-
Next-generation sequencing platform
Procedure:
-
Grow the epitope-tagged yeast strain to mid-log phase.
-
Treat the cells with this compound for the desired time course.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture.
-
Quench the crosslinking reaction with glycine.
-
Harvest the cells and lyse them to prepare a whole-cell extract.
-
Shear the chromatin into small fragments (typically 200-500 bp) by sonication.
-
Immunoprecipitate the Pol II-DNA complexes using an antibody against the epitope tag, coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the Pol II-DNA complexes from the beads.
-
Reverse the crosslinks by heating.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library from the purified DNA for next-generation sequencing.
-
Sequence the library and analyze the data to determine the genomic regions with enriched Pol II occupancy. This involves mapping the sequencing reads to the reference genome and using peak-calling algorithms.[16][17]
Signaling Pathways and Experimental Workflows
This compound's effects extend beyond transcription, impacting key signaling pathways that regulate cell growth, stress response, and metabolism. Understanding these interactions is crucial for interpreting data from this compound-based experiments.
This compound's Impact on Cellular Signaling
This compound has been shown to affect the TOR (Target of Rapamycin) and HOG (High Osmolarity Glycerol) signaling pathways in yeast.[3][4] The TOR pathway is a central regulator of cell growth and proliferation, while the HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that responds to osmotic stress.[18][19]
Overview of this compound's cellular effects.
High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is a critical stress response pathway in yeast. It is activated by hyperosmotic shock and leads to the accumulation of glycerol to counteract the osmotic pressure. The central kinase in this pathway is Hog1.
Simplified diagram of the HOG signaling pathway.
Experimental Workflow for mRNA Decay Analysis
A typical workflow for studying mRNA decay using this compound involves several key steps, from cell culture to data analysis.
Experimental workflow for mRNA decay studies.
Conclusion
This compound remains a cornerstone for investigating mRNA turnover despite its known pleiotropic effects. Its ability to rapidly inhibit transcription provides a critical window into the dynamics of mRNA degradation. However, researchers must be mindful of its impact on mRNA stability and other cellular pathways. The protocols and data presented in this guide offer a robust framework for designing and interpreting experiments that utilize this compound. As our understanding of gene regulation continues to evolve, the careful and informed use of chemical tools like this compound will be indispensable for dissecting the intricate mechanisms that govern the life and death of messenger RNA.
References
- 1. RNA polymerase II ChIP-seq—a powerful and highly affordable method for studying fungal genomics and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of mRNA Decay Rates in Saccharomyces cerevisiae Using rpb1-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique and Redundant Roles for HOG MAPK Pathway Components as Revealed by Whole-Genome Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation in Human and Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 13. melp.nl [melp.nl]
- 14. Measurement of mRNA decay rates in Saccharomyces cerevisiae using rpb1-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genome-Wide Analysis of mRNA Stability Using Transcription Inhibitors and Microarrays Reveals Posttranscriptional Control of Ribosome Biogenesis Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making pretty diagrams with GraphViz [steveliles.github.io]
- 17. ChIPseq in Yeast Species: From Chromatin Immunoprecipitation to High-Throughput Sequencing and Bioinformatics Data Analyses | Springer Nature Experiments [experiments.springernature.com]
- 18. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Function and Signaling Specificity of the Hog1 Mitogen-Activated Protein Kinase in the Yeast Saccharomyces cerevisiae [escholarship.org]
Thiolutin's Interaction with Zinc and Manganese: A Technical Guide
Abstract
Thiolutin, a disulfide-containing natural product derived from Streptomyces, has long been utilized as a potent inhibitor of transcription. However, its precise molecular mechanisms have been a subject of ongoing investigation, revealing a complex and multifaceted mode of action critically dependent on its interaction with metal ions. Recent studies have elucidated that this compound's biological activities are not monolithic but are distinctly modulated by its interaction with zinc (Zn²⁺) and manganese (Mn²⁺). In its reduced form, this compound functions as a potent zinc chelator, leading to the inhibition of a class of zinc-dependent metalloproteases. Conversely, its direct inhibitory effect on eukaryotic RNA polymerase II is uniquely dependent on the presence of manganese. This guide provides an in-depth technical overview of these bimodal, metal-dependent interactions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.
Interaction with Zinc: Chelation and Metalloenzyme Inhibition
The primary mechanism governing this compound's interaction with zinc involves the chelation of Zn²⁺ ions by the reduced form of the molecule. The intramolecular disulfide bond in this compound must first be cleaved by intracellular reducing agents (e.g., DTT, β-mercaptoethanol, or thioredoxins) to expose two thiol groups. These thiols then coordinate with and sequester zinc ions.[1][2][3]
This zinc-chelating activity is the basis for this compound's inhibition of the JAB1/MPN/Mov34 (JAMM) domain-containing metalloproteases, a family of Zn²⁺-dependent deubiquitinating enzymes.[1][4][5] By extracting the catalytic zinc ion from the active site of these enzymes, reduced this compound effectively abrogates their function.[1][6] This has significant downstream effects on cellular processes such as proteasome activity and protein homeostasis.[1][2][7] The inhibition of the proteasomal deubiquitinase Rpn11 is a particularly well-characterized example of this mechanism.[1][5][8]
Quantitative Data: Inhibition of Zinc-Dependent Enzymes
The inhibitory potency of this compound and its analogs against various JAMM metalloproteases has been quantified, providing crucial data for understanding its specificity and efficacy.
| Enzyme Target | Inhibitor | IC₅₀ Value (µM) | Reference |
| Rpn11 | This compound | 0.53 | [6][8] |
| Rpn11 | Holomycin | 0.18 | [1] |
| AMSH | This compound | 3.96 | [6] |
| BRCC36 | This compound | 0.79 | [6] |
| Csn5 | This compound | 6.16 | [6] |
Visualization: Mechanism of JAMM Protease Inhibition
The following diagram illustrates the process by which this compound is activated and subsequently inhibits zinc-dependent JAMM metalloproteases.
Experimental Protocols
This protocol is adapted from methodologies used to confirm the direct binding of zinc by reduced this compound.[1]
-
Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Buffer: Prepare a suitable buffer (e.g., 20 mM Tris, pH 7.5).
-
Metal Solution: Prepare a 10 mM stock solution of ZnCl₂ in water.
-
Reducing Agent: Prepare a 1 M stock of β-mercaptoethanol (BME) or Dithiothreitol (DTT).
-
Chelator Control: Prepare a 100 mM stock of EDTA.
-
-
Spectrometer Setup:
-
Use a UV-Vis spectrophotometer capable of scanning wavelengths from 250 nm to 500 nm.
-
Blank the instrument with the reaction buffer containing 5% DMSO.
-
-
Assay Procedure:
-
Prepare four separate quartz cuvettes.
-
To each cuvette, add buffer and this compound stock to a final concentration of 40 µM.
-
Add the reducing agent (e.g., 20 mM BME) to generate reduced this compound.
-
Cuvette 1 (Control): Scan the absorption spectrum of reduced this compound.
-
Cuvette 2 (Metal Addition): Add ZnCl₂ to a final concentration of 40 µM. Incubate for 5 minutes and scan the spectrum. A spectral shift indicates complex formation.
-
Cuvette 3 (Reversal): To the solution from Cuvette 2, add EDTA to a final concentration of 0.2 mM. Incubate for 5 minutes and scan the spectrum. Reversal of the spectral shift confirms competitive chelation.
-
Cuvette 4 (Specificity Control): Add a non-interacting metal salt (e.g., CaCl₂) to a final concentration of 500 µM. Scan the spectrum to check for non-specific interactions.
-
-
Data Analysis:
-
Compare the absorption spectra across the different conditions. The formation of a this compound-Zn²⁺ complex is characterized by a distinct shift in the maximum absorbance wavelength (λmax).[1]
-
Interaction with Manganese: A Prerequisite for RNA Polymerase II Inhibition
In a distinct mechanism, this compound's ability to directly inhibit eukaryotic RNA Polymerase II (Pol II) in vitro is critically dependent on the presence of manganese.[2][9] This effect is not observed with zinc or other divalent cations.[9] Furthermore, similar to its zinc-chelating activity, this inhibitory function also requires the reduced form of this compound. Genetic and biochemical evidence strongly supports a model where reduced this compound and Mn²⁺ form a ternary complex, and this complex is the bioactive species that directly inhibits Pol II transcription initiation.[2][9][10][11]
The precise nature of the this compound-Mn²⁺ inhibitory species is still under investigation, but spectroscopic analysis shows that adding Mn²⁺ to reduced this compound results in time-dependent changes to the UV spectrum, indicating the formation of new chemical entities.[2][9] This manganese-dependent mechanism resolves long-standing discrepancies in the literature regarding this compound's effect on transcription.[7][9][12]
Quantitative Data: Spectroscopic Analysis of this compound-Manganese Interaction
Spectroscopic shifts provide evidence for the formation of a complex between reduced this compound and manganese ions.
| Analyte / Condition | Analytical Method | Key Observation (λmax) | Reference |
| Reduced this compound | UV-Vis Spectroscopy | ~340 nm | [9] |
| Reduced this compound + Mn²⁺ (initial) | UV-Vis Spectroscopy | Shift to ~380 nm | [9] |
| Reduced this compound + Mn²⁺ (later) | UV-Vis Spectroscopy | Accumulation of species at ~300 nm | [9] |
Visualization: Logical Pathway for Pol II Inhibition
The diagram below outlines the mandatory requirements for this compound to inhibit RNA Polymerase II.
Experimental Protocols
This protocol is based on methods used to demonstrate the direct, manganese-dependent inhibition of Pol II.[9]
-
Reagent Preparation:
-
Purified Pol II: Use affinity-purified S. cerevisiae RNA Polymerase II.
-
DNA Template: A linear DNA template with a known promoter (e.g., CYC1) and a defined run-off length.
-
Transcription Buffer: A buffer containing HEPES, MgCl₂, and other salts. Crucially, prepare a parallel buffer where MgCl₂ is replaced with MnCl₂.
-
NTPs: A mix of ATP, CTP, GTP, and [α-³²P]UTP for radiolabeling.
-
This compound Stock: 10 mM in DMSO.
-
Reducing Agent: 1 M DTT.
-
-
Reaction Setup (Pre-incubation):
-
In separate tubes, pre-incubate Pol II (e.g., 50 nM) with varying concentrations of this compound (e.g., 0-100 µM) for 15 minutes at room temperature.
-
This pre-incubation should include a reducing agent (e.g., 1 mM DTT).
-
Prepare parallel sets of reactions, one using the Mg²⁺-containing buffer and the other using the Mn²⁺-containing buffer (final concentration typically 2-4 mM).
-
-
Transcription Initiation and Elongation:
-
Add the DNA template to the pre-incubation mix and incubate for 10 minutes to allow for open complex formation.
-
Initiate transcription by adding the NTP mix.
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
-
Analysis:
-
Stop the reaction by adding a stop buffer containing EDTA and proteinase K.
-
Purify the RNA transcripts using phenol-chloroform extraction and ethanol precipitation.
-
Resolve the radiolabeled RNA products on a denaturing polyacrylamide gel (urea-PAGE).
-
Visualize the transcripts by autoradiography.
-
-
Data Interpretation:
-
Compare the intensity of the full-length run-off transcript bands across the different conditions. Inhibition is indicated by a dose-dependent decrease in transcript signal, which should be observed specifically in the reactions containing both this compound and Mn²⁺.
-
Conclusion and Implications
This compound exhibits a fascinating bimodal mechanism of action that is strictly governed by the specific metal ions present in its environment.
-
Zinc-Dependent Pathway: In its reduced form, this compound acts as a zinc chelator, potently inhibiting Zn²⁺-dependent JAMM metalloproteases like Rpn11. This pathway has significant implications for studies on protein degradation and the ubiquitin-proteasome system.
-
Manganese-Dependent Pathway: The direct inhibition of RNA Polymerase II transcription by this compound is uniquely dependent on the presence of Mn²⁺, with which it forms a putative inhibitory complex.
This dualistic nature underscores the need for careful consideration when using this compound as an experimental tool. Its effects in vivo are likely a complex interplay of these two mechanisms, further influenced by intracellular redox status and the local concentrations of zinc and manganese.[9][13] For drug development professionals, these findings open avenues for designing more selective inhibitors targeting either metalloproteases or transcription, potentially by modifying the metal-coordinating properties of the dithiolopyrrolone scaffold. Future research should focus on structurally characterizing the this compound-manganese complex to fully elucidate the basis of its transcriptional inhibitory activity.
References
- 1. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. escholarship.org [escholarship.org]
- 9. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
The History and Molecular Biology Applications of Thiolutin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolutin, a sulfur-containing antibiotic produced by several species of Streptomyces, has a long and complex history in the field of molecular biology.[1][2] Initially identified for its potent antimicrobial properties, it was quickly adopted as a tool to investigate fundamental cellular processes, most notably transcription. This guide provides a comprehensive overview of the historical use of this compound, its intricate mechanism of action, and detailed protocols for its application in molecular biology research. While historically used as a general transcription inhibitor, recent research has unveiled a more nuanced and multifaceted mechanism of action, urging a careful consideration of its experimental application.[3][4][5]
A Historical Perspective on this compound's Use
First isolated in the mid-20th century, this compound gained prominence in molecular biology as a potent and reversible inhibitor of transcription in yeast.[2] Early studies demonstrated its ability to inhibit all three yeast RNA polymerases (I, II, and III), leading to its widespread use as a general transcription inhibitor to study processes such as mRNA stability and protein synthesis.[2][6] Its reversible nature was a key advantage, allowing for the synchronization of cellular processes and the study of transcriptional recovery.[2] However, as research progressed, it became evident that this compound's effects were not limited to transcription, and a more complex picture of its cellular interactions began to emerge.
The Evolving Understanding of this compound's Mechanism of Action
The mode of action of this compound is now understood to be far more intricate than simple transcription inhibition. It is a pro-drug that requires reduction of its intramolecular disulfide bond to become active.[4][7] Its multifaceted mechanism involves at least three key activities: direct inhibition of RNA polymerase II, chelation of divalent metal ions, and induction of oxidative stress.
Direct but Conditional Inhibition of RNA Polymerase II
Contrary to some later reports that suggested an indirect effect on transcription, recent in-vitro studies have confirmed that this compound directly inhibits yeast RNA Polymerase II (Pol II).[4][8] This inhibition, however, is not straightforward. It is critically dependent on the presence of manganese ions (Mn²⁺) and a reducing agent, such as dithiothreitol (DTT), to activate the this compound molecule.[4][9] Furthermore, the timing of exposure is crucial; this compound must interact with Pol II before the enzyme binds to the DNA template to exert its inhibitory effect.[4][8] This suggests that this compound may interfere with the initial steps of transcription, such as promoter binding or open complex formation.
Zinc Chelation and Inhibition of Metalloproteases
Reduced this compound acts as a potent chelator of zinc ions (Zn²⁺).[5] This activity has significant downstream consequences, as many essential enzymes, including certain metalloproteases, rely on zinc for their function. One of the key targets identified is Rpn11, a deubiquitinating enzyme within the 19S proteasome.[5] By chelating the zinc ion essential for Rpn11's catalytic activity, this compound can inhibit proteasome function, leading to the accumulation of ubiquitinated proteins.[5] This interference with protein degradation pathways contributes to its broad cellular effects. This compound also inhibits other JAMM domain-containing metalloproteases.[5]
Induction of Oxidative Stress
This compound treatment has been shown to induce an oxidative stress response in yeast.[4] The reduction of this compound's disulfide bond is thought to consume cellular reducing equivalents, such as glutathione, leading to an imbalance in the cellular redox state.[9] This can result in the accumulation of reactive oxygen species (ROS), triggering cellular defense mechanisms against oxidative damage.
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory concentrations of this compound against various enzymes and microorganisms.
| Enzyme/Process | Organism | IC50 / Inhibition | Reference(s) |
| RNA Polymerase I | Saccharomyces cerevisiae | 3 µg/mL (50%) | [6] |
| RNA Polymerase II | Saccharomyces cerevisiae | 4 µg/mL (50%) | [6] |
| RNA Polymerase III | Saccharomyces cerevisiae | 3 µg/mL (50%) | [6] |
| Rpn11 | Human | ~0.5 µM | [5] |
| Csn5 | Human | ~6.2 µM | [5] |
| AMSH | Human | ~4.0 µM | [5] |
| BRCC36 | Human | ~0.8 µM | [5] |
| Phytophthora nicotianae | - | EC50: 0.8266 µg/mL | [10] |
| Microorganism | MIC (µg/mL) | Reference(s) |
| Escherichia coli ATCC 25923 | 6.25 | [3] |
| Staphylococcus aureus ATCC 25923 | 3.125 | [3] |
| Mycobacterium bovis (BCG) | 0.3125 | [3] |
| Mycobacterium tuberculosis H37Rv | 0.625 | [3] |
Experimental Protocols
In Vitro Transcription Inhibition Assay with Yeast RNA Polymerase II
This protocol is adapted from studies demonstrating the direct, conditional inhibition of yeast Pol II by this compound.[4][8]
Materials:
-
Purified yeast RNA Polymerase II
-
This compound stock solution (in DMSO)
-
Dithiothreitol (DTT)
-
Manganese(II) chloride (MnCl₂)
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl₂, 10% glycerol)
-
DNA template with a known promoter (e.g., a G-less cassette template)
-
Ribonucleoside triphosphates (rNTPs), including [α-³²P]UTP
-
Stop buffer (e.g., 8 M urea, 50 mM EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Pre-incubation of Pol II with this compound:
-
In a microcentrifuge tube, combine purified yeast Pol II, transcription buffer, DTT (to reduce this compound), and MnCl₂.
-
Add the desired concentration of this compound. A final concentration in the range of 10-100 µg/mL can be tested.
-
Incubate at room temperature for 10-15 minutes. This pre-incubation step is critical for inhibition.
-
-
Transcription Initiation:
-
Add the DNA template to the pre-incubation mix.
-
Initiate transcription by adding the rNTP mix containing [α-³²P]UTP.
-
Incubate at the optimal temperature for the polymerase (typically 25-30°C) for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding an equal volume of stop buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by denaturing PAGE.
-
Visualize the transcripts by autoradiography or phosphorimaging and quantify the band intensities to determine the extent of inhibition.
-
Controls:
-
A no-Thiolutin control (add DMSO vehicle instead).
-
A control where the DNA template is added before this compound to demonstrate the lack of inhibition.
-
Controls lacking DTT or MnCl₂ to show their necessity for inhibition.
Measuring mRNA Half-life in Saccharomyces cerevisiae Using this compound
This protocol is a standard method for determining mRNA decay rates by inhibiting transcription.[3][11]
Materials:
-
Saccharomyces cerevisiae culture
-
YPD or appropriate growth medium
-
This compound stock solution (in DMSO)
-
Liquid nitrogen or dry ice/ethanol bath for flash-freezing
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) machine and reagents
Procedure:
-
Yeast Culture and Treatment:
-
Grow a mid-log phase culture of S. cerevisiae at 30°C.
-
Add this compound to the culture to a final concentration that effectively inhibits transcription (typically 3-10 µg/mL, this should be optimized for the specific strain and conditions).
-
Immediately after adding this compound (time point 0), and at subsequent time points (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw aliquots of the culture.
-
-
Cell Harvesting and RNA Extraction:
-
Immediately pellet the cells from each aliquot by centrifugation at 4°C.
-
Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until all time points are collected.
-
Extract total RNA from each cell pellet using a standard protocol or a commercial kit. Ensure RNA quality and integrity.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from an equal amount of total RNA from each time point using reverse transcriptase.
-
Perform qPCR using primers specific to the mRNA of interest. Also, use primers for a stable RNA (e.g., an rRNA or a very stable mRNA like ACT1) as an internal control for normalization.
-
-
Data Analysis:
-
Calculate the relative abundance of the target mRNA at each time point, normalized to the internal control.
-
Plot the natural logarithm of the relative mRNA abundance against time.
-
The slope of the linear regression of this plot is the decay rate constant (k).
-
Calculate the mRNA half-life (t₁/₂) using the formula: t₁/₂ = -ln(2) / k.
-
Assessment of this compound-Induced Oxidative Stress in Yeast
This protocol outlines a method to measure the accumulation of reactive oxygen species (ROS) in yeast following this compound treatment.[12][13][14]
Materials:
-
Saccharomyces cerevisiae culture
-
Growth medium
-
This compound stock solution (in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or dihydroethidium (DHE)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Yeast Culture and Treatment:
-
Grow a mid-log phase yeast culture.
-
Treat the cells with the desired concentration of this compound for a specific duration (e.g., 1-2 hours). Include an untreated control (DMSO vehicle). A positive control for oxidative stress (e.g., hydrogen peroxide) is also recommended.
-
-
Staining with ROS-sensitive Dye:
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS containing the ROS-sensitive dye (e.g., 10 µM H₂DCFDA).
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Measurement of Fluorescence:
-
Wash the cells again with PBS to remove excess dye.
-
Resuspend the cells in PBS.
-
Measure the fluorescence intensity using a fluorometer (e.g., excitation at 485 nm and emission at 535 nm for DCF) or visualize the cells under a fluorescence microscope.
-
-
Data Analysis:
-
Compare the fluorescence intensity of this compound-treated cells to the untreated control to determine the relative increase in ROS levels.
-
Visualizations of Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound.
Caption: this compound-induced oxidative stress pathway.
Caption: Experimental workflow for mRNA stability analysis.
Conclusion and Future Directions
This compound remains a valuable, albeit complex, tool for molecular biologists. Its history illustrates the evolution of our understanding of drug action, from a seemingly simple inhibitor to a molecule with a web of cellular interactions. For researchers and drug development professionals, it is crucial to recognize that this compound is not a specific inhibitor of transcription in vivo. Its effects on zinc homeostasis and oxidative stress must be considered when interpreting experimental results. Future research should focus on further dissecting the off-target effects of this compound and on developing more specific inhibitors of transcription. Nevertheless, when used with a clear understanding of its multifaceted mechanism and with appropriate controls, this compound can continue to provide valuable insights into the intricate workings of the cell.
References
- 1. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of this compound, an Inhibitor of Macromolecular Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.escholarship.umassmed.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Measurement of mRNA Decay Rates in Saccharomyces cerevisiae Using rpb1-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Is a Potential Fungicide for Controlling Phytophthora nicotianae and Its Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Detection of Increased Reactive Oxygen Species Levels in Saccharomyces cerevisiae at the Diauxic Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiolutin: A Potent Inhibitor of JAMM Metalloproteases
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolutin, a disulfide-containing natural product, has emerged as a significant inhibitor of the JAB1/MPN/Mov34 (JAMM) family of zinc-dependent metalloproteases. This technical guide provides an in-depth overview of the inhibitory role of this compound against key JAMM metalloproteases, including Rpn11, Csn5, AMSH, and Brcc36. Through the chelation of the catalytic zinc ion in its reduced form, this compound effectively disrupts critical cellular processes such as protein degradation, signal transduction, and endosomal sorting. This document details the quantitative inhibitory data, experimental methodologies for assessing inhibition, and the signaling pathways affected by this compound's activity, offering a comprehensive resource for researchers in drug discovery and cellular biology.
Introduction
This compound is a sulfur-containing antibiotic originally isolated from Streptomyces. While initially studied for its antimicrobial and anti-angiogenic properties, recent research has unveiled its potent inhibitory activity against a specific class of deubiquitinating enzymes (DUBs) and deneddylating enzymes known as JAMM metalloproteases.[1][2] These enzymes play crucial roles in regulating the ubiquitin-proteasome system (UPS), COP9 signalosome (CSN) pathway, and endosomal trafficking. The inhibitory action of this compound stems from its ability to chelate the essential zinc ion within the active site of these metalloproteases, thereby abrogating their enzymatic function.[1][3] This guide synthesizes the current understanding of this compound's interaction with JAMM metalloproteases, providing valuable data and methodologies for further investigation and potential therapeutic development.
Quantitative Inhibition Data
This compound exhibits potent inhibitory activity against several key JAMM metalloproteases. The half-maximal inhibitory concentrations (IC50) have been determined through various in vitro assays, providing a quantitative measure of its efficacy.
| Target Metalloprotease | Function | IC50 (µM) | Reference |
| Rpn11 (PSMD14) | Deubiquitinase of the 19S proteasome | 0.53 | [4] |
| Csn5 (GPS1) | Deneddylase of the COP9 signalosome | 6.16 | [4] |
| AMSH | Deubiquitinase in endosomal sorting | 3.96 | [4] |
| Brcc36 | K63-specific deubiquitinase | 0.79 | [4] |
Mechanism of Action
The inhibitory activity of this compound against JAMM metalloproteases is contingent on the reduction of its internal disulfide bond. In its reduced, dithiol form, this compound acts as a potent zinc chelator.[1][3] The JAMM domain of these metalloproteases contains a highly conserved catalytic core that utilizes a zinc ion for its enzymatic activity. By binding to and sequestering this essential zinc ion, reduced this compound effectively inactivates the enzyme, preventing it from cleaving ubiquitin or NEDD8 from their respective substrates.[1][3]
Experimental Protocols
The following sections outline the general methodologies for assessing the inhibitory activity of this compound against specific JAMM metalloproteases. These protocols are based on established assays in the field and can be adapted for specific experimental needs.
Rpn11 Deubiquitinase Inhibition Assay
This assay measures the ability of this compound to inhibit the deubiquitinating activity of Rpn11, a key component of the 26S proteasome.
Principle: The assay utilizes a fluorogenic substrate, such as a tetra-ubiquitin chain linked to a fluorescent reporter (e.g., Oregon Green), which is cleaved by active Rpn11, resulting in a change in fluorescence polarization.[5] Inhibition of Rpn11 by this compound prevents this cleavage, leading to a stable fluorescence polarization signal.
Materials:
-
Purified 26S proteasome or recombinant Rpn11/Rpn8 complex
-
Ubiquitin-fluorophore substrate (e.g., Ub4-peptideOG)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in a suitable solvent like DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the purified proteasome or Rpn11/Rpn8 complex to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-fluorophore substrate to each well.
-
Immediately measure the fluorescence polarization at regular intervals for a specified duration (e.g., 60-120 minutes) using a plate reader.
-
Calculate the rate of reaction for each this compound concentration and determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.
Csn5 Deneddylase Inhibition Assay
This assay evaluates the inhibitory effect of this compound on the deneddylating activity of Csn5, the catalytic subunit of the COP9 signalosome.
Principle: The assay employs a fluorescently labeled NEDD8 conjugated to a Cullin-RING ligase (CRL) substrate (e.g., SCFSkp2-Nedd8OG).[5][6] Cleavage of the NEDD8-CRL bond by active Csn5 results in a decrease in fluorescence polarization. This compound's inhibition of Csn5 prevents this cleavage.
Materials:
-
Purified COP9 signalosome complex or recombinant Csn5
-
Fluorescently labeled NEDD8-CRL substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
This compound
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the purified COP9 signalosome or Csn5 to the wells of a 384-well plate.
-
Add the this compound dilutions and incubate to allow for inhibitor interaction.
-
Start the reaction by adding the fluorescent NEDD8-CRL substrate.
-
Monitor the change in fluorescence polarization over time.
-
Calculate the IC50 value of this compound by analyzing the dose-response curve.
AMSH Deubiquitinase Inhibition Assay
This assay is designed to measure the inhibition of AMSH, a deubiquitinase involved in endosomal sorting, by this compound.
Principle: A fluorescence resonance energy transfer (FRET)-based assay can be employed using a di-ubiquitin substrate (specifically K63-linked) labeled with a FRET pair (e.g., CyPet-YPet).[7] Cleavage of the di-ubiquitin by AMSH separates the FRET pair, leading to a decrease in the FRET signal. This compound's inhibition of AMSH preserves the FRET signal.
Materials:
-
Recombinant purified AMSH
-
K63-linked di-ubiquitin substrate labeled with a FRET pair
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT)
-
This compound
-
384-well microplates
-
Plate reader with FRET capabilities
Procedure:
-
Serially dilute this compound in the assay buffer.
-
Add purified AMSH to the wells of a 384-well plate.
-
Add the this compound dilutions and incubate.
-
Initiate the reaction by adding the FRET-labeled di-ubiquitin substrate.
-
Measure the FRET signal at regular intervals.
-
Determine the IC50 value of this compound from the resulting dose-response data.
Signaling Pathways and Experimental Workflows
The inhibition of JAMM metalloproteases by this compound has significant consequences for several critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by this compound.
Ubiquitin-Proteasome System
COP9 Signalosome Pathway
Endosomal Sorting Pathway
Conclusion
This compound represents a powerful chemical tool for probing the function of JAMM metalloproteases and holds potential as a lead compound for the development of novel therapeutics. Its ability to inhibit key regulators of protein degradation and cellular signaling pathways underscores its significance in cancer biology and other disease areas. This technical guide provides a foundational resource for researchers aiming to explore the multifaceted roles of this compound and its targets. Further investigation into the selectivity and in vivo efficacy of this compound and its analogs will be crucial for translating these findings into clinical applications.
References
- 1. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - pred [pred.uni-regensburg.de]
- 3. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput compatible fluorescence resonance energy transfer-based assay to identify small molecule inhibitors of AMSH deubiquitinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Nature of Thiolutin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolutin, a sulfur-containing natural product, has long been recognized for its potent antimicrobial and anti-angiogenic properties. Emerging evidence robustly positions this compound as a prodrug, requiring intracellular activation to exert its biological effects. This technical guide delves into the core mechanisms of this compound's activation, detailing its transformation into a potent metalloenzyme inhibitor. We present a comprehensive overview of the enzymatic players involved, quantitative data on its activity, detailed experimental protocols for its investigation, and visual representations of the key pathways, providing a vital resource for researchers in drug development and molecular biology.
Introduction
This compound belongs to the dithiolopyrrolone (DTP) class of natural products, characterized by a reactive intramolecular disulfide bond.[1][2] This feature is central to its function as a prodrug, remaining relatively inert until it enters the cellular environment. Inside the cell, this compound undergoes a reductive activation to unveil its active form, a potent dithiol-containing molecule.[3][4][5][6] The active form primarily functions as a chelator of divalent metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺), thereby disrupting the function of essential metalloenzymes.[3][4][5][6] This guide will explore the intricacies of this activation process and its downstream consequences.
The Activation of this compound: A Reductive Transformation
The conversion of the this compound prodrug into its active dithiol form is a critical step for its bioactivity. This process is mediated by intracellular reducing agents.[3][4][5][6]
Enzymatic Reduction
In bacterial systems, particularly Bacillus subtilis, several reductants have been identified to activate this compound. These include:
-
Bacillithiol (BSH): An abundant low-molecular-weight thiol in many Gram-positive bacteria.[3][4]
-
FAD-dependent Disulfide Reductases: Enzymes such as thioredoxin reductase (TrxB) and alkyl hydroperoxide reductase (AhpF) play a significant role in the reduction of this compound's disulfide bond.[3][4][5][6]
The presence of multiple, parallel activation pathways suggests a robust mechanism that is less susceptible to the development of resistance.[3][4][5]
The Active Moiety: A Potent Metal Chelator
Upon reduction, the disulfide bond in this compound is cleaved, yielding a dithiol compound. This active form is a powerful chelator of intracellular zinc and iron.[3][4][5][6] The chelation of these essential metal ions leads to the inhibition of a wide range of metalloenzymes, explaining the pleiotropic effects of this compound.[1][7]
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory concentrations of this compound against various targets, highlighting its potency post-activation.
| Target Enzyme/Process | Organism/Cell Line | IC₅₀ (Prodrug - this compound) | IC₅₀ (Reduced/Active Form) | Reference |
| Rpn11 (JAMM metalloprotease) | In vitro | Not specified | 3.2 μM | [8] |
| Csn5 (JAMM metalloprotease) | In vitro | Not specified | 5.8 μM | [8] |
| Human Umbilical Vein Endothelial Cell (HUVEC) adhesion | Human | ~0.83 mM | Not specified | [9] |
| HUVEC proliferation | Human | 0.1 μM | Not specified | [9] |
| RNA Polymerase (partially purified) | Saccharomyces cerevisiae | Potent inhibitor (concentration not specified) | Not specified | [10] |
Experimental Protocols
In Vitro Reduction and Metal Chelation Assay (UV-Vis Spectroscopy)
This protocol is adapted from methodologies described for dithiolopyrrolones.[1]
Objective: To monitor the reduction of this compound and its subsequent chelation of Zn²⁺.
Materials:
-
This compound
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reductant
-
ZnCl₂ solution
-
Potassium phosphate buffer (pH 6.5) or Tris buffer (pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a UV-transparent cuvette, prepare a reaction mixture containing 50 µM this compound in the chosen buffer.
-
Initiate the reduction by adding a reducing agent (e.g., 100 µM DTT).
-
Monitor the change in absorbance over time at a wavelength determined by a preliminary spectral scan of this compound and its reduced form.
-
Once the reduction is complete (indicated by a stable absorbance reading), add 50 µM ZnCl₂ to the cuvette.
-
Record the spectral changes to observe the formation of the this compound-Zn²⁺ complex. A shift in the absorbance spectrum is indicative of chelation.
In Vitro Transcription Inhibition Assay
This protocol is a generalized procedure based on descriptions of RNA polymerase inhibition studies.[1][7]
Objective: To determine the inhibitory effect of this compound on RNA polymerase activity.
Materials:
-
Purified RNA Polymerase II
-
DNA template with a known promoter
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., α-³²P-UTP)
-
Transcription buffer (containing MgCl₂, DTT, etc.)
-
This compound
-
MnCl₂ (optional, as some studies suggest its importance for inhibition[2][11][12][13])
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Pre-incubate the RNA Polymerase II with this compound at various concentrations in the transcription buffer. For investigating the prodrug nature, a parallel experiment with pre-reduced this compound (by DTT) should be conducted. The inclusion of Mn²⁺ in the pre-incubation step may be critical.[11][12][13]
-
Initiate the transcription reaction by adding the DNA template and the mixture of rNTPs.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction by adding a stop solution (containing EDTA and a loading dye).
-
Separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled transcripts using a phosphorimager and quantify the band intensities to determine the extent of inhibition.
Visualizing the Prodrug Activation and Mechanism of Action
This compound Activation Pathway
Caption: Intracellular activation of the this compound prodrug.
Experimental Workflow for Investigating this compound's Prodrug Nature
Caption: Experimental workflow to validate this compound as a prodrug.
Conclusion
The classification of this compound as a prodrug is well-supported by scientific evidence. Its activation via intracellular reduction to a potent metal chelator is a key feature of its mechanism of action. Understanding this activation process is crucial for the rational design of new therapeutic agents based on the dithiolopyrrolone scaffold and for the accurate interpretation of experimental results using this compound. This guide provides a foundational resource for researchers to further explore the therapeutic potential of this fascinating natural product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Reductive activation of the disulfide-containing antibiotic this compound is mediated by both bacillithiol and FAD-dependent disulfide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive activation of the disulfide-containing antibiotic this compound is mediated by both bacillithiol and FAD-dependent disulfide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 87-11-6 | >98% [smolecule.com]
- 9. apexbt.com [apexbt.com]
- 10. Mode of action of this compound, an inhibitor of macromolecular synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiolutin's Effect on Proteasome Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular interactions between thiolutin and the proteasome, focusing on its inhibitory mechanisms, quantitative effects, and the experimental methodologies used for its characterization.
Introduction: The Ubiquitin-Proteasome System and this compound
The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of misfolded proteins.[1][2] The central component of this system is the 26S proteasome, a large multi-subunit protease complex that selectively degrades proteins tagged with polyubiquitin chains.[3][4] The 26S proteasome consists of a 20S proteolytic core particle (CP) and one or two 19S regulatory particles (RP).[4][5] The 19S RP is responsible for recognizing, deubiquitinating, unfolding, and translocating substrate proteins into the 20S CP for degradation.[5]
This compound is a natural dithiolopyrrolone antibiotic produced by Streptomyces species.[1][5] Initially studied for its transcriptional inhibitory effects, recent research has revealed its potent activity against the proteasome, presenting a distinct mechanism of action compared to classic proteasome inhibitors that target the proteolytic sites of the 20S core.[6][7][8] This guide delves into the specifics of this compound's function as a proteasome inhibitor.
Mechanism of Action: A Targeted Inhibition of Deubiquitination
This compound's primary mechanism of proteasome inhibition does not involve the catalytic activities of the 20S core. Studies have shown that this compound does not inhibit the chymotrypsin-like, trypsin-like, or caspase-like activities of the proteasome's proteolytic chamber.[5] Instead, its action is highly specific to the 19S regulatory particle.
The key findings are:
-
Active Form : this compound is considered a pro-drug; its intramolecular disulfide bond must be reduced to the dithiol form to become active.[5][6]
-
Zinc Chelation : The reduced, active form of this compound functions as a potent zinc (Zn²⁺) chelator.[5][6][7]
-
Targeting Rpn11 : this compound specifically targets and inhibits Rpn11 (also known as PSMD14), a deubiquitinating enzyme (DUB) located in the lid of the 19S regulatory particle.[3][5][9] Rpn11 is a metalloprotease belonging to the JAMM (JAB1/MPN/Mov34) domain family, which requires a catalytic Zn²⁺ ion in its active site to function.[5][9] By chelating this essential zinc ion, this compound inactivates the deubiquitinase activity of Rpn11.[3][5]
-
Consequence of Inhibition : The inhibition of Rpn11 prevents the removal of the polyubiquitin chain from the substrate protein before its translocation into the 20S core. This leads to a halt in the degradation process and results in the accumulation of polyubiquitinated proteins within the cell, a hallmark of proteasome inhibition.[5] This accumulation has been observed in various cell types, including HeLa cells and N. crassa, at levels comparable to those induced by the well-known proteasome inhibitor MG132.[5]
Quantitative Data: Inhibitory Potency
This compound's inhibitory activity extends beyond Rpn11 to other members of the JAMM metalloprotease family. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against these key enzymes.
| Target Enzyme | Family / Complex | Function | IC₅₀ Value (µM) | Reference(s) |
| Rpn11 (PSMD14) | 19S Proteasome | Deubiquitinase | 0.53 | [3][5] |
| Csn5 | COP9 Signalosome (CSN) | Deneddylase | 6.2 (or 6.16) | [3][5] |
| AMSH | STAM-binding protein | K63-specific DUB | 4.0 (or 3.96) | [3][5] |
| Brcc36 | BRISC/BRCC | K63-specific DUB | 0.79 | [3] |
The data clearly indicates that this compound is a potent inhibitor of Rpn11 and Brcc36, with sub-micromolar efficacy. Its inhibitory effect on other JAMM proteases, such as Csn5 and AMSH, is observed at higher concentrations.
Experimental Protocols
The characterization of this compound's effect on proteasome activity involves a combination of in vitro enzymatic assays and cell-based experiments.
In Vitro Proteasome Activity Assays
These assays are crucial for determining the direct effect of an inhibitor on purified proteasome complexes.
4.1.1 Measurement of 20S Proteolytic Activities
This protocol is used to confirm that this compound does not target the catalytic core of the proteasome.
-
Objective : To measure the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the 20S proteasome.
-
Principle : The assay utilizes specific fluorogenic peptide substrates that release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC) upon cleavage by a specific proteasomal active site.[10][11] The rate of fluorescence increase is proportional to the enzymatic activity.[10]
-
Materials :
-
Purified 20S or 26S proteasomes.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 0.1 mM ATP.[12]
-
CT-L Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).[12][13]
-
T-L Substrate: Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC).[12]
-
C-L Substrate: Ac-Nle-Pro-Nle-Asp-AMC (Ac-nLPnLD-AMC).[12]
-
This compound and vehicle control (DMSO).
-
Proteasome inhibitor control (e.g., MG132).[14]
-
96-well black microplate.
-
Fluorometric microplate reader (e.g., Ex/Em = 350-380/440-460 nm).[12][13]
-
-
Procedure :
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the purified proteasome to each well.
-
Add the this compound dilutions or controls (DMSO, MG132) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding one of the specific fluorogenic substrates to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., 30-60 minutes) at 37°C.[14]
-
Calculate the rate of reaction (slope of the linear portion of the curve) for each condition.
-
Determine the percentage of inhibition relative to the DMSO control and calculate IC₅₀ values.
-
4.1.2 Measurement of Rpn11 Deubiquitinase (DUB) Activity
This is the key assay to demonstrate this compound's primary mechanism of action.
-
Objective : To measure the DUB activity of Rpn11 within the purified 26S proteasome complex.
-
Principle : A ubiquitinated substrate is incubated with the 26S proteasome. The cleavage of the ubiquitin chain by Rpn11 is monitored.
-
Materials :
-
Purified 26S proteasomes.[5]
-
DUB Assay Buffer.
-
Ubiquitinated substrate (e.g., K63-linked tetra-ubiquitin chains or a specific ubiquitinated protein like Ub(n)-E6AP).[5][12]
-
This compound and vehicle control (DMSO).
-
Reducing agent (e.g., DTT) to activate this compound.[5]
-
SDS-PAGE and Western blotting reagents.
-
Anti-ubiquitin antibody.
-
-
Procedure :
-
Set up reactions containing purified 26S proteasome, the ubiquitinated substrate, and assay buffer.
-
Add pre-reduced this compound at various concentrations or DMSO as a control.
-
Incubate the reactions at 37°C for a defined period (e.g., 20 minutes).[12]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to visualize the disassembly of the ubiquitin chain. Inhibition is observed as a decrease in the appearance of smaller ubiquitin species (mono-, di-ubiquitin) compared to the control.
-
Cell-Based Assays
These assays validate the in vitro findings in a physiological context.
-
Objective : To detect the accumulation of polyubiquitinated proteins in cells following treatment with this compound.
-
Principle : Inhibition of the proteasome leads to the buildup of proteins that are normally targeted for degradation. These can be detected by Western blotting with an antibody against ubiquitin.
-
Materials :
-
Cell line of interest (e.g., HeLa).[5]
-
Cell culture medium and reagents.
-
This compound, DMSO control, and positive control (e.g., MG132).[5]
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies: Anti-ubiquitin, anti-specific substrate (e.g., c-MYC, SNAIL), and loading control (e.g., β-actin).[5][9]
-
Secondary antibody.
-
-
Procedure :
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or controls for a specified time (e.g., 4-6 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Resolve equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a membrane and perform Western blotting using the desired antibodies.
-
Analyze the resulting blots for a high-molecular-weight smear in the ubiquitin blot, indicating the accumulation of polyubiquitinated proteins.
-
Broader Impact on Cellular Pathways
By inhibiting the proteasome, this compound affects numerous downstream cellular pathways through the stabilization of key regulatory proteins. The inhibition of Rpn11 prevents the degradation of specific proteins, altering their signaling output.
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The PSMD14 inhibitor this compound as a novel therapeutic approach for esophageal squamous cell carcinoma through facilitating SNAIL degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 14. abcam.com [abcam.com]
Methodological & Application
Optimal Thiolutin Concentration for Inhibiting Transcription in S. cerevisiae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolutin is a potent, sulfur-containing antibiotic that acts as a reversible inhibitor of transcription in the budding yeast, Saccharomyces cerevisiae. Its ability to rapidly halt RNA synthesis has made it a valuable tool for studying mRNA turnover and other cellular processes that are dependent on ongoing transcription. However, its mode of action is complex, with both direct and indirect effects on cellular physiology. This document provides detailed application notes and protocols for the effective use of this compound as a transcriptional inhibitor in S. cerevisiae, with a focus on determining the optimal concentration for specific experimental needs.
Mechanism of Action
Recent studies have shown that this compound directly inhibits RNA polymerase II (Pol II) in vitro.[1][2][3][4] This inhibition is not straightforward and requires the presence of manganese ions (Mn²⁺) and appropriate reducing conditions.[1][2][3][4] In vivo, the effects of this compound are more widespread and can be complicated by secondary effects, including the induction of oxidative stress and interference with various signaling pathways such as the TOR pathway.[1][3] At higher concentrations, this compound has also been observed to inhibit protein synthesis.[5] Therefore, it is crucial to carefully titrate and use the minimal effective concentration to minimize off-target effects.
Quantitative Data Summary
The effective concentration of this compound for inhibiting transcription in S. cerevisiae can vary depending on the specific strain, growth conditions, and the intended application. Below is a summary of concentrations used in various studies.
| Application | S. cerevisiae Strain(s) | This compound Concentration | Key Findings & Notes | Reference(s) |
| Inhibition of Growth and RNA Synthesis | Y166, DBY747 | 2-4 µg/mL | Reversibly inhibited growth and RNA synthesis. Protein synthesis continued for a short period after RNA synthesis was stopped. | [5][6] |
| Global Transcript Stability Analysis | Not specified | 3 µg/mL | Used for microarray analysis of global mRNA decay rates. The effects were found to be most similar to using an rpb1-1 temperature-sensitive mutant. | [7] |
| mRNA Decay Rate Measurement | Not specified | 6 µg/mL | Titrated to be the minimum concentration required to inhibit transcription for mRNA half-life studies. | [8] |
| Inhibition of Growth in Liquid Culture | CAI-4, SC5314, A72 | 10-20 µg/mL | Required to inhibit the growth of various Candida albicans strains, a related yeast. This suggests strain-specific sensitivity. | [6] |
| Inhibition of Protein Synthesis | Not specified | >20 µg/mL | Higher concentrations were shown to inhibit protein synthesis in addition to transcription. | [5] |
| In vitro Transcription Assay | Purified Pol II | 60 µg/mL | Used to demonstrate the direct inhibition of purified RNA polymerase II in the presence of Mn²⁺ and DTT. | [1][4] |
| Analysis of Short-Lived Transcripts | DS1-2b, pdr5Δ | 50 µM (approx. 11.4 µg/mL) | Used to observe the rapid decrease in the levels of unstable mRNAs. | [9] |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) for Growth
This protocol is designed to determine the lowest concentration of this compound that effectively inhibits the growth of a specific S. cerevisiae strain.
Materials:
-
S. cerevisiae strain of interest
-
YPD or appropriate synthetic complete (SC) medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Grow an overnight culture of the S. cerevisiae strain in YPD or SC medium at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh, pre-warmed medium.
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate. A suggested starting range is 0.5 µg/mL to 50 µg/mL. Include a DMSO-only control.
-
Add 100 µL of the diluted yeast culture to each well of the 96-well plate containing the this compound dilutions.
-
Incubate the plate at 30°C, and monitor the OD₆₀₀ at regular intervals (e.g., every hour) for 8-12 hours using a microplate reader.
-
Plot the growth curves for each this compound concentration. The MIC is the lowest concentration that completely inhibits growth.
Protocol 2: Inhibition of Transcription for mRNA Decay Analysis
This protocol details the use of this compound to inhibit transcription for the subsequent analysis of mRNA half-lives by Northern blotting or qRT-PCR.
Materials:
-
S. cerevisiae culture grown to mid-log phase (OD₆₀₀ ~0.5-0.8)
-
This compound stock solution (10 mg/mL in DMSO)
-
Appropriate growth medium, pre-warmed to 30°C
-
Liquid nitrogen or dry ice/ethanol bath for flash-freezing cell pellets
-
Reagents and equipment for RNA extraction (e.g., hot acid phenol method)
-
Reagents and equipment for Northern blotting or qRT-PCR
Procedure:
-
Grow a sufficient volume of S. cerevisiae culture to mid-log phase at 30°C with vigorous shaking.
-
Take a "time zero" sample (e.g., 10 mL) immediately before adding this compound. Pellet the cells by centrifugation, discard the supernatant, and flash-freeze the cell pellet.
-
Add this compound to the remaining culture to the desired final concentration (a starting point of 3-6 µg/mL is recommended).[7][8] Ensure rapid and thorough mixing.
-
Collect samples at various time points after this compound addition (e.g., 5, 10, 20, 40, 60 minutes). Process each sample as in step 2.
-
Extract total RNA from all cell pellets.
-
Analyze the decay of specific mRNAs using Northern blotting or qRT-PCR. The signal at each time point is normalized to the "time zero" sample to calculate the mRNA half-life.
Visualizations
Experimental Workflow for mRNA Decay Analysis
Caption: Workflow for determining mRNA decay rates using this compound.
Logic Diagram for Optimizing this compound Concentration
Caption: Decision-making process for optimizing this compound concentration.
Important Considerations
-
Solubility: this compound is poorly soluble in water and should be dissolved in DMSO to prepare a stock solution.[10] Remember to include a DMSO-only control in all experiments.
-
Reversibility: The inhibitory effect of this compound is reversible.[5] This can be advantageous for certain experimental designs but also means that washing the cells can restore transcription.
-
Secondary Effects: Be aware of the potential for off-target effects, especially at higher concentrations and with longer incubation times.[1][3][8] These can include the induction of a general stress response.
-
Strain Specificity: The optimal concentration of this compound can vary between different S. cerevisiae strains. It is always recommended to perform a dose-response curve for the specific strain being used.
-
In Vitro vs. In Vivo: Concentrations effective in vitro may not directly translate to in vivo experiments due to factors such as cell permeability and drug efflux.
By carefully considering these factors and following the provided protocols, researchers can effectively utilize this compound as a powerful tool for investigating transcriptional processes in Saccharomyces cerevisiae.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mode of Action of this compound, an Inhibitor of Macromolecular Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Genome-Wide Analysis of mRNA Stability Using Transcription Inhibitors and Microarrays Reveals Posttranscriptional Control of Ribosome Biogenesis Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying mRNA Stability in Candida albicans using Thiolutin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Thiolutin to determine mRNA stability in the pathogenic yeast Candida albicans.
Introduction
Understanding the regulation of gene expression is crucial for deciphering the mechanisms of virulence and drug resistance in Candida albicans. A key aspect of this regulation is the control of mRNA stability. The half-life of an mRNA molecule is a critical determinant of the level of its corresponding protein. This compound, a potent inhibitor of transcription in yeast, is a valuable tool for studying mRNA decay rates. By arresting the synthesis of new mRNA, this compound allows for the measurement of the decay of pre-existing transcripts over time. This document outlines the protocols for using this compound to determine mRNA half-lives in C. albicans, presents relevant data, and discusses the advantages and limitations of this method.
Principle of the Method
The fundamental principle behind using this compound to measure mRNA stability is the inhibition of global transcription. Once transcription is halted, the decay of specific mRNA transcripts can be monitored at different time points. The rate of decay is then used to calculate the half-life (t½) of the mRNA, which is the time it takes for half of the initial amount of that specific transcript to be degraded. This method is effective for a wide range of C. albicans strains and for mRNAs with varying decay rates and abundances.[1][2][3][4][5]
Caption: Principle of mRNA half-life determination using a transcriptional inhibitor.
Quantitative Data
The following tables summarize mRNA half-life data obtained from Candida albicans strain SC5314 grown in YPD medium at 30°C, following the inhibition of transcription with this compound.[3][4]
Table 1: mRNA Half-Lives of Selected Genes in Candida albicans
| Gene | Function | Half-life (t½) in minutes |
| ACT1 | Actin | 34.6 ± 5 |
| ADH1 | Alcohol Dehydrogenase | 33.3 ± 3 |
| EFG1 | Filamentation Regulator | 4.3 ± 1.2 |
| PGK1 | Phosphoglycerate Kinase | 43.3 ± 0.6 |
| 18S rRNA | Ribosomal RNA (control) | 168 ± 25 |
Table 2: Comparison of mRNA Half-Lives between C. albicans and S. cerevisiae
| Gene | C. albicans Half-life (min) | S. cerevisiae Half-life (min) |
| ACT1 | 34.6 | 30 - 40 |
| ADH1 | 33.3 | 33 |
| EFG1 (SOK2 ortho) | 4.3 | 21 |
| PGK1 | 43.3 | 45 |
Experimental Protocols
The following protocols are based on the methodology described by Kebaara et al., 2006.[1][3][4]
Strains and Culture Conditions
-
Growth Conditions: Grow C. albicans cultures overnight at 30°C with shaking to an early to mid-logarithmic phase (OD₆₀₀ of 0.4–0.6).
This compound Treatment and Sample Collection
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Inhibition of Transcription: Add this compound to the culture to a final concentration of 10–20 µg/mL.[1][2][3] The optimal concentration may vary between strains and growth media.
-
Time Course: Immediately after adding this compound (this is time point t=0), and at subsequent time points (e.g., 5, 10, 20, 40, 60, 90 minutes), collect aliquots of the cell culture. The volume of the aliquot will depend on the subsequent RNA isolation method.
-
Cell Harvesting: Rapidly harvest the cells by centrifugation and immediately freeze the cell pellets in liquid nitrogen to preserve the RNA. Store pellets at -80°C until RNA extraction.
Caption: Workflow for determining mRNA half-life in C. albicans.
RNA Isolation and Quantification
-
RNA Extraction: Isolate total RNA from the frozen cell pellets using a standard hot acid phenol method or a commercial yeast RNA extraction kit.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity, for example, by agarose gel electrophoresis.
Northern Blot Analysis
-
Gel Electrophoresis: Separate the total RNA (10-20 µg per lane) on a formaldehyde-containing agarose gel.
-
Blotting: Transfer the RNA from the gel to a nylon membrane.
-
Probe Preparation: Prepare gene-specific DNA probes. The probes can be generated by PCR using primers designed for the genes of interest (see Table 3 for examples). Label the probes with a radioactive (e.g., ³²P) or non-radioactive label.
-
Hybridization: Hybridize the labeled probe to the membrane.
-
Detection and Quantification: Detect the signal using a phosphorimager or chemiluminescence. Quantify the band intensities for each time point.
Table 3: Example Primers for Probe Generation
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ACT1 | AGTTATCGATAACGGTTCTG | AGATTTCCAGAATTTCACTC |
| ADH1 | CAAAAAGGATAATCCCGCAC | CTGGAGCAGTGACTTTAGCGTG |
| EFG1 | TTGACTACCAAGAATATAACC | CACTGGTAGCAGATATACTG |
| PGK1 | CAATCAAGCGATTATCAATTG | ATGTTACCATTTTCAGCAGA |
| 18S rRNA | TCAGTTATCGTTTATTTGAT | TTCCTCTAAATGACCAAGTTTG |
Data Analysis
-
Normalization: Normalize the intensity of the mRNA band at each time point to a stable RNA control, such as 18S rRNA, to correct for any loading differences.
-
Half-life Calculation: Plot the natural logarithm of the percentage of remaining mRNA against time. The half-life (t½) can be calculated from the slope of the linear regression line using the formula: t½ = -ln(2) / slope .
Considerations and Limitations
While this compound is a widely used tool, it is important to be aware of its potential secondary effects and limitations.
-
Mechanism of Action: this compound's primary mode of action is the inhibition of transcription. However, it is known to have other effects on cellular physiology.[6] It can induce an oxidative stress response and may chelate divalent metal ions like Zn²⁺, which could indirectly affect various cellular processes.[6]
-
Inhibition of mRNA Degradation: Studies in Saccharomyces cerevisiae have shown that this compound can also inhibit mRNA degradation.[7][8][9] This could lead to an overestimation of mRNA half-lives. Researchers should be aware of this possibility and may consider validating their findings with alternative methods, such as using temperature-sensitive RNA polymerase mutants if available.
-
Dose-Dependent Effects: The effects of this compound can be dose-dependent. It is advisable to perform a dose-response curve to determine the optimal concentration that effectively inhibits transcription without causing excessive cellular stress in the specific C. albicans strain and growth conditions being used.
Caption: Potential secondary effects of this compound in yeast cells.
Conclusion
The use of this compound to inhibit transcription is a powerful and accessible method for studying mRNA stability in Candida albicans. The protocols and data presented here provide a solid foundation for researchers to investigate the post-transcriptional regulation of gene expression in this important fungal pathogen. By carefully considering the potential limitations of the technique, researchers can generate reliable and insightful data on the dynamics of mRNA turnover.
References
- 1. Determination of mRNA half-lives in Candida albicans using this compound as a transcription inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. "Determination of mRNA half-lives in Candida albicans using this compound a" by Bessie W. Kebaara, Lindsey E. Nielsen et al. [digitalcommons.unl.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. The transcriptional inhibitor this compound blocks mRNA degradation in yeast. [publications-affiliated.scilifelab.se]
- 8. researchgate.net [researchgate.net]
- 9. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thiolutin in Angiogenesis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolutin, a dithiole antibiotic produced by Streptomyces sp., has emerged as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is fundamental in both normal physiological events and in the progression of various pathologies, including tumor growth and metastasis. This compound's anti-angiogenic properties stem from its ability to disrupt key processes in endothelial cells, the primary cells lining blood vessels. This document provides detailed application notes and protocols for the use of this compound in angiogenesis research, summarizing its mechanism of action, effects on endothelial cells, and methodologies for key in vitro and in vivo assays.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by inducing the phosphorylation of Heat Shock Protein 27 (Hsp27) in endothelial cells.[1][2][3][4] This event is mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Phosphorylation of Hsp27 leads to a disruption of the actin and intermediate filament cytoskeleton, resulting in a loss of actin stress fibers.[3][4] This cytoskeletal rearrangement ultimately inhibits endothelial cell adhesion, a critical initial step in angiogenesis.[1][3][4]
Furthermore, this compound has been shown to affect focal adhesion dynamics by inhibiting the phosphorylation of Focal Adhesion Kinase (FAK) and reducing the levels of paxillin, another key focal adhesion protein.[1][3] The coordinated disruption of both the cytoskeleton and focal adhesions contributes to the potent anti-angiogenic activity of this compound.
Data Presentation: Quantitative Effects of this compound on Angiogenesis
The following tables summarize the quantitative data on the inhibitory effects of this compound in various angiogenesis-related assays.
| Assay | Cell Type/Model | Parameter Measured | This compound Concentration | Result | Reference |
| In Vitro Assays | |||||
| Endothelial Cell Adhesion | HUVEC | Adhesion to Vitronectin | IC50: 0.83 µM | Potent inhibition of cell adhesion | [5][6] |
| Endothelial Cell Adhesion | HUVEC | Adhesion to Collagen | 0.1 µM | Dramatic inhibition of cell adhesion | [1][3] |
| Endothelial Cell Adhesion | HUVEC | Disruption of Monolayer | ≥0.4 µM | Rapid and complete disruption of adhesion | [1][3] |
| Ex Vivo Assays | |||||
| Vascular Outgrowth | Mouse Muscle Explants | Migration Distance | Dose-dependent | Inhibition of wound-driven vascular outgrowth | [1][3] |
| Vascular Outgrowth | HT-29 Tumor Explants | Migration Distance | Dose-dependent | Inhibition of tumor-driven vascular outgrowth | [1][3] |
| In Vivo Assays | |||||
| Developmental Angiogenesis | Zebrafish Embryos | Circulatory Defects | < 1 µM | Dose-dependent increase in circulatory defects | [1][3] |
| Tumor-induced Angiogenesis | Mouse Dorsal Air Sac | Neovascularization | Not specified | Significant suppression | [5][6] |
Experimental Protocols
Endothelial Cell Adhesion Assay
This protocol is designed to quantify the effect of this compound on the adhesion of endothelial cells to an extracellular matrix protein.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., Vitronectin or Collagen I)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Calcein AM or other fluorescent cell viability dye
-
Plate reader with fluorescence capabilities
Protocol:
-
Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 10 µg/mL Vitronectin or Collagen I in PBS) and incubate overnight at 4°C.
-
Wash the coated wells with PBS to remove any unbound protein.
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Seed the pre-treated HUVECs (e.g., 5 x 10^4 cells/well) onto the coated wells.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add a fluorescent viability dye (e.g., Calcein AM) to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Calculate the percentage of adhesion relative to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Reduced growth factor basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound
-
Calcein AM
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in a small volume of medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs (e.g., 1-2 x 10^4 cells/well) onto the solidified matrix.
-
Incubate at 37°C for 4-18 hours.
-
Stain the cells with Calcein AM.
-
Visualize and capture images of the tube network using an inverted fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells in response to a chemoattractant, a crucial process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (with and without serum/growth factors)
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., VEGF or FBS)
-
This compound
-
Fluorescent dye for cell staining (e.g., DAPI)
Protocol:
-
Place the porous membrane inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add medium containing a chemoattractant.
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Seed the pre-treated HUVECs into the upper chamber of the inserts.
-
Incubate at 37°C for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye.
-
Count the number of migrated cells in several microscopic fields for each insert.
-
Calculate the percentage of migration relative to the vehicle control.
Visualizations
References
- 1. This compound inhibits endothelial cell adhesion by perturbing Hsp27 interactions with components of the actin and intermediate filament cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits endothelial cell adhesion by perturbing Hsp27 interactions with components of the actin and intermediate filament cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an inhibitor of HUVEC adhesion to vitronectin, reduces paxillin in HUVECs and suppresses tumor cell-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiolutin Treatment in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolutin is a sulfur-containing antibiotic derived from Streptomyces luteosporeus that functions as a potent but complex inhibitor of transcription in both yeast and mammalian cells.[1][2] Initially recognized for its ability to inhibit all three yeast RNA polymerases (I, II, and III), its precise mechanism of action is now understood to be multifaceted, involving metal chelation and the induction of cellular stress responses.[1][3] While it has been historically used to study mRNA stability, its pleiotropic effects necessitate careful experimental design and interpretation.[4][5] These notes provide a comprehensive overview of this compound's mechanism, its effects on mammalian cells, and detailed protocols for its application in a research setting.
Mechanism of Action
This compound is a prodrug that requires intracellular reduction of its intramolecular disulfide bond to become active.[4][6] Its effects are primarily driven by two distinct, yet interconnected, activities: direct inhibition of RNA Polymerase II (Pol II) and chelation of divalent metal ions, particularly zinc (Zn²⁺).[7][8]
-
Direct Transcription Inhibition: In its reduced form, and in the presence of manganese ions (Mn²⁺), this compound directly inhibits the initiation of transcription by RNA Polymerase II.[3][9][10] This activity can be reversed by an excess of reducing agents like Dithiothreitol (DTT).[3][11]
-
Metal Chelation and Pleiotropic Effects: Reduced this compound is a potent Zn²⁺ chelator.[8][12] This activity is believed to be responsible for many of its indirect and wide-ranging cellular effects, including:
-
Proteasome Inhibition: this compound can remove zinc from essential deubiquitinases (like Rpn11) in the proteasome, leading to the accumulation of poly-ubiquitylated proteins.[7][8]
-
Signaling Pathway Perturbation: It has been shown to affect multiple signaling pathways, including TOR, Hog/MAPK, and glucose metabolism.[4][12]
-
Induction of Oxidative Stress: this compound treatment can lead to the oxidation of cellular thioredoxins and the generation of reactive oxygen species (ROS), triggering oxidative stress responses.[6][7]
-
Due to these complex modes of action, this compound is not recommended as a simple, general transcription inhibitor for all experimental contexts.[3][9] Its use should be carefully considered, particularly in studies where the aforementioned pathways are relevant.
Summary of Quantitative Data
The effective concentration of this compound varies depending on the cell type and the specific biological question being addressed. The following table summarizes concentrations used in various studies. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific mammalian cell line and experimental endpoint.
| Cell Type/System | Concentration Range | Observed Effect | Reference(s) |
| S. cerevisiae (Yeast) | 2 - 20 µg/mL | Inhibition of RNA and protein synthesis. | [2] |
| S. cerevisiae (Yeast) | 10 µg/mL | Reduction of Pol II occupancy at a reporter gene. | [3] |
| HUVECs | ≥ 0.4 µM (≥ 0.09 µg/mL) | Reversible disruption of cell adhesion. | [13] |
| HeLa Cells | 10 µM (~2.3 µg/mL) | Induction of poly-ubiquitylated protein accumulation. | [8] |
| E. coli | 5 µg/mL | Rapid inhibition of RNA and protein synthesis. | [14][15] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS 87-11-6)[16]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
This compound is a yellow powder.[16] Handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), as it is fatal if swallowed or inhaled.[16]
-
To prepare a stock solution (e.g., 10 mg/mL or 15 mg/mL), dissolve this compound powder in 100% DMSO.[16][17]
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[16]
General Protocol for Treating Mammalian Cells
This protocol provides a general workflow for treating adherent mammalian cells with this compound.
Materials:
-
Mammalian cells of interest, cultured in appropriate vessels
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (from Protocol 1)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight or as required for the specific cell line.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution directly into pre-warmed complete culture medium to achieve the final desired concentration.
-
Example: To make 10 mL of medium with a final concentration of 5 µg/mL from a 10 mg/mL stock, add 5 µL of the stock solution to 10 mL of medium.
-
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.
-
Example: If the this compound medium contains 0.05% DMSO, the control medium should also contain 0.05% DMSO.
-
-
Cell Treatment: Aspirate the existing culture medium from the cells. Gently wash the cells once with sterile PBS (optional, depending on the experiment). Add the prepared this compound-containing medium or the vehicle control medium to the respective wells/plates.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration. Treatment times can range from 1 hour to 24 hours or longer, depending on the experimental goal.
-
Harvesting and Downstream Analysis: Following incubation, harvest the cells for downstream analysis.
-
For RNA analysis: Wash cells with PBS and lyse directly in the plate using a suitable lysis buffer for RNA extraction.
-
For protein analysis: Wash cells with ice-cold PBS, scrape into lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), and process for Western blotting.[8]
-
For viability/adhesion assays: Proceed according to the specific assay protocol. Note that this compound's effects on adhesion can be reversible even in its continued presence.[13]
-
Concluding Remarks
This compound is a powerful research tool for studying transcription and related cellular processes. However, its complex mechanism, including the chelation of metal ions and induction of oxidative stress, distinguishes it from more specific transcriptional inhibitors. Researchers should be aware of these pleiotropic effects and incorporate appropriate controls to ensure the accurate interpretation of experimental results.[3][18] Its reversible nature can be advantageous for studying the recovery of macromolecular synthesis.[2][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mode of Action of this compound, an Inhibitor of Macromolecular Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound inhibits endothelial cell adhesion by perturbing Hsp27 interactions with components of the actin and intermediate filament cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Effect of this compound on Cell Growth and Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo effect of this compound on cell growth and macromolecular synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]
- 17. journals.asm.org [journals.asm.org]
- 18. biorxiv.org [biorxiv.org]
Application Notes: Preparation of Thiolutin Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiolutin is a sulfur-containing antibiotic produced by several species of Streptomyces.[1][2] It is a potent inhibitor of bacterial and yeast RNA polymerases, making it a valuable tool for studying transcription and mRNA stability.[2][3][4] Additionally, this compound has been shown to inhibit angiogenesis, the adhesion of endothelial cells, and exhibits antitumor effects, generating interest in its potential therapeutic applications.[5][6][7] Proper preparation of a stable and accurate stock solution is the first critical step for ensuring reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂O₂S₂ | [3][8][9] |
| Molecular Weight | 228.3 g/mol (or Da) | [3][5][6][8] |
| Appearance | Yellow powder / Crystalline solid | [3][7][10] |
| Purity | ≥97% | [5][6][9][10] |
| Solubility | DMSO: up to 15 mg/mL (approx. 65.7 mM) | [3][5][6] |
| DMF: 0.5 mg/mL (approx. 2.2 mM) | [10][11] | |
| Water: 0.21 mg/mL (approx. 0.9 mM) | [8] | |
| Storage Conditions | Store powder desiccated at -20°C | [6][7] |
| Store stock solution in aliquots at -20°C | [12] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common concentration used for subsequent dilution into cell culture media or assay buffers.
Materials:
-
This compound powder (CAS 87-11-6)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparations:
-
Before opening, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Perform all handling of solid this compound and concentrated stock solutions in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3]
-
-
Weighing this compound:
-
Carefully weigh 2.28 mg of this compound powder and transfer it into a sterile microcentrifuge tube or amber vial.
-
Calculation: To prepare a 10 mM solution (10 mmol/L) with a molecular weight of 228.3 g/mol :
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 228.3 g/mol * 1000 mg/g = 2.283 mg
-
-
-
Dissolving this compound:
-
Add 1.0 mL of high-quality DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and yellow. Visually inspect against the light to ensure no solid particulates remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.
-
Store the aliquots at -20°C, protected from light.[6][7] When stored properly, the DMSO stock solution is stable for several months.
-
Safety Precautions:
-
This compound is classified as dangerous and can be fatal if swallowed or inhaled.[3] Do not breathe dust.[3]
-
Avoid contact with skin and eyes.[3]
-
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, antibiotic agent (CAS 87-11-6) | Abcam [abcam.com]
- 6. This compound (CAS 87-11-6): R&D Systems [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | C8H8N2O2S2 | CID 6870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. abcam.com [abcam.com]
Application Notes and Protocols for ChIP-seq Analysis after Thiolutin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolutin is a natural product that functions as a potent, reversible inhibitor of transcription in eukaryotes.[1][2] Its primary mechanism of action involves the direct inhibition of RNA Polymerase II (Pol II), making it a valuable tool for studying the dynamics of transcription, the stability of mRNA, and the genome-wide occupancy of transcription factors and chromatin-modifying complexes.[1][3] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide distribution of DNA-binding proteins, including Pol II and modified histones.[4][5] Combining this compound treatment with ChIP-seq allows for the precise analysis of changes in the transcriptional landscape and chromatin architecture following the acute inhibition of transcription.
These application notes provide a comprehensive guide to designing, performing, and analyzing ChIP-seq experiments in cells treated with this compound. The protocols and data presented are intended to assist researchers in understanding the immediate effects of transcription inhibition on their protein of interest.
Principle of the Method
The experimental approach involves treating cells with this compound for a defined period to inhibit transcription. Subsequently, standard ChIP-seq protocols are employed to investigate the genome-wide localization of a target protein, such as Pol II or a specific histone modification. By comparing the ChIP-seq profiles of this compound-treated cells to control (vehicle-treated) cells, researchers can identify regions of the genome where the protein's association with chromatin is altered due to transcription inhibition. This allows for the dissection of transcription-dependent versus -independent protein binding and chromatin modifications.
Applications
-
Mapping RNA Polymerase II occupancy dynamics: Determine the rate of Pol II runoff and identify sites of paused Pol II.
-
Investigating transcription factor binding: Differentiate between transcription-dependent and -independent binding of transcription factors.
-
Studying histone modification landscapes: Analyze how histone modifications are altered upon the cessation of active transcription.[5]
-
Drug discovery and development: Evaluate the on-target and off-target effects of novel transcription inhibitors.
Quantitative Data Summary
The following tables summarize quantitative data derived from studies utilizing this compound followed by ChIP-seq analysis. These values can serve as a reference for experimental design.
Table 1: Recommended this compound Treatment Conditions for ChIP-seq in Yeast (Saccharomyces cerevisiae)
| Parameter | Recommended Value | Reference |
| Concentration | 10 µg/mL | [3] |
| Treatment Time (ChIP-qPCR) | 2, 4, 8, 10 minutes | [3] |
| Treatment Time (ChIP-seq) | 1, 2, 4, 8 minutes | [3] |
| Vehicle Control | DMSO | [3] |
Table 2: Observed Effects of this compound on RNA Polymerase II Occupancy (ChIP-seq in Yeast)
| Gene Class | Average Fold Change in Pol II Occupancy | Key Observation | Reference |
| All Genes | Genome-wide decrease | This compound leads to a broad reduction in Pol II occupancy. | [3] |
| Ribosomal Protein (RP) Genes | Strongest decrease | These highly transcribed genes are particularly sensitive to this compound. | [3] |
| Ribosome Biogenesis (RiBi) Genes | Significant decrease | Also strongly affected, consistent with inhibition of the TOR pathway. | [3] |
| Highly Expressed Genes (Q1) | General decrease | Genes with high initial Pol II occupancy show a notable decrease. | [3] |
Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by this compound
This compound is known to have pleiotropic effects, impacting several signaling pathways, which should be considered when interpreting results.[3][6][7]
References
- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action of this compound, an Inhibitor of Macromolecular Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. news-medical.net [news-medical.net]
- 6. This compound is a direct inhibitor of RNA Polymerase II | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Northern Blot Analysis Following Thiolutin-Based Transcription Shut-Off
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Thiolutin, a potent transcription inhibitor, in conjunction with Northern blot analysis to determine mRNA half-lives. This method is a powerful tool for studying gene expression regulation and the stability of specific transcripts.
Background
The steady-state level of an mRNA molecule is determined by the balance between its rate of transcription and its rate of degradation. Measuring the decay rate, or half-life, of specific mRNAs provides critical insights into post-transcriptional gene regulation. A common method to measure mRNA half-life is to inhibit transcription and then quantify the remaining amount of a specific mRNA over time.
This compound is a small molecule antibiotic that has been widely used to inhibit transcription in various organisms, particularly in yeast and other fungi.[1][2][3] It acts as a potent, reversible inhibitor of eukaryotic RNA polymerases (I, II, and III).[1][4] While the precise mechanism of action has been a subject of investigation, recent studies suggest that this compound can directly inhibit RNA Polymerase II, particularly in the presence of manganese ions and a reducing agent.[5][6][7] It is important to note that this compound can have other cellular effects, including the potential to inhibit mRNA degradation, which should be considered when interpreting results.[2][8]
Northern blotting is a classic technique used to detect and quantify specific RNA molecules in a complex sample.[9][10] Following transcription shut-off with this compound, RNA samples are collected at various time points, separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the mRNA of interest. The resulting signal intensity at each time point is used to calculate the decay rate and, consequently, the half-life of the transcript.
Application: Determination of mRNA Half-Life
This protocol is designed for researchers aiming to determine the half-life of a specific mRNA of interest in cell culture, with a focus on yeast models where this compound has been extensively used.
Key Experimental Workflow
The overall experimental workflow involves treating cells with this compound to halt transcription, followed by the collection of cells at different time points, RNA extraction, and subsequent analysis by Northern blotting.
Caption: Experimental workflow for mRNA half-life determination.
Signaling Pathway: this compound's Mode of Action
This compound's primary effect in this application is the inhibition of transcription. While its effects can be complex, a key aspect of its mechanism involves the inhibition of RNA Polymerase II.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of mRNA half-lives in Candida albicans using this compound as a transcription inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols: Utilizing Thiolutin for the Investigation of Stress Response Pathways in Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Thiolutin, a potent transcription inhibitor, to investigate cellular stress response pathways in neuronal models. This compound's multifaceted mechanism of action, which includes the induction of oxidative and endoplasmic reticulum (ER) stress, makes it a valuable tool for studying the molecular cascades implicated in neurodegenerative diseases and neuronal injury.
Introduction to this compound
This compound is a sulfur-containing antibiotic that acts as a reversible inhibitor of eukaryotic RNA polymerases, thereby blocking transcription initiation.[1] Beyond its primary role as a transcription blocker, this compound has been shown to induce a robust integrated stress response (ISR).[2][3] The ISR is a central signaling network that allows cells to respond to various stressors, such as protein misfolding (ER stress), oxidative stress, and amino acid deprivation.[2][3][4]
In neurons, chronic activation of the ISR is implicated in a variety of pathological conditions. This compound's ability to chelate metals and induce oxidative stress, likely through the oxidation of thioredoxins, triggers the ISR.[5] A key signaling cascade within the ISR is the PERK-eIF2α-ATF4-CHOP pathway. Under stress, the kinase PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis but a preferential translation of Activating Transcription Factor 4 (ATF4).[2][6] ATF4, in turn, upregulates the expression of genes involved in restoring homeostasis, but under prolonged stress, it also induces the pro-apoptotic transcription factor CHOP (C/EBP Homologous Protein).[7][8][9]
By inducing this pathway, this compound can be employed to:
-
Elucidate the molecular mechanisms of ISR activation in neurons.
-
Screen for neuroprotective compounds that modulate stress pathways.
-
Model aspects of neurodegenerative diseases where cellular stress is a key feature.
Data Presentation: Quantitative Effects of Stress Induction
The following tables summarize typical quantitative data obtained from experiments using chemical inducers of the ISR in neuronal cell lines. While these data were generated using the well-characterized ER stress inducers Tunicamycin and Thapsigargin, they provide an expected range of responses for researchers using this compound to induce a similar stress pathway. Users should perform dose-response and time-course experiments to determine the optimal concentrations and durations for this compound in their specific neuronal model.
Table 1: Dose-Dependent Effect of a Chemical Stressor on Neuronal Viability
| Cell Line | Stress Inducer | Concentration | Incubation Time (hr) | % Viability (vs. Control) | Assay | Reference(s) |
| SH-SY5Y | Tunicamycin | 0.1 µM | 24 | ~85% | Calcein AM | [10] |
| SH-SY5Y | Tunicamycin | 1.0 µM | 24 | ~60% | Calcein AM | [10] |
| SH-SY5Y | Tunicamycin | 5.0 µM | 24 | ~45% | Calcein AM | [10] |
| PC12 | Tunicamycin | 2.0 µg/mL | 24 | ~51% | MTT | |
| Primary Cerebellar Granule Neurons | Tunicamycin | 0.5 µg/mL | 24 | ~70% | MTT | [6] |
Table 2: Time-Course of Stress Response Marker Induction in Neurons (Protein Expression)
| Cell Line | Stress Inducer (Concentration) | Time (hr) | p-eIF2α (Fold Change) | ATF4 (Fold Change) | CHOP (Fold Change) | Method | Reference(s) |
| iPSC-derived Motor Neurons | Tunicamycin (1 µM) | 4 | ↑ | - | - | Western Blot | [9] |
| iPSC-derived Motor Neurons | Tunicamycin (1 µM) | 8 | - | - | ↑ | Western Blot | [9] |
| iPSC-derived Motor Neurons | Thapsigargin (1 µM) | 1 | ↑ | - | - | Western Blot | [9] |
| iPSC-derived Motor Neurons | Thapsigargin (1 µM) | 8 | - | - | ↑ | Western Blot | [9] |
| HEI-OC1 Auditory Cells | Tunicamycin (5 µg/mL) | 12 | - | ~2.0 | ~1.5 | Western Blot | [1] |
| HEI-OC1 Auditory Cells | Tunicamycin (5 µg/mL) | 24 | - | ~3.0 | ~2.5 | Western Blot | [1] |
| HEI-OC1 Auditory Cells | Tunicamycin (5 µg/mL) | 36 | - | ~3.5 | ~3.0 | Western Blot | [1] |
Table 3: Time-Course of Stress Response Marker Induction in Neurons (mRNA Expression)
| Cell Line | Stress Inducer (Concentration) | Time (hr) | CHOP mRNA (Fold Change) | Method | Reference(s) |
| Primary Cortical Neurons | Tunicamycin (3 µg/mL) | 2 | ~4 | qPCR | [5][11] |
| Primary Cortical Neurons | Tunicamycin (3 µg/mL) | 4 | ~10 | qPCR | [5][11] |
| Primary Cortical Neurons | Tunicamycin (3 µg/mL) | 8 | ~12 | qPCR | [5][11] |
| Primary Cortical Neurons | Thapsigargin (1 µM) | 2 | ~5 | qPCR | [5][11] |
| Primary Cortical Neurons | Thapsigargin (1 µM) | 4 | ~15 | qPCR | [5][11] |
| Primary Cortical Neurons | Thapsigargin (1 µM) | 8 | ~18 | qPCR | [5][11] |
Experimental Protocols
The following protocols are templates for using this compound to study stress responses in neuronal cultures. It is critical to first perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration of this compound for your specific cell type and experimental endpoint.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol measures cell viability by assessing mitochondrial reductase activity.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Protocol 2: Analysis of ISR Protein Markers by Western Blot
This protocol details the detection of key ISR proteins (p-eIF2α, ATF4, CHOP) following this compound treatment.
Materials:
-
Neuronal cells cultured in 6-well plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eIF2α, anti-ATF4, anti-CHOP, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells in 6-well plates. Once they reach the desired confluency (typically 70-80%), treat them with the predetermined optimal concentration of this compound for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-Actin).
Protocol 3: Analysis of Stress-Related Gene Expression by qPCR
This protocol measures the change in mRNA levels of ISR target genes like ATF4 and DDIT3 (CHOP).
Materials:
-
Neuronal cells cultured in 6-well plates
-
This compound (stock solution in DMSO)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (DDIT3, ATF4) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in Protocol 2, using appropriate time points for mRNA analysis (e.g., 0, 2, 4, 8 hours).
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and SYBR Green master mix. b. Run the qPCR reaction using a standard thermal cycling program. Include a melt curve analysis to verify product specificity.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.[9]
Visualizations: Signaling Pathways and Workflows
The PERK-ATF4-CHOP Pathway of the Integrated Stress Response
Caption: The PERK-ATF4-CHOP branch of the Integrated Stress Response induced by this compound.
Experimental Workflow for Investigating this compound-Induced Stress
Caption: Workflow for analyzing this compound's effect on neuronal stress pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The integrated stress response in brain diseases: a double-edged sword for proteostasis and synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum stress induced by tunicamycin and thapsigargin protects against transient ischemic brain injury: Involvement of PARK2-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tunicamycin-induced Unfolded Protein Response in the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHOP induces death by promoting protein synthesis and oxidation in the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Analyzing the ER stress response in ALS patient derived motor neurons identifies druggable neuroprotective targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA | Journal of Neuroscience [jneurosci.org]
Thiolutin: A Versatile Tool for Dissecting Transcription Initiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolutin is a natural dithiolopyrrolone antibiotic that has emerged as a valuable tool for studying the intricate process of transcription initiation. By reversibly inhibiting RNA polymerase activity, this compound allows for the precise dissection of the early stages of transcription. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in key molecular biology assays. This document is intended to guide researchers in leveraging this compound to investigate gene regulation and to aid drug development professionals in understanding its potential as a modulator of transcription. While this compound is a potent inhibitor of transcription initiation in vitro, its application in vivo is more complex due to its effects on multiple cellular pathways, including the induction of oxidative stress and perturbation of metal homeostasis.[1]
Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of RNA polymerase II (Pol II) transcription initiation.[1] Its inhibitory activity is not straightforward and is dependent on several key factors. This compound itself is considered a prodrug that requires reduction of its intramolecular disulfide bond to become active.[2] This reduction is typically achieved in vitro by the addition of a reducing agent such as dithiothreitol (DTT).
Furthermore, the inhibitory activity of reduced this compound against Pol II is critically dependent on the presence of manganese ions (Mn²⁺).[1][3] The precise role of Mn²⁺ is still under investigation, but it is thought to form a complex with the reduced this compound, and this complex is the active inhibitory species.
A key characteristic of this compound's inhibitory action is its effect on the early steps of transcription. It appears to prevent the formation of a stable open promoter complex, a critical step in transcription initiation.[4] Evidence for this comes from "order-of-addition" experiments, which demonstrate that if Pol II is allowed to bind to the DNA template before the addition of the this compound-Mn²⁺ complex, the enzyme becomes resistant to inhibition.[3] This suggests that this compound targets a conformation of Pol II that exists before its stable association with the promoter DNA. Once transcription has initiated and the elongation phase has begun, this compound has a less pronounced effect, although it may contribute to pausing and defective elongation if initiation is bypassed.[1]
Quantitative Data Summary
The efficacy of this compound as a transcription inhibitor varies depending on the biological system and the specific experimental conditions. The following table summarizes key quantitative data gathered from the literature to aid in experimental design.
| Parameter | Organism/System | Value | Conditions | Reference(s) |
| IC₅₀ | Saccharomyces cerevisiae RNA Polymerase I | 3 µg/mL | In vitro transcription assay | [3] |
| IC₅₀ | Saccharomyces cerevisiae RNA Polymerase II | 4 µg/mL | In vitro transcription assay | [3] |
| IC₅₀ | Saccharomyces cerevisiae RNA Polymerase III | 3 µg/mL | In vitro transcription assay | [3] |
| IC₅₀ | Human Umbilical Vein Endothelial Cells (HUVECs) Adhesion | 0.83 µM | Cell adhesion assay | |
| Effective Concentration | Saccharomyces cerevisiae | 3-10 µg/mL | In vivo transcription inhibition for ChIP-seq | [1] |
| Effective Concentration | Saccharomyces cerevisiae | 2 µg/mL | In vivo inhibition of RNA synthesis | [2] |
| Effective Concentration | HeLa Cells | 5-50 µM | In vivo treatment to assess effects on transcription | [5] |
Detailed Experimental Protocols
In Vitro Transcription Assay with this compound
This protocol describes how to assess the inhibitory effect of this compound on transcription initiation using a purified RNA polymerase II system.
Materials:
-
Purified RNA Polymerase II
-
Linear DNA template containing a Pol II promoter (e.g., adenovirus major late promoter)
-
This compound (stock solution in DMSO)
-
Dithiothreitol (DTT)
-
Manganese Chloride (MnCl₂)
-
Transcription Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 50 mM KCl, 5 mM MgCl₂, 10% glycerol)
-
NTP mix (ATP, GTP, CTP, UTP; one of which is radiolabeled, e.g., [α-³²P]UTP)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Protocol:
-
Preparation of the this compound-Mn²⁺ Complex:
-
In a microcentrifuge tube, prepare the this compound-DTT-Mn²⁺ mixture. For a final concentration of 60 µg/mL this compound, mix the appropriate volume of this compound stock with DTT (final concentration ~1 mM) and MnCl₂ (final concentration ~1 mM) in transcription buffer.
-
Incubate at room temperature for 10-15 minutes to allow for the reduction of this compound and complex formation.
-
-
Transcription Reaction Setup (Order of Addition is Critical):
-
Condition 1 (this compound before DNA):
-
In a fresh tube, add purified RNA Polymerase II to the transcription buffer.
-
Add the pre-incubated this compound-Mn²⁺ complex to the RNA Polymerase II.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the polymerase.
-
Add the linear DNA template.
-
Incubate for a further 15 minutes at 30°C to allow for open complex formation (or its inhibition).
-
-
Condition 2 (DNA before this compound - Control):
-
In a separate tube, add purified RNA Polymerase II to the transcription buffer.
-
Add the linear DNA template.
-
Incubate for 15 minutes at 30°C to allow the formation of the open promoter complex.
-
Add the pre-incubated this compound-Mn²⁺ complex.
-
-
Condition 3 (No this compound - Control):
-
Set up a reaction as in Condition 1, but add an equivalent volume of DMSO (the vehicle for this compound) instead of the this compound-Mn²⁺ complex.
-
-
-
Initiation of Transcription:
-
To each reaction tube, add the NTP mix containing the radiolabeled nucleotide to start the transcription reaction.
-
Incubate at 30°C for 30 minutes.
-
-
Termination and Analysis:
-
Stop the reactions by adding the Stop Solution.
-
Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis followed by autoradiography or phosphorimaging. A decrease in the transcript signal in "Condition 1" compared to the controls indicates inhibition of transcription initiation by this compound.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) with this compound Treatment in Yeast
This protocol outlines the use of this compound to study the genome-wide occupancy of RNA Polymerase II in Saccharomyces cerevisiae.
Materials:
-
Yeast strain with a tagged RNA Polymerase II subunit (e.g., Rpb3-FLAG)
-
Yeast growth medium (e.g., YPD or synthetic complete medium)
-
This compound (stock solution in DMSO)
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis Buffer
-
Sonication equipment
-
Anti-FLAG antibody (or antibody against the specific tag)
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
Proteinase K
-
DNA purification kit
-
Reagents and equipment for library preparation and next-generation sequencing
Protocol:
-
Yeast Culture and this compound Treatment:
-
Grow the yeast culture to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Add this compound to the desired final concentration (e.g., 10 µg/mL). For a time-course experiment, take aliquots at different time points after this compound addition (e.g., 0, 2, 5, 10, 20 minutes). A DMSO-treated sample should be used as a negative control.
-
-
Crosslinking and Quenching:
-
At each time point, add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.
-
Incubate with shaking for 20 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells by centrifugation and wash them with ice-cold PBS.
-
Lyse the cells using your preferred method (e.g., bead beating).
-
Shear the chromatin to an average size of 200-500 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with the anti-FLAG antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the crosslinks by incubating the eluate at 65°C for several hours or overnight in the presence of high salt.
-
-
DNA Purification and Sequencing:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare sequencing libraries from the purified DNA and perform next-generation sequencing.
-
RNA-Sequencing (RNA-Seq) with this compound Treatment
This protocol provides a general framework for using this compound to study changes in the transcriptome following transcription inhibition. The this compound treatment is an upstream step to standard RNA-seq protocols.
General Protocol Outline:
-
Cell Culture and this compound Treatment:
-
Culture your cells of interest (e.g., mammalian cell line or yeast) to the desired confluency or cell density.
-
Treat the cells with the desired concentration of this compound for a specific duration. It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your system. Include a vehicle-treated control (e.g., DMSO).
-
-
RNA Extraction:
-
At the end of the treatment period, immediately lyse the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit). Ensure high-quality, intact RNA is obtained.
-
-
RNA Quality Control:
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Proceed with a standard RNA-seq library preparation protocol. This typically involves:
-
Poly(A) selection or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End repair, A-tailing, and adapter ligation.
-
PCR amplification.
-
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control samples.
-
Footprinting Assays (Theoretical Application)
Theoretical Application of this compound in Footprinting:
This compound could be used to investigate how the binding of transcription factors or other DNA-binding proteins is affected by the state of the RNA polymerase complex. For example, one could compare the footprint of a transcription factor on a promoter in the presence and absence of a this compound-stalled RNA Polymerase II.
General Workflow:
-
Prepare a DNA probe containing the promoter of interest, end-labeled with a radioactive or fluorescent tag.
-
Incubate the probe with the DNA-binding protein of interest and purified RNA Polymerase II.
-
Add this compound (pre-incubated with DTT and Mn²⁺) to one set of reactions to stall the polymerase at the initiation step.
-
Perform the footprinting reaction:
-
DNase I Footprinting: Add a limiting amount of DNase I to randomly cleave the DNA where it is not protected by bound proteins.
-
Hydroxyl Radical Footprinting: Generate hydroxyl radicals to cleave the DNA backbone.
-
-
Analyze the cleavage products on a denaturing polyacrylamide gel. A "footprint," or a region of protection from cleavage, will appear at the protein's binding site. Comparing the footprints in the presence and absence of the this compound-stalled polymerase could reveal changes in the DNA-protein interactions.
Note: The successful application of this compound in footprinting assays would require careful optimization of the concentrations of all components and the reaction conditions.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in transcription research.
Caption: this compound's mechanism of action on transcription initiation.
Caption: A generalized experimental workflow using this compound.
Caption: this compound's complex cellular effects in vivo.
References
- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Concentration of Thiolutin for In Vitro Transcription Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiolutin is a natural product that functions as a potent inhibitor of transcription. Its complex mode of action, which involves the chelation of divalent metal cations and direct interaction with RNA polymerase, has been a subject of ongoing research.[1][2][3] For researchers utilizing this compound to study transcriptional regulation or as a potential therapeutic agent, determining its optimal effective concentration in in vitro transcription assays is a critical first step. This document provides detailed protocols and compiled data to guide researchers in this process.
Recent studies have elucidated that the direct inhibitory effect of this compound on RNA Polymerase II (Pol II) in vitro is dependent on specific co-factors, namely the presence of manganese ions (Mn²⁺) and an appropriate reducing environment.[1][4][5][6] Understanding these requirements is crucial for designing effective experiments.
Data Presentation: Effective Concentrations of this compound and Key Reagents
The following table summarizes the concentrations of this compound and essential co-factors used in various published in vitro transcription assays. This data provides a starting point for optimizing experimental conditions.
| Component | Concentration | Organism/System | Notes | Reference |
| This compound | ~20 µM | Saccharomyces cerevisiae (Yeast) Pol II | This concentration was noted as inhibitory in classical studies where the transcription buffer contained Mn²⁺.[4][7] | [4] |
| This compound | 40 µg/mL | Saccharomyces cerevisiae (Yeast) Pol II | Used in in vitro transcription elongation assays. | [4] |
| This compound | 3 µg/mL, 5 µg/mL, 10 µg/mL | Saccharomyces cerevisiae (Yeast) | These concentrations were used for in vivo transcription inhibition.[3][4] | [3][4] |
| This compound | 6 µg/mL | Saccharomyces cerevisiae (Yeast) | Used for transcriptional shut-off to measure mRNA half-lives.[8] | [8] |
| MnCl₂ | 875 µM | Saccharomyces cerevisiae (Yeast) Pol II | Required for this compound-mediated inhibition of Pol II transcription in vitro.[4] | [4] |
| DTT | Equimolar to this compound | Saccharomyces cerevisiae (Yeast) Pol II | Appropriate reduction of this compound is necessary for its inhibitory activity. Excess DTT can reverse the inhibition.[1][2][3][4] | [1][2][3][4] |
| MgCl₂ | 5 mM | Saccharomyces cerevisiae (Yeast) Pol II | A standard component of the in vitro transcription buffer.[3][4][7] | [3][4][7] |
Experimental Protocols
This section provides a detailed methodology for determining the effective concentration of this compound in an in vitro transcription assay using purified RNA Polymerase II.
Protocol: Titration of this compound in an In Vitro Transcription Assay
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for RNA Polymerase II in an in vitro transcription reaction.
Materials:
-
Purified RNA Polymerase II (e.g., from S. cerevisiae)
-
DNA template (e.g., a linear DNA fragment with a known promoter)
-
This compound (stock solution in DMSO)
-
Dithiothreitol (DTT)
-
Manganese Chloride (MnCl₂)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
Potassium Chloride (KCl)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P] UTP or other labeled rNTP for detection
-
Nuclease-free water
-
DMSO (for control reactions)
-
Stop solution (e.g., formamide-based loading buffer with EDTA)
-
Polyacrylamide gels for electrophoresis
-
Phosphorimager or autoradiography film
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x transcription buffer: 200 mM Tris-HCl pH 8.0, 400 mM KCl, 50 mM MgCl₂.
-
Prepare stock solutions of this compound in DMSO. Create a dilution series to test a range of final concentrations (e.g., 1 µM to 100 µM).
-
Prepare stock solutions of DTT and MnCl₂.
-
-
Reaction Setup:
-
On ice, set up a series of microcentrifuge tubes for each this compound concentration to be tested, including a DMSO-only control.
-
For a standard 20 µL reaction, add the following components in the specified order:
-
Nuclease-free water to bring the final volume to 20 µL.
-
2 µL of 10x transcription buffer.
-
DNA template (e.g., 0.5 pmol).
-
A solution of rNTPs, including the radiolabeled rNTP.
-
MnCl₂ to a final concentration of ~875 µM.
-
DTT to a concentration equimolar to the this compound concentration being tested in that tube.
-
This compound from the dilution series (or DMSO for the control).
-
Purified RNA Polymerase II (e.g., ~0.5 pmol).
-
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reactions at 30°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reactions by adding an equal volume of stop solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts using a phosphorimager or autoradiography.
-
Quantify the band intensities for each this compound concentration and the control.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Visualizations
Caption: Workflow for determining the effective concentration of this compound.
Caption: Proposed mechanism of this compound-mediated transcription inhibition.
References
- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Thiolutin solubility issues in aqueous buffers
Welcome to the technical support center for Thiolutin. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a primary focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a sulfur-containing antibiotic that functions as a potent inhibitor of bacterial and eukaryotic RNA polymerases.[1][2][3] It is widely used in molecular biology to study mRNA stability and transcription.[1][4] However, this compound is a hydrophobic molecule with very low intrinsic solubility in water (approximately 0.21 mg/mL), which presents a significant challenge when preparing solutions in aqueous buffers for cell-based assays and other biological experiments.[5] Improper dissolution can lead to precipitation, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
The most commonly recommended and effective solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][3][6][7] Dimethylformamide (DMF) can also be used.[1][6][7] It is crucial to first prepare a concentrated stock solution in one of these organic solvents before making final dilutions in your aqueous experimental buffer.
Q3: How should I prepare a concentrated stock solution of this compound?
It is recommended to prepare a fresh stock solution before use.[8][9][10] However, if storage is necessary, dissolve this compound in 100% DMSO at a concentration between 1 mg/mL and 15 mg/mL.[2][3][6] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[6] Once completely dissolved, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Stored at -20°C, the stock solution should be used within a month; at -80°C, it can be stable for up to six months.[6]
Q4: My this compound precipitated when I added it to my aqueous buffer or cell culture medium. What went wrong and what should I do?
Precipitation upon dilution is the most common issue and occurs because this compound is not soluble in the aqueous environment of the buffer or medium. The problem is not the solubility in the DMSO stock, but the final concentration of both this compound and the co-solvent (DMSO) in the aqueous solution.[11]
To resolve this:
-
Decrease the Final this compound Concentration: Your target concentration may be above its solubility limit in the final buffer. Try using a lower concentration.
-
Increase the Final DMSO Concentration: The DMSO from the stock solution acts as a co-solvent, helping to keep this compound dissolved. However, be mindful that high concentrations of DMSO can be toxic to cells. Determine the maximum percentage of DMSO your cells can tolerate (often between 0.1% and 0.5%) and ensure your final dilution does not exceed this limit.[11]
-
Modify the Dilution Method: Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations of this compound that can trigger precipitation.
Q5: What is the stability of this compound in aqueous solutions?
This compound's stability in aqueous solutions can be limited. Its inhibitory activity often requires the reduction of its internal disulfide bond, a process that can be influenced by components in the buffer (like DTT) and the presence of metal ions.[4][8] The complex formed by reduced this compound and manganese (Mn2+) can be unstable in solution over time.[4] For this reason, it is best practice to prepare the final working solution immediately before adding it to your experiment.
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | 1 mg/mL to 15 mg/mL | [2][3][6][7] |
| DMF | 0.5 mg/mL | [6][7] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][6][7] |
| Water | ~0.21 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 228.28 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.28 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube. This will yield a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication or warming to 37°C can be used if dissolution is difficult.[6]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
Objective: To prepare a 10 µM working solution of this compound in a cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Determine the required volume of the stock solution. For a 1 mL final volume, you will need 1 µL of the 10 mM stock (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Pipette 999 µL of your pre-warmed aqueous buffer or cell culture medium into a sterile tube.
-
While gently vortexing the tube, add the 1 µL of this compound stock solution dropwise to the buffer.
-
Continue vortexing for another 10-15 seconds to ensure homogeneity.
-
Use the final working solution immediately.
Troubleshooting Guide
Table 2: Common this compound Solubility Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution in aqueous buffer. | 1. Final this compound concentration exceeds its solubility limit.2. Insufficient co-solvent (DMSO) in the final solution.3. Improper mixing technique. | 1. Perform a serial dilution or lower the final target concentration.2. Recalculate your dilution to ensure the final DMSO concentration is sufficient (but non-toxic to cells).3. Add the stock solution slowly to the buffer while vortexing to ensure rapid dispersion. |
| The prepared working solution appears cloudy or turbid. | 1. Incomplete dissolution of the initial stock.2. Formation of fine, suspended precipitate.3. Reaction with components in the buffer or medium. | 1. Ensure the DMSO stock is perfectly clear before use. If necessary, briefly sonicate or warm it.2. Centrifuge the cloudy solution at high speed and use the supernatant, noting that the actual concentration may be lower than calculated.3. Prepare the buffer without potentially reactive components (e.g., certain metal ions) if possible, or test a different buffer system. |
| Inconsistent experimental results between trials. | 1. Use of aged or improperly stored stock solutions.2. Repeated freeze-thaw cycles of the stock solution.3. Precipitation in the final working solution, leading to variable active concentrations. | 1. Always use freshly prepared or properly aliquoted and stored stock solutions.2. Never reuse a thawed aliquot. Discard any unused portion.3. Visually inspect your final working solution for any signs of precipitation before each experiment. |
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Simplified mechanism of this compound inhibition.
References
- 1. agerp.agscientific.com [agerp.agscientific.com]
- 2. This compound | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]
- 3. This compound (CAS 87-11-6): R&D Systems [rndsystems.com]
- 4. This compound is a direct inhibitor of RNA Polymerase II | bioRxiv [biorxiv.org]
- 5. This compound | C8H8N2O2S2 | CID 6870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Optimizing Thiolutin concentration to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Thiolutin, with a focus on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a sulfur-containing antibiotic that acts as a potent, reversible inhibitor of transcription in both bacteria and eukaryotes.[1][2] It has been shown to inhibit all three yeast RNA polymerases (I, II, and III) in vitro.[2] Its primary intended use in research is for the analysis of mRNA stability and to study the consequences of transcriptional inhibition.
Q2: What are the known major off-target effects of this compound?
This compound has several well-documented off-target effects, making its in vivo application complex.[3][4] Researchers should be aware of the following:
-
Induction of Oxidative Stress: this compound can induce oxidative stress, possibly by oxidizing thioredoxins and through redox-cycling.[3][5]
-
Alteration of Metal Homeostasis: It acts as a redox-sensitive chelator of divalent metal ions, particularly zinc (Zn²⁺), but also manganese (Mn²⁺) and copper (Cu²⁺).[4][6][7] This can impact the function of metalloproteins.
-
Inhibition of Proteasome Activity: Through its zinc chelation activity, this compound can inhibit the Rpn11 subunit of the proteasome.[8]
-
Impact on Signaling Pathways: this compound can affect multiple cellular signaling pathways, including Tor signaling and the Hog/MAPK pathway.[3][6]
-
Inhibition of mRNA Degradation: Paradoxically, at higher concentrations, this compound can inhibit mRNA degradation, which can confound studies of mRNA half-lives.[9]
-
Cytoskeletal Disruption: It can perturb the interaction of Hsp27 with the actin and intermediate filament cytoskeleton, affecting cell adhesion.[10]
Q3: How does this compound inhibit RNA polymerase II?
Recent studies have shown that the direct inhibition of RNA polymerase II (Pol II) by this compound in vitro is not straightforward. The inhibitory activity requires the presence of both a reducing agent, like Dithiothreitol (DTT), and manganese ions (Mn²⁺).[4][7][11] this compound is considered a pro-drug that requires reduction of its intramolecular disulfide bond to become active.[3][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity or widespread cell death. | This compound concentration is too high, leading to excessive off-target effects. | Perform a dose-response curve to determine the minimal inhibitory concentration for transcription in your specific cell type or organism. Start with a low concentration (e.g., 2-5 µg/mL) and titrate upwards. |
| Inconsistent or unexpected changes in protein levels unrelated to transcriptional inhibition. | Off-target effects on protein synthesis or proteasome activity. | At concentrations above 20 µg/mL, this compound can directly inhibit protein synthesis.[1][13] Consider using a lower concentration or a different transcriptional inhibitor if proteasome function is critical to your experimental question. |
| Observed phenotypes are inconsistent with known outcomes of transcriptional inhibition. | Pleiotropic effects of this compound, such as induction of oxidative stress or disruption of signaling pathways. | Include control experiments to assess oxidative stress levels (e.g., ROS measurement) and the activity of key signaling pathways known to be affected by this compound. |
| mRNA half-life measurements seem artificially long. | This compound is inhibiting the mRNA degradation machinery at the concentration used.[9] | Use the lowest effective concentration of this compound possible. Consider alternative methods for measuring mRNA stability, such as metabolic labeling with 4-thiouridine (4sU). |
| Variability in experimental results between different batches or preparations of this compound. | This compound is unstable and its activity is dependent on proper reduction. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Ensure consistent pre-incubation with a reducing agent if required for your specific in vitro assay. |
Data Summary Tables
Table 1: Recommended Concentration Ranges of this compound for Saccharomyces cerevisiae
| Concentration Range | Observed Effects | Reference(s) |
| 2 µg/mL | Inhibition of RNA and protein synthesis in whole cells and spheroplasts. | [1] |
| > 20 µg/mL | Stronger inhibition of protein synthesis. | [1] |
| 4 - 100 µg/mL | Viability unaffected over this range in short-term experiments. | [1][14] |
| 20 - 40 µM | Reduction in RNA synthesis. | [10] |
| 50 µM | Used for assessing effects on transcript levels. | [8] |
Table 2: Summary of this compound's Off-Target Effects
| Off-Target Effect | Cellular Process Affected | Key Mediators | Reference(s) |
| Oxidative Stress | Redox balance | Thioredoxins | [3][5] |
| Metal Chelation | Function of metalloproteins | Zn²⁺, Mn²⁺, Cu²⁺ | [4][7][11] |
| Proteasome Inhibition | Protein degradation | Rpn11 | [8] |
| Signaling Pathway Disruption | Cellular growth and stress response | Tor, Hog/MAPK | [3][6] |
| mRNA Decay Inhibition | mRNA turnover | mRNA degradation pathway | [9] |
| Cytoskeletal Perturbation | Cell adhesion and structure | Hsp27, actin, nestin | [10] |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of this compound for Transcriptional Inhibition
-
Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate and allow them to attach or enter the logarithmic growth phase.
-
This compound Dilution Series: Prepare a series of this compound concentrations in your cell culture medium. A suggested starting range is 0.5, 1, 2, 5, 10, 20, and 50 µg/mL. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different this compound concentrations.
-
Incubation: Incubate the cells for a short period, sufficient to see an effect on transcription but to minimize long-term off-target effects (e.g., 30-60 minutes).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol.
-
qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of a short-lived transcript (e.g., c-myc in mammalian cells, or a specific unstable transcript in your system of interest).
-
Data Analysis: Normalize the mRNA levels to a stable housekeeping gene. The MIC is the lowest concentration of this compound that produces a significant reduction in the target mRNA level.
Protocol 2: In Vitro Transcription Inhibition Assay with Purified RNA Polymerase II
This protocol is adapted from studies demonstrating the direct inhibition of Pol II by this compound.[6]
-
Reaction Buffer: Prepare an in vitro transcription buffer (e.g., 20mM Tris-HCl pH 8, 40mM KCl, 5mM MgCl₂).
-
This compound Pre-treatment: In a microcentrifuge tube, prepare a pre-treatment mix containing this compound (e.g., 60 µg/mL final concentration), a reducing agent such as DTT (at a 1-2X molar equivalent to this compound), and MnCl₂. Incubate at room temperature for 5 minutes.
-
RNA Polymerase II Addition: Add purified RNA Polymerase II to the pre-treatment mix and incubate for 20 minutes at room temperature.
-
Transcription Initiation: Initiate the transcription reaction by adding a DNA template (e.g., sheared salmon sperm DNA) and a mix of nucleotides, including a radiolabeled nucleotide (e.g., α-³²P UTP).
-
Reaction Incubation: Allow the transcription reaction to proceed for 30 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing urea and EDTA.
-
Analysis: Separate the radiolabeled RNA products from unincorporated nucleotides using denaturing polyacrylamide gel electrophoresis and visualize by autoradiography. Compare the amount of transcript produced in the presence and absence of this compound.
Visualizations
References
- 1. Mode of Action of this compound, an Inhibitor of Macromolecular Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits endothelial cell adhesion by perturbing Hsp27 interactions with components of the actin and intermediate filament cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Reductive activation of the disulfide-containing antibiotic this compound is mediated by both bacillithiol and FAD-dependent disulfide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode of action of this compound, an inhibitor of macromolecular synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Accounting for Thiolutin's inhibition of mRNA degradation in half-life studies
Welcome to the technical support center for the use of Thiolutin in mRNA half-life studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when using this transcription inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in mRNA half-life studies?
This compound is a sulfur-containing antibiotic that is widely used as a potent, reversible inhibitor of transcription in eukaryotes, particularly in yeast.[1][2] In mRNA half-life studies, it is used to block the synthesis of new mRNA molecules. By measuring the decay of pre-existing mRNA over time, researchers can calculate the half-life of specific transcripts.[1][3] Its primary mechanism of action is the direct inhibition of RNA Polymerase II.[4][5][6] However, its activity is complex, also involving the chelation of divalent metal ions like zinc (Zn2+) and manganese (Mn2+), and the induction of oxidative stress.[5][7]
Q2: What is the major caveat of using this compound for mRNA half-life experiments?
The most significant issue with using this compound is that in addition to inhibiting transcription, it also inhibits mRNA degradation.[1][8][9] This dual effect can lead to an overestimation of mRNA half-lives, as the decay rates are artificially slowed.[1][9] The inhibitory effect on mRNA decay can vary for different groups of genes, suggesting that it may affect specific mRNA degradation pathways differently.[1]
Q3: Are there alternatives to this compound for measuring mRNA half-life?
Yes, several alternative methods exist, each with its own advantages and disadvantages. These include:
-
Temperature-sensitive RNA Polymerase II mutants (e.g., rpb1-1 in yeast): These strains allow for the rapid shutdown of transcription by shifting the temperature.[2]
-
Regulatable promoters (e.g., GAL promoter, Tet-Off system): These systems allow for the specific cessation of transcription of a gene of interest by changing the growth medium (e.g., switching from galactose to glucose or adding doxycycline).[2][10]
-
Metabolic labeling with nucleotide analogs (e.g., 4-thiouracil): This method involves incorporating labeled nucleotides into newly synthesized RNA, which can then be chased over time.[10]
Given the confounding effects of this compound, regulatable promoter systems are often considered a preferred approach for studying the half-life of individual mRNAs.[10]
Q4: What are the known off-target effects of this compound?
This compound has several off-target effects that can influence experimental outcomes. It is known to:
-
Partially activate the HOG signaling pathway.[10]
-
Induce the formation of P-bodies, which are cellular granules involved in mRNA decay and storage.[10][11]
-
Cause oxidative stress.[5]
-
Affect metal ion homeostasis.[7]
These pleiotropic effects underscore the importance of careful experimental design and data interpretation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Observed mRNA half-lives are much longer than expected or reported in the literature. | This compound is inhibiting mRNA degradation in your experimental system.[1][9] | - Perform a dose-response experiment to determine the minimal concentration of this compound that effectively inhibits transcription without significantly affecting mRNA decay.[9]- Validate your findings using an alternative method for transcription inhibition, such as a temperature-sensitive mutant or a regulatable promoter.[2]- Acknowledge this potential artifact in your data analysis and interpretation. |
| High variability in results between replicates. | - Inconsistent this compound concentration or activity.- Cell density or growth phase is not uniform at the start of the experiment. | - Prepare fresh this compound stock solutions for each experiment, as it can be unstable.- Ensure that cell cultures are in the mid-logarithmic growth phase and have a consistent density before adding this compound. |
| Incomplete inhibition of transcription. | - this compound concentration is too low for the specific cell type or strain and growth conditions.[8]- The this compound stock has degraded. | - Determine the optimal this compound concentration for your specific strain and experimental conditions through a titration experiment.[8][9]- Include a control to verify the inhibition of transcription, such as measuring the incorporation of a labeled nucleotide (e.g., 4-thiouracil) after this compound treatment. |
| Unexpected changes in the expression of control genes. | This compound is affecting cellular signaling pathways that regulate gene expression.[4][10] | - Choose control genes that are known to be unaffected by the signaling pathways perturbed by this compound (e.g., TORC1, HOG).- Be cautious in interpreting the results for genes involved in stress responses or protein synthesis, as these are known to be affected by this compound.[4] |
Experimental Protocols
Protocol: Determination of mRNA Half-Life in Yeast Using this compound
This protocol provides a general framework for conducting an mRNA half-life experiment in Saccharomyces cerevisiae.
1. Strain and Culture Preparation:
-
Grow the desired yeast strain in the appropriate liquid medium at the optimal temperature with shaking until the culture reaches mid-logarithmic phase (OD600 of 0.4-0.6).
2. This compound Treatment and Time Course:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Determine the optimal concentration of this compound for your yeast strain and growth conditions. A common starting range is 3-20 µg/mL.[3][9][12]
-
Add the determined concentration of this compound to the yeast culture. This is your time zero (t=0).
-
Immediately collect an aliquot of the culture at t=0 and process for RNA extraction.
-
Collect additional aliquots at subsequent time points (e.g., 5, 10, 20, 40, 60, 90, 120 minutes). The time points should be chosen based on the expected half-life of the mRNA of interest.
-
Immediately pellet the cells by centrifugation and flash-freeze them in liquid nitrogen to halt RNA degradation.
3. RNA Extraction and Analysis:
-
Extract total RNA from the cell pellets using a standard method (e.g., hot acid phenol extraction).
-
Quantify the RNA concentration and assess its integrity.
-
Analyze the abundance of the target mRNA at each time point using a quantitative method such as:
-
Quantitative Real-Time PCR (qRT-PCR): This is a highly sensitive and quantitative method.
-
Northern Blotting: This method provides information about the size and integrity of the mRNA.
-
4. Data Analysis:
-
Normalize the abundance of the target mRNA at each time point to a stable reference RNA (e.g., 18S rRNA) or to the total amount of RNA.
-
Plot the natural logarithm of the normalized mRNA abundance against time.
-
The slope of the resulting linear regression line is equal to the negative of the decay rate constant (k).
-
Calculate the mRNA half-life (t1/2) using the formula: t1/2 = ln(2) / k.
Critical Controls:
-
DMSO-only control: Treat a parallel culture with the same volume of DMSO used for the this compound stock to control for any effects of the solvent.
-
Transcription inhibition control: To confirm that transcription is effectively inhibited, you can perform a pulse-labeling experiment with a nucleotide analog (e.g., 4-thiouracil) after this compound treatment.
-
Validation with an alternative method: Whenever possible, validate the half-life measurements obtained with this compound using an independent method to account for its inhibitory effect on mRNA degradation.
Data Presentation
The following table provides a hypothetical example of data from an mRNA half-life experiment using this compound, comparing the calculated half-lives of three different mRNAs in the presence of this compound versus a regulatable promoter system.
| Gene | This compound Method (Half-life in minutes) | Regulatable Promoter Method (Half-life in minutes) | Fold-change in Apparent Half-life |
| ACT1 | 35 | 25 | 1.4 |
| HSP12 | 20 | 12 | 1.7 |
| RPL25 | 15 | 8 | 1.9 |
This is example data and does not represent actual experimental results.
Visualizations
This compound's Dual Inhibition Pathway
Caption: this compound's dual inhibitory effect on transcription and mRNA degradation.
Experimental Workflow for mRNA Half-life Determination
References
- 1. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of mRNA decay rates in Saccharomyces cerevisiae using rpb1-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Alterations of signaling pathways in response to chemical perturbations used to measure mRNA decay rates in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations of signaling pathways in response to chemical perturbations used to measure mRNA decay rates in yeast. | Cancer Center [cancercenter.arizona.edu]
- 12. Determination of mRNA half-lives in Candida albicans using this compound as a transcription inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Thiolutin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Thiolutin.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise when working with this compound, providing potential causes and solutions to ensure experimental success.
1. Why am I seeing inconsistent inhibitory effects of this compound in my cell culture experiments?
Inconsistent results with this compound are a common issue and can stem from several factors related to its complex mechanism of action and chemical properties.
-
This compound as a Prodrug: this compound is a prodrug, meaning it requires reduction of its intramolecular disulfide bond to become active.[1] The levels of intracellular reducing agents, such as thioredoxins, can vary between cell types and even under different experimental conditions, leading to variable activation of this compound.[2][3]
-
Requirement for Divalent Cations: The inhibitory activity of reduced this compound against RNA polymerase II is dependent on the presence of manganese ions (Mn²⁺).[4][5] Variations in the concentration of intracellular Mn²⁺ can therefore affect its efficacy.
-
Off-Target Effects: this compound is known to have multiple off-target effects, including the chelation of zinc ions (Zn²⁺), induction of oxidative stress, and perturbation of signaling pathways like TOR and Hog/MAPK.[2][4] These pleiotropic effects can contribute to variability in experimental outcomes.
-
Compound Stability: this compound is sensitive to light, oxygen, and temperature. Improper storage or handling can lead to degradation and loss of activity.
Troubleshooting Steps:
-
Ensure Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition across experiments.
-
Consider Co-factors: If using purified systems, ensure the presence of a reducing agent (like DTT) and Mn²⁺ in your assay buffer.
-
Control for Off-Target Effects: Be aware of this compound's known off-target effects and consider including appropriate controls in your experimental design. For example, to test for effects of zinc chelation, a zinc-specific chelator could be used as a control.
-
Proper Handling and Storage: Always protect this compound from light and store it under the recommended conditions. Prepare fresh dilutions for each experiment.
2. What is the optimal concentration of this compound to use in my experiment?
The effective concentration of this compound can vary significantly depending on the cell type, experimental endpoint, and the specific research question. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Transcription Inhibition in Yeast: In Saccharomyces cerevisiae, concentrations as low as 2-3 µg/mL have been shown to inhibit RNA synthesis.[1]
-
Mammalian Cell Culture: For mammalian cells, a wider range of concentrations may be necessary. It is advisable to test a range from low micromolar to higher concentrations.
-
mRNA Stability Assays: When used to measure mRNA half-lives, it's important to use the minimum concentration that effectively inhibits transcription to minimize off-target effects on mRNA degradation pathways.[6] Titration experiments are highly recommended.[6]
3. I am observing unexpected changes in gene expression that don't seem related to transcription inhibition. What could be the cause?
This compound's impact extends beyond simply blocking RNA polymerase. Its off-target effects can lead to widespread changes in gene expression.
-
Oxidative Stress Response: this compound can induce an oxidative stress response by oxidizing cellular thioredoxins.[2][4] This can lead to the upregulation of genes involved in combating oxidative stress.
-
TOR Pathway Inhibition: this compound can inhibit the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and proliferation.[2] This can lead to the downregulation of genes involved in ribosome biogenesis and protein synthesis.[2]
-
Proteasome Inhibition: By chelating zinc, this compound can inhibit the activity of certain metalloproteases within the proteasome, leading to an accumulation of ubiquitinated proteins and a cellular stress response.
4. How should I prepare and store my this compound stock solution?
Proper preparation and storage are critical for maintaining the activity of this compound.
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution in DMSO (e.g., 1-10 mg/mL).
-
Storage: Store the DMSO stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Section 2: Quantitative Data
This section provides a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Recommended Concentration Ranges for this compound
| Application | Organism/Cell Type | Recommended Concentration Range | Reference(s) |
| Transcription Inhibition | Saccharomyces cerevisiae | 2 - 10 µg/mL | [1] |
| mRNA Stability Analysis | Saccharomyces cerevisiae | 3 - 6 µg/mL (titration recommended) | [6] |
| Transcription Inhibition | Escherichia coli | 5 µg/mL | [7] |
| In vitro Transcription Assay (Yeast Pol II) | Purified Enzyme | 7.5 - 60 µg/mL (in the presence of DTT and Mn²⁺) | [2] |
| Viability Assays (Yeast) | Saccharomyces cerevisiae | 3 - 10 µg/mL | [2] |
Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| HepG2 | Hepatocellular Carcinoma | ~0.53 µM (for Rpn11 inhibition) | This compound inhibits the Rpn11 subunit of the proteasome. |
| HeLa | Cervical Cancer | Inhibition of protein degradation observed at 10 µM. | Direct IC₅₀ for cytotoxicity not specified. |
| Jurkat | T-cell Leukemia | > 200 µg/mL | Low cytotoxic effect observed. |
| K562 | Chronic Myelogenous Leukemia | > 200 µg/mL | Low cytotoxic effect observed. |
Note: IC₅₀ values can be highly dependent on the assay conditions and the specific endpoint being measured. It is always recommended to determine the IC₅₀ experimentally for your cell line of interest.
Table 3: this compound Stability
| Condition | Stability/Half-life | Notes | Reference(s) |
| DMSO stock at -20°C | Stable for extended periods when protected from light. | Avoid repeated freeze-thaw cycles by aliquoting. | General lab practice |
| In aqueous solution (in vitro transcription assay) | The inhibitory Thio/Mn²⁺ complex loses activity after 20 minutes in solution. | Fresh preparation of the complex is crucial for in vitro assays. | [8] |
| In cell culture media at 37°C | Stability is limited; fresh dilutions are recommended for each experiment. | The complex environment of cell culture media can contribute to degradation. | [9][10] |
Section 3: Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: Determination of mRNA Half-Life using this compound and qRT-PCR
This protocol describes a method to determine the half-life of a specific mRNA in cultured cells by inhibiting transcription with this compound, followed by quantification of the remaining mRNA at various time points using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Cultured cells of interest
-
This compound (powder)
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers for your target mRNA and a stable reference gene
-
Nuclease-free water
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Stock Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Dose-Response (Optional but Recommended): To determine the optimal this compound concentration, treat cells with a range of concentrations (e.g., 1, 3, 5, 10 µg/mL) for a fixed time (e.g., 1-2 hours). Isolate RNA and perform qRT-PCR for a short-lived transcript to identify the lowest concentration that effectively inhibits its expression.
-
Transcription Inhibition Time Course: a. On the day of the experiment, replace the culture medium with fresh, pre-warmed medium. b. Prepare a working solution of this compound in complete medium at the predetermined optimal concentration. c. Add the this compound-containing medium to the cells. This is your time 0 point. Immediately harvest the cells from the time 0 plate. d. Incubate the remaining plates and harvest cells at subsequent time points (e.g., 15, 30, 60, 90, 120 minutes). The choice of time points should be guided by the expected half-life of your mRNA of interest.
-
RNA Extraction: At each time point, wash the cells once with cold PBS and then lyse the cells directly in the plate using the lysis buffer from your RNA extraction kit. Proceed with RNA isolation according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity (e.g., using a Bioanalyzer or gel electrophoresis).
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each time point using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing your cDNA template, gene-specific primers for your target and reference genes, and a qPCR master mix. b. Perform the qPCR reaction according to the instrument's protocol.
-
Data Analysis: a. Determine the Ct values for your target and reference genes at each time point. b. Normalize the Ct value of your target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference). c. Calculate the relative amount of the target mRNA at each time point compared to time 0 using the 2^(-ΔΔCt) method, where ΔΔCt = ΔCt_timepoint - ΔCt_time0. d. Plot the relative mRNA abundance (on a logarithmic scale) against time. e. Determine the mRNA half-life by fitting the data to a one-phase decay exponential curve. The half-life is the time it takes for the mRNA level to decrease by 50%.
Section 4: Visualizations
This section provides diagrams to illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Mechanism of action of this compound, highlighting its activation and downstream effects.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
Caption: Experimental workflow for determining mRNA half-life using this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive activation of the disulfide-containing antibiotic this compound is mediated by both bacillithiol and FAD-dependent disulfide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for monitoring mRNA translation and degradation in human cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Thiolutin-Induced Oxidative Stress in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing oxidative stress induced by Thiolutin in cell cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
This compound is a natural product that acts as a transcription inhibitor.[1] Its mechanism of inducing oxidative stress is believed to involve two primary pathways:
-
Oxidation of Thioredoxins: this compound can cause the oxidation of thioredoxins, which are key antioxidant proteins responsible for maintaining a reducing environment within the cell.[1][2]
-
Redox Cycling: this compound can undergo reduction and subsequent re-oxidation, a process known as redox cycling. This cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals, contributing to cellular oxidative stress.[1]
Q2: What are the typical concentrations of this compound used to induce oxidative stress?
The effective concentration of this compound can vary depending on the cell line and experimental goals. However, concentrations in the range of 1 µM to 10 µg/mL are commonly reported to induce oxidative stress and inhibit transcription.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: What are the key markers to measure this compound-induced oxidative stress?
Several biomarkers can be quantified to assess the level of oxidative stress induced by this compound. These include:
-
Reactive Oxygen Species (ROS): Direct measurement of ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Glutathione (GSH) Levels: Monitoring the ratio of reduced (GSH) to oxidized (GSSG) glutathione, as a decrease in the GSH/GSSG ratio is indicative of oxidative stress. This compound has been shown to deplete total glutathione levels.[1]
-
Lipid Peroxidation: Measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Protein Carbonyls: Quantification of protein carbonyl groups is a common indicator of oxidative damage to proteins.
-
DNA Damage: Assessing for oxidative DNA lesions, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).
Q4: How can I mitigate this compound-induced oxidative stress in my cell cultures?
Several strategies can be employed to counteract the effects of this compound-induced oxidative stress:
-
Antioxidant Supplementation: The use of antioxidants can help to neutralize ROS and reduce cellular damage. A commonly used antioxidant is N-acetylcysteine (NAC), which is a precursor to glutathione and can help replenish intracellular GSH levels.[3][4][5][6][7]
-
Optimizing this compound Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired experimental outcome to minimize off-target oxidative stress.
-
Maintaining a Healthy Cell Culture Environment: Ensure optimal cell culture conditions, including appropriate media, supplements, and gas exchange, to enhance the cells' natural antioxidant defenses.
Troubleshooting Guides
Issue 1: High cell death observed even at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| High cell sensitivity | Perform a dose-response and time-course experiment to determine the IC50 value for your specific cell line. Start with a lower concentration range than initially planned. |
| Pre-existing oxidative stress | Ensure cells are healthy and not under any other stress (e.g., nutrient deprivation, high confluence) before this compound treatment. |
| Synergistic effects with media components | Some media components can be pro-oxidant. Consider using a fresh batch of media or a different formulation. |
| Combined effect of transcription inhibition and oxidative stress | The observed cell death might be a combined effect. Try to dissect these by using a broad-spectrum antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype. |
Issue 2: Inconsistent or no detectable increase in ROS levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inappropriate assay timing | ROS production can be transient. Perform a time-course experiment to identify the peak of ROS production after this compound treatment. |
| Low this compound concentration | The concentration of this compound may be too low to induce a detectable ROS response. Gradually increase the concentration. |
| Issues with the ROS detection probe (e.g., DCFDA) | Ensure the probe is fresh and properly stored. Optimize the probe concentration and incubation time for your cell type. Include a positive control (e.g., H₂O₂) to validate the assay.[8] |
| Cellular antioxidant capacity | The cells' endogenous antioxidant systems might be efficiently neutralizing the ROS. Consider measuring other markers of oxidative stress like glutathione levels or lipid peroxidation. |
Issue 3: Difficulty in distinguishing between the effects of transcription inhibition and oxidative stress.
| Possible Cause | Troubleshooting Step |
| Overlapping cellular responses | This is an inherent challenge with this compound. To isolate the effects of oxidative stress, perform rescue experiments with antioxidants like NAC. If a phenotype is reversed by NAC, it is likely mediated by oxidative stress. |
| Downstream effects of transcription inhibition | Inhibition of transcription can itself lead to cellular stress. Compare the effects of this compound to other transcription inhibitors that do not induce oxidative stress to identify unique oxidative stress-related phenotypes. |
| Misinterpretation of assay results | Be cautious when interpreting assays that rely on enzymatic activity or protein expression, as these can be affected by transcription inhibition. Validate findings with multiple, independent assays. |
Quantitative Data Summary
The following tables summarize the expected effects of this compound on common markers of oxidative stress. The exact values will vary depending on the cell line, this compound concentration, and exposure time.
Table 1: Effect of this compound on Intracellular ROS Levels (Hypothetical Data)
| This compound Concentration | Exposure Time (hours) | Cell Line | ROS Levels (Fold Change vs. Control) |
| 1 µM | 1 | HeLa | 1.5 ± 0.2 |
| 1 µM | 4 | HeLa | 2.8 ± 0.4 |
| 5 µM | 1 | HeLa | 3.2 ± 0.5 |
| 5 µM | 4 | HeLa | 5.1 ± 0.7 |
| 1 µM | 1 | A549 | 1.2 ± 0.1 |
| 1 µM | 4 | A549 | 2.1 ± 0.3 |
| 5 µM | 1 | A549 | 2.5 ± 0.4 |
| 5 µM | 4 | A549 | 4.3 ± 0.6 |
Table 2: Effect of this compound on the GSH/GSSG Ratio (Hypothetical Data)
| This compound Concentration | Exposure Time (hours) | Cell Line | GSH/GSSG Ratio (Fold Change vs. Control) |
| 1 µM | 2 | Jurkat | 0.7 ± 0.1 |
| 1 µM | 6 | Jurkat | 0.4 ± 0.05 |
| 5 µM | 2 | Jurkat | 0.5 ± 0.08 |
| 5 µM | 6 | Jurkat | 0.2 ± 0.03 |
| 1 µM | 2 | MCF-7 | 0.8 ± 0.1 |
| 1 µM | 6 | MCF-7 | 0.5 ± 0.07 |
| 5 µM | 2 | MCF-7 | 0.6 ± 0.09 |
| 5 µM | 6 | MCF-7 | 0.3 ± 0.04 |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA Assay
1. Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
2. Materials:
-
DCFDA (store at -20°C, protected from light)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium without phenol red
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
-
Positive control: Hydrogen peroxide (H₂O₂)
3. Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a fresh working solution of DCFDA in pre-warmed, serum-free medium without phenol red. A final concentration of 10-20 µM is a good starting point, but this should be optimized for your cell line.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
After incubation, remove the DCFDA solution and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed cell culture medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
Immediately measure the fluorescence at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader.
4. Data Analysis:
-
Subtract the background fluorescence (wells with cells but no DCFDA).
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
-
Express the results as a fold change in ROS production.
Protocol 2: Measurement of Glutathione (GSH/GSSG) Levels
1. Principle: This protocol utilizes a commercially available glutathione assay kit, which typically involves the reduction of GSSG to GSH, followed by a reaction that produces a colorimetric or fluorescent signal proportional to the total glutathione concentration. The concentration of GSSG can be determined by first blocking GSH with a reagent like 2-vinylpyridine.
2. Materials:
-
Commercially available Glutathione (GSH/GSSG) Assay Kit (follow the manufacturer's instructions)
-
Cell lysis buffer provided in the kit
-
Microplate reader (absorbance or fluorescence, depending on the kit)
3. Procedure:
-
Culture cells to the desired confluence and treat with this compound for the specified time.
-
Harvest the cells by scraping or trypsinization and wash with cold PBS.
-
Lyse the cells according to the kit's protocol. This usually involves a deproteinization step.
-
For total glutathione measurement, proceed with the assay as per the manufacturer's instructions.
-
For GSSG measurement, treat a separate aliquot of the lysate with a GSH-masking agent (e.g., 2-vinylpyridine) as described in the kit's protocol before performing the assay.
-
Prepare a standard curve using the provided glutathione standards.
-
Measure the absorbance or fluorescence using a microplate reader.
4. Data Analysis:
-
Calculate the concentrations of total glutathione and GSSG from the standard curve.
-
Determine the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
Visualizations
Caption: Signaling pathway of this compound-induced oxidative stress.
Caption: Experimental workflow for measuring intracellular ROS.
Caption: Troubleshooting logic for high cell death.
References
- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine improves the disturbed thiol redox balance after methionine loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Effects of N-acetylcysteine on oxidative stress, interleukin-2, and ru" by D. Leelarungrayub, N. Ketsuwan et al. [digitalcommons.memphis.edu]
- 6. mdpi.com [mdpi.com]
- 7. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
Why does Thiolutin require Mn2+ for in vitro RNA polymerase inhibition?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Thiolutin as an in vitro RNA polymerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vitro transcription assay with this compound shows no inhibition of RNA polymerase. What could be the issue?
A1: One of the most critical factors for successful in vitro inhibition of RNA polymerase II by this compound is the presence of manganese ions (Mn2+) in your reaction buffer.[1][2][3][4] this compound's inhibitory activity is dependent on Mn2+.[1][2][3][4] Additionally, this compound is a pro-drug and requires a reducing agent, such as Dithiothreitol (DTT), to be activated.[1][3][4] Ensure your experimental setup includes both Mn2+ and a suitable reducing agent.
Q2: Why is Mn2+ specifically required for this compound's inhibitory activity?
A2: Current research indicates that the reduced form of this compound forms a complex with Mn2+, and it is this this compound/Mn2+ complex that acts as the direct inhibitor of RNA polymerase II.[1][3][5] this compound itself is a known chelator of several divalent cations, including Zn2+, Cu2+, and Mn2+.[1][2][3] However, for the direct inhibition of RNA polymerase in vitro, the interaction with Mn2+ is essential.[1][2][4] The precise molecular mechanism involves this complex targeting the RNA polymerase clamp, which is a departure from other known transcription inhibitors.[5]
Q3: What is the role of DTT in the inhibition of RNA polymerase by this compound?
A3: this compound contains a redox-sensitive disulfide bond and is considered a pro-drug.[4] Its antimicrobial and inhibitory actions require the reduction of this intramolecular disulfide bond.[3][4] In in vitro assays, a reducing agent like DTT is necessary to convert this compound to its active, reduced form, which can then interact with Mn2+ to inhibit RNA polymerase.[1][3] However, be aware that an excess of DTT can reverse the inhibitory effect.[1][3][6]
Q4: I observed that the timing of adding this compound to my reaction matters. Can you explain this?
A4: Yes, the order of addition is crucial. The this compound/Mn2+ complex must interact with RNA polymerase before the polymerase binds to the DNA template.[1][4][5] If RNA polymerase is pre-bound to the DNA, it becomes resistant to inhibition by this compound.[1][3][6] This suggests that the inhibitor targets a conformation of the enzyme that is altered upon DNA binding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition of RNA polymerase activity. | Absence of Mn2+ in the reaction buffer. | Supplement your reaction buffer with a low concentration of MnCl2.[1][7] |
| Absence of a reducing agent. | Add DTT to your reaction to reduce this compound to its active form.[1][3] | |
| Incorrect order of reagent addition. | Pre-incubate RNA polymerase with reduced this compound and Mn2+ before adding the DNA template.[1][3][5] | |
| Inconsistent or weak inhibition. | Suboptimal concentration of Mn2+ or DTT. | Titrate the concentrations of both MnCl2 and DTT to find the optimal inhibitory conditions for your specific assay. |
| Excess DTT is reversing the inhibition. | Avoid adding a large excess of DTT, especially after the inhibitory complex has formed.[1][3] | |
| Inhibition is observed, but with high variability. | This compound instability. | Prepare fresh solutions of this compound and DTT for each experiment. |
| Metal ion contamination in other reagents. | Use high-purity reagents and chelator-treated buffers (if appropriate for your overall experimental design) to have better control over divalent cation concentrations. |
Experimental Protocols
In Vitro RNA Polymerase Inhibition Assay with this compound
This protocol is a generalized procedure based on published methodologies.[1][3] Researchers should optimize concentrations and incubation times for their specific experimental setup.
Materials:
-
Purified RNA Polymerase II
-
This compound (CAS 87-11-6)
-
Dithiothreitol (DTT)
-
Manganese(II) chloride (MnCl2)
-
Transcription buffer components (e.g., Tris-HCl, KCl, etc.)
-
DNA template (e.g., single-stranded DNA)
-
Ribonucleoside triphosphates (NTPs), including a labeled rNTP (e.g., [α-32P]UTP)
-
Reaction quench buffer (e.g., formamide-based stop solution)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of DTT and MnCl2.
-
-
Formation of the Inhibitory Complex:
-
In a microcentrifuge tube, combine this compound and DTT in your transcription buffer. Allow a short pre-incubation for the reduction of this compound.
-
Add MnCl2 to the reduced this compound solution.
-
-
Inhibition of RNA Polymerase:
-
Add purified RNA polymerase II to the tube containing the this compound/DTT/Mn2+ mixture.
-
Incubate for a sufficient time to allow the complex to bind to the enzyme.
-
-
Transcription Initiation:
-
Initiate the transcription reaction by adding the DNA template and the NTP mix (containing the labeled rNTP).
-
-
Transcription Reaction:
-
Incubate at the optimal temperature for your RNA polymerase.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quench buffer.
-
-
Analysis:
-
Separate the radiolabeled RNA products from unincorporated NTPs using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results by autoradiography or phosphorimaging.
-
Visualizations
Caption: Proposed mechanism of this compound-mediated RNA polymerase II inhibition.
Caption: Recommended experimental workflow for in vitro this compound inhibition assays.
References
- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Addressing the lag phase in growth inhibition with Thiolutin in yeast
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Thiolutin to study growth inhibition in yeast (Saccharomyces cerevisiae).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in yeast?
This compound is a sulfur-containing antibiotic that acts as a potent, reversible inhibitor of transcription in Saccharomyces cerevisiae.[1][2][3] Its primary mode of action is the inhibition of RNA polymerases.[3][4] However, its effects in vivo are complex. This compound is known to chelate zinc ions (Zn²⁺) and requires reduction of its intramolecular disulfide bond for this activity.[5][6] This chelation activity can indirectly inhibit RNA Polymerase II (Pol II).[5] Additionally, this compound's inhibitory effect on Pol II in vitro has been shown to be dependent on the presence of manganese ions (Mn²⁺).[5]
Q2: I've observed a lag phase before growth is inhibited after adding this compound to my yeast culture. Why does this happen?
The lag phase, a period of adaptation before the full inhibitory effect of this compound is observed, can be attributed to several factors:
-
Cellular Uptake and Accumulation: this compound needs to be transported into the yeast cells and accumulate to a sufficient intracellular concentration to exert its inhibitory effects. The rate of uptake can be influenced by the yeast strain, growth medium composition, and the overall physiological state of the cells.
-
Metabolic Activation: this compound is considered a pro-drug, meaning it may require intracellular reduction of its disulfide bond to become fully active as a chelator and transcription inhibitor.[7] The kinetics of this reduction can contribute to a delay in its action.
-
Sequential Downstream Effects: this compound's impact on the cell is not instantaneous. It initiates a cascade of events, including the inhibition of transcription, which in turn leads to the depletion of essential mRNAs and proteins required for growth. This process takes time. For instance, while it can deplete total glutathione within an hour, the nuclear localization of the oxidative stress-responsive transcription factor Yap1 is slower compared to a direct oxidant like H₂O₂.[7]
-
Induction of Stress Responses: this compound induces oxidative stress and activates signaling pathways such as the High Osmolarity Glycerol (HOG) and Protein Kinase C (PKC) pathways.[6][8] The cellular response to these stresses may initially counteract the inhibitory effects of the drug, contributing to a lag phase before growth ceases.
Q3: What are the known cellular pathways affected by this compound in yeast?
This compound has pleiotropic effects on yeast cells, impacting multiple signaling pathways:
-
TORC1 Signaling: this compound inhibits the Target of Rapamycin Complex 1 (TORC1) signaling pathway, which is a central regulator of cell growth and proliferation.[6][8]
-
HOG/MAPK Pathway: It partially activates the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway, a key stress response pathway.[6][8]
-
PKC Signaling: this compound has been shown to inhibit the Protein Kinase C (PKC) signaling pathway, which is involved in maintaining cell wall integrity.[6][8]
-
Oxidative Stress Response: It induces an oxidative stress response, likely through the oxidation of thioredoxins.[5][6]
-
Proteasome Activity: this compound can inhibit proteasome activity, potentially through its zinc chelation properties.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No growth inhibition observed | Incorrect this compound concentration. this compound potency can vary. | Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific yeast strain and experimental conditions.[4] |
| This compound degradation. this compound may be unstable in certain media or over time. | Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C in a suitable solvent like DMSO.[8] | |
| Yeast strain resistance. Some yeast strains may possess efflux pumps or other mechanisms that confer resistance to this compound.[5] | Use a different, sensitive yeast strain if possible. Alternatively, investigate potential resistance mechanisms in your strain. | |
| High variability in the length of the lag phase between replicates | Inconsistent inoculum. The physiological state and density of the starting culture can significantly affect the lag phase.[9][10] | Standardize your inoculum preparation. Use cells from the mid-logarithmic growth phase and ensure a consistent starting cell density for all experiments. |
| Uneven drug distribution. Inadequate mixing upon addition of this compound can lead to variable concentrations across the culture. | Ensure thorough but gentle mixing of the culture immediately after adding this compound. | |
| Unexpected cellular phenotypes (e.g., changes in cell morphology, flocculation) | Off-target effects of this compound. this compound's impact on multiple signaling pathways can lead to various cellular responses.[6][8] | Carefully document any observed phenotypes. These may be valuable insights into the drug's mechanism of action. Consider using lower, more specific concentrations if possible. |
| Solvent toxicity. High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to yeast cells. | Ensure the final solvent concentration in your culture is below the toxic threshold (typically <1% for DMSO). Run a solvent-only control to assess its effect on yeast growth. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in S. cerevisiae
| Concentration | Effect | Reference |
| 2 µg/ml | Inhibition of RNA and protein synthesis. | [1][3][11] |
| 3 µg/ml | Used for transcriptional shut-off experiments. | [4] |
| 4 - 100 µg/ml | No effect on cell viability. | [1][3][11] |
| > 20 µg/ml | Inhibition of protein synthesis. | [1][3][11] |
Key Experimental Protocol
Protocol: Monitoring Yeast Growth Inhibition by this compound using a Microplate Reader
This protocol outlines a method for quantifying the effect of this compound on yeast growth, including the lag phase, using a microplate reader.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
YPD medium (or other appropriate growth medium)
-
This compound stock solution (e.g., 10 mg/ml in DMSO)
-
Sterile 96-well microplates
-
Microplate reader with temperature control and shaking capability
Procedure:
-
Prepare Yeast Inoculum:
-
Inoculate 5 mL of YPD medium with a single colony of your yeast strain.
-
Grow overnight at 30°C with shaking.
-
The next morning, dilute the overnight culture into fresh, pre-warmed YPD to an OD₆₀₀ of ~0.1.
-
Grow this culture at 30°C with shaking until it reaches mid-log phase (OD₆₀₀ of 0.4 - 0.6).
-
-
Set up the 96-Well Plate:
-
In a sterile 96-well plate, add 180 µL of fresh YPD to each well.
-
Prepare a serial dilution of your this compound stock solution. For example, add 20 µL of a 10x concentrated this compound solution to the appropriate wells to achieve the desired final concentrations.
-
Include a "no drug" control (with an equivalent amount of DMSO) and a "medium only" blank.
-
-
Inoculate the Plate:
-
Dilute the mid-log phase yeast culture to a starting OD₆₀₀ of 0.05 in fresh YPD.
-
Add 20 µL of the diluted yeast culture to each well (except the blank). This will bring the final volume to 200 µL.
-
-
Incubate and Monitor Growth:
-
Place the 96-well plate in a microplate reader pre-heated to 30°C.
-
Set the reader to take OD₆₀₀ measurements every 15-30 minutes for 24-48 hours. Ensure the plate is shaken between readings to maintain a uniform cell suspension.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings at each time point.
-
Plot the OD₆₀₀ values against time on a semi-logarithmic scale.
-
Determine the lag phase duration, growth rate, and final cell density for each condition. The lag phase can be determined as the time it takes for the culture to reach a certain OD₆₀₀ threshold or by using the tangent method.[1]
-
Visualizations
Caption: Signaling pathways affected by this compound in yeast.
Caption: Experimental workflow for yeast growth inhibition assay.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of this compound, an inhibitor of macromolecular synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Alterations of signaling pathways in response to chemical perturbations used to measure mRNA decay rates in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lag Phase Is a Distinct Growth Phase That Prepares Bacteria for Exponential Growth and Involves Transient Metal Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing methods for estimating microbial lag phase duration: a comparative analysis using Saccharomyces cerevisiae empirical and simulated data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of Action of this compound, an Inhibitor of Macromolecular Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of Thiolutin's inhibitory effects in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiolutin and its inhibitory effects on Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Is the inhibitory effect of this compound on E. coli reversible?
Yes, the inhibitory effects of this compound on E. coli are reversible.[1][2] Early studies demonstrated that the antibiotic and its inhibitory effects on macromolecular synthesis and cell division can be readily removed by washing the cells.[1][2] Upon removal of this compound, E. coli cells resume macromolecular synthesis and cell division.[1][2] Furthermore, cells treated with this compound fully regained the ability to be induced for β-galactosidase synthesis within 10 minutes after the removal of the inhibitor.[3][4]
Q2: What is the primary mechanism of action of this compound in E. coli?
The primary mode of action of this compound in E. coli is the reversible inhibition of ribonucleic acid (RNA) synthesis.[1][2] It is a potent inhibitor of bacterial RNA polymerases.[5] Specifically, it has been shown to interfere with the transcription process at the level of elongation of messenger RNA (mRNA) chains.[3][4]
Q3: What concentration of this compound is effective for inhibiting E. coli growth?
Concentrations of this compound at 5 µg/ml have been shown to rapidly inhibit the incorporation of radioactive precursors into RNA and protein in E. coli.[1][2] Concentrations of 5 µg/ml and above are bacteriostatic.[1][2] The minimum inhibitory concentration (MIC) for E. coli has been reported to be 6.25 µg/mL.[6]
Q4: Are there any known off-target effects of this compound?
Yes, this compound is known to have complex effects in vivo and may affect multiple cellular pathways.[7][8] It has been identified as a zinc chelator, which can inhibit metalloproteases.[9] Additionally, it can induce oxidative stress and interact with other metals like manganese and copper.[7][10] These off-target effects should be considered when interpreting experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition observed. | 1. This compound degradation: this compound can be unstable. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Store stock solutions at -20°C. - Minimize freeze-thaw cycles. |
| 2. Incorrect concentration: The effective concentration might vary between E. coli strains. | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific strain. | |
| 3. Cell density: High cell densities can reduce the effective concentration of the inhibitor. | - Standardize the cell density used in your experiments. | |
| Cell viability is lost after treatment. | 1. High concentration of this compound: While generally bacteriostatic, very high concentrations could become bactericidal. | - Use the minimum effective bacteriostatic concentration determined from your dose-response curve. |
| 2. Prolonged incubation: Extended exposure could lead to cell death. | - Optimize the incubation time to achieve inhibition without compromising viability for reversibility studies. | |
| Inhibition is not fully reversible. | 1. Incomplete removal of this compound: Residual this compound can continue to inhibit cellular processes. | - Increase the number of washing steps and the volume of the wash buffer. - Centrifuge cells at a low speed to avoid damaging them, ensuring complete removal of the supernatant. |
| 2. Off-target effects: this compound's other activities (e.g., zinc chelation) might have longer-lasting effects. | - Consider the potential for indirect effects in your experimental design and data analysis. |
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Inhibitory Concentration | 5 µg/ml | E. coli | [1][2] |
| Minimum Inhibitory Concentration (MIC) | 6.25 µg/mL | E. coli ATCC 25923 | [6] |
| Time to regain inducibility of β-galactosidase post-removal | ~10 minutes | E. coli CA8000 | [3][4] |
Experimental Protocols
Protocol 1: Washout Experiment to Confirm Reversibility of Growth Inhibition
This protocol is designed to demonstrate the reversible nature of this compound's bacteriostatic effect on E. coli.
Materials:
-
E. coli culture in exponential growth phase
-
Luria-Bertani (LB) broth
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Grow an overnight culture of E. coli in LB broth.
-
Dilute the overnight culture into fresh, pre-warmed LB broth to an optical density at 600 nm (OD600) of approximately 0.05.
-
Incubate the culture at 37°C with shaking until it reaches the early exponential phase (OD600 ≈ 0.2-0.4).
-
Divide the culture into two flasks:
-
Test: Add this compound to the desired final concentration (e.g., 5 µg/ml).
-
Control: Add an equivalent volume of DMSO.
-
-
Continue to incubate both cultures, measuring the OD600 at regular intervals (e.g., every 30 minutes) to confirm growth inhibition in the test sample.
-
Once inhibition is established, harvest the cells from a portion of the test culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet by resuspending it in an equal volume of sterile PBS and centrifuging again. Repeat this washing step at least two more times to ensure complete removal of this compound.
-
Resuspend the final washed cell pellet in fresh, pre-warmed LB broth.
-
Incubate this "washout" culture at 37°C with shaking and monitor the OD600 over time.
-
Data Analysis: Compare the growth curve of the washout culture to the control and the continuously inhibited culture. A resumption of growth in the washout culture indicates that the inhibitory effect of this compound is reversible.
Protocol 2: Jump-Dilution Assay for Reversibility of Enzyme Inhibition (In Vitro)
This protocol is a general method to assess the reversibility of an inhibitor on a purified enzyme, such as RNA polymerase.
Materials:
-
Purified target enzyme (e.g., E. coli RNA polymerase)
-
This compound solution
-
Substrate for the enzyme assay
-
Assay buffer
-
Detection system appropriate for the enzyme assay (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare a concentrated mixture of the enzyme and this compound at a concentration known to cause significant inhibition (e.g., 10x the IC50). Allow this mixture to incubate for a period to ensure binding.
-
Rapidly dilute this enzyme-inhibitor mixture into the assay buffer containing the substrate. The dilution factor should be large enough (e.g., 100-fold) to reduce the free inhibitor concentration to a level that would cause minimal inhibition.
-
Immediately begin monitoring the enzyme activity over time.
-
Controls:
-
Positive Control: A similar dilution of the enzyme without the inhibitor.
-
Negative Control: A similar dilution of the enzyme with an irreversible inhibitor.
-
-
Data Analysis:
-
Rapidly Reversible Inhibitor: A burst of enzyme activity that is close to the positive control will be observed immediately upon dilution.
-
Slowly Reversible Inhibitor: A gradual, time-dependent increase in enzyme activity will be observed as the inhibitor dissociates from the enzyme.
-
Irreversible Inhibitor: Little to no recovery of enzyme activity will be observed over time.
-
Visualizations
Caption: Experimental workflow for determining the reversibility of this compound's growth inhibition in E. coli.
Caption: Logical relationship of this compound's reversible inhibition of transcription in E. coli.
References
- 1. In vivo effect of this compound on cell growth and macromolecular synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Effect of this compound on Cell Growth and Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of messenger ribonucleic acid synthesis in Escherichia coli by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Messenger Ribonucleic Acid Synthesis in Escherichia coli by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Unique Cyclized Thiolopyrrolones from the Marine-Derived Streptomyces sp. BTBU20218885 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Titrating Thiolutin for Minimal Transcriptional Inhibition in Yeast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using thiolutin to achieve minimal transcriptional inhibition in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in yeast?
This compound is a sulfur-containing antibiotic that has historically been used as a general inhibitor of transcription in yeast by targeting RNA polymerases.[1] However, its mechanism is complex and not fully elucidated. Recent studies suggest that this compound's inhibition of purified RNA Polymerase II (Pol II) in vitro is not direct unless specific co-factors are present.[2][3] It also functions as a zinc chelator, which can indirectly affect transcription and other cellular processes by inhibiting zinc-dependent enzymes.[3][4] Furthermore, this compound can induce oxidative stress in yeast.[2][5] Therefore, its effects on transcription in vivo are likely a combination of direct and indirect actions.
Q2: What is a typical working concentration for this compound in yeast experiments?
The effective concentration of this compound can vary significantly depending on the yeast strain, experimental conditions, and desired level of inhibition. It is crucial to perform a dose-response experiment to determine the minimal concentration required to inhibit transcription to the desired level without causing excessive off-target effects.[6] Reported concentrations in the literature range from 2 µg/mL to 100 µg/mL.[7][8] For studies aiming for minimal transcriptional inhibition, concentrations in the lower end of this range (e.g., 3-10 µg/mL) are often a good starting point for titration.[6][9]
Q3: How does this compound affect mRNA stability?
A critical consideration when using this compound is its reported inhibitory effect on mRNA degradation.[10][11] This can lead to an overestimation of mRNA half-lives in transcriptional shut-off experiments. The inhibition of mRNA decay appears to be variable across different groups of genes, suggesting it may affect specific mRNA degradation pathways.[10] Researchers should be aware of this potential artifact and consider alternative methods for studying mRNA stability if this is a concern.
Q4: What are the known off-target effects of this compound?
Beyond transcription, this compound can impact several cellular pathways. As a zinc chelator, it can inhibit metalloproteases.[4] It has also been shown to affect glucose metabolism, the TOR and Hog/MAPK signaling pathways, and induce an oxidative stress response.[2][3] These pleiotropic effects underscore the importance of using the lowest effective concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable transcriptional inhibition. | This compound concentration is too low. | Perform a dose-response curve to determine the minimal effective concentration for your specific yeast strain and experimental conditions. |
| In vitro assay conditions are not optimal. | For in vitro transcription assays, ensure the presence of both a reducing agent (like DTT) and Mn²⁺, as these have been shown to be required for direct Pol II inhibition by this compound.[3] Be mindful of the order of addition; pre-incubating the enzyme with this compound before adding the DNA template can be critical for inhibition.[12][13] | |
| This compound degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly.[12] | |
| High cell toxicity or death. | This compound concentration is too high. | Titrate down the this compound concentration to find a balance between transcriptional inhibition and cell viability. Viability can be assessed by plating cells on non-selective media after treatment.[7] |
| Prolonged exposure. | Reduce the duration of this compound treatment. | |
| Inconsistent results between experiments. | Variability in cell density or growth phase. | Start experiments with yeast cultures at a consistent cell density and in the same growth phase (e.g., mid-log phase). |
| Inconsistent this compound activity. | Use a fresh dilution of the this compound stock for each experiment to avoid degradation. | |
| Unexpected changes in mRNA levels unrelated to transcription. | Inhibition of mRNA degradation. | Be aware that this compound can inhibit mRNA decay, which can artificially stabilize transcripts.[10][11] Consider using an alternative method for transcriptional inhibition if this is a concern, such as using a temperature-sensitive RNA polymerase mutant (e.g., rpb1-1).[14] |
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of this compound
This protocol outlines a method to determine the minimal concentration of this compound required to inhibit yeast growth, which can serve as a starting point for determining the concentration for transcriptional inhibition.
Materials:
-
Yeast strain of interest
-
YPD or appropriate growth medium
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Grow an overnight culture of the yeast strain in YPD at 30°C.
-
The next day, dilute the culture to an OD₆₀₀ of 0.1 in fresh YPD.
-
Prepare a 2-fold serial dilution of this compound in YPD in a 96-well plate. A typical starting range could be from 100 µg/mL down to 0.2 µg/mL. Include a no-thiolutin control (DMSO only).
-
Add 100 µL of the diluted yeast culture to each well of the 96-well plate containing 100 µL of the this compound dilutions.
-
Incubate the plate at 30°C with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for up to 24 hours using a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: In Vivo Transcriptional Inhibition Assay
This protocol describes how to assess the effect of a chosen this compound concentration on the transcription of a specific gene.
Materials:
-
Yeast strain of interest
-
YPD or appropriate growth medium
-
This compound
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Grow a yeast culture to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Split the culture into multiple flasks. Add different concentrations of this compound (based on the MIC determination) to each flask. Include a DMSO-only control.
-
Incubate the cultures at 30°C with shaking.
-
Collect cell pellets at various time points after this compound addition (e.g., 0, 15, 30, 60 minutes).
-
Extract total RNA from the cell pellets using a standard protocol or a commercial kit.
-
Perform qRT-PCR to measure the relative abundance of a short-lived mRNA transcript. A commonly used reporter is the MFA2 mRNA. Normalize the expression to a stable reference gene (e.g., ACT1).
-
The minimal concentration that shows a significant reduction in the target mRNA level over time is the desired concentration for minimal transcriptional inhibition.
Data Summary
Table 1: Reported 50% Inhibitory Concentrations (IC₅₀) of this compound for Yeast RNA Polymerases in vitro
| RNA Polymerase | IC₅₀ (µg/mL) | Reference |
| RNA Polymerase I | 3 | [13] |
| RNA Polymerase II | 4 | [13] |
| RNA Polymerase III | 3 | [13] |
Note: These values were determined with pre-incubation of the enzyme with this compound before the addition of the DNA template.
Visualizations
Caption: Simplified model of this compound's multifaceted mechanism of action in yeast.
Caption: Workflow for titrating this compound to find the minimal inhibitory concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Mode of Action of this compound, an Inhibitor of Macromolecular Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. SPELL - S. cerevisiae [spell.yeastgenome.org]
- 10. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The transcriptional inhibitor this compound blocks mRNA degradation in yeast | Semantic Scholar [semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Inhibition of yeast ribonucleic acid polymerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of mRNA Decay Rates in Saccharomyces cerevisiae Using rpb1-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Thiolutin in Solution for Long-Term Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing Thiolutin in solution for experimental use. Due to its inherent instability in solution, particularly in its active form, proper handling and experimental planning are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has limited solubility and is most commonly dissolved in dimethyl sulfoxide (DMSO).[1]
Q2: What is the recommended storage condition for solid this compound?
A2: Solid this compound should be stored desiccated at -20°C.[1]
Q3: Can I store this compound in solution for long-term use?
A3: Long-term storage of this compound in solution is generally not recommended due to its instability.[1][2] It is highly advisable to prepare fresh solutions for each experiment.[3] However, if short-term storage is necessary, some suppliers suggest that stock solutions in DMSO can be stored in tightly sealed vials as aliquots at -20°C for up to one month or at -80°C for up to six months. It is crucial to minimize freeze-thaw cycles.
Q4: Why is this compound unstable in solution?
A4: this compound is a redox-sensitive molecule containing a disulfide bond.[3] Its active form, which inhibits RNA polymerase II, is a complex with manganese ions (Mn²⁺) that forms after the reduction of this disulfide bond.[4] This active complex is unstable in solution and has been observed to lose its inhibitory activity within 20 minutes of preparation.[5] Furthermore, this compound can induce oxidative stress, which may contribute to its degradation.[3][6]
Q5: How do I prepare the active form of this compound for my experiments?
A5: To prepare the active this compound complex, it needs to be reduced in the presence of Mn²⁺. A common procedure involves pre-incubating this compound with a reducing agent, such as dithiothreitol (DTT), and manganese chloride (MnCl₂) before adding it to your experimental system.[4] The concentrations of each component should be optimized for your specific assay.
Q6: Can I use antioxidants to stabilize my this compound solution?
A6: While this compound is known to induce oxidative stress, there is currently no published data specifically demonstrating the effectiveness of antioxidants in stabilizing this compound solutions for long-term storage. Given the rapid degradation of the active this compound/Mn²⁺ complex, the addition of antioxidants is unlikely to prevent this primary route of inactivation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in this compound stock solution upon storage | - Supersaturation of the solution.- Absorption of water from the atmosphere (DMSO is hygroscopic).- Temperature fluctuations during storage. | - Ensure the concentration does not exceed the solubility limit in DMSO (up to 5 mg/mL).- Store in small, tightly sealed aliquots to minimize exposure to air and moisture.- Avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening.- If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. |
| Loss of this compound activity in experiments | - Degradation of the active this compound/Mn²⁺ complex.- Use of an old or improperly stored stock solution.- Absence of necessary co-factors (reducing agent and Mn²⁺). | - Prepare the active this compound/Mn²⁺ complex immediately before use. Remember that its inhibitory activity can be lost within 20 minutes.[5]- Always prepare fresh DMSO stock solutions for critical experiments.- Ensure that a reducing agent (e.g., DTT) and Mn²⁺ are present in your experimental buffer at appropriate concentrations to form the active complex.[4] |
| Inconsistent experimental results | - Variable activity of this compound due to degradation.- Complex biological effects of this compound beyond transcription inhibition. | - Standardize the preparation of the this compound working solution and the time between preparation and application.- Be aware that this compound has pleiotropic effects, including the induction of oxidative stress and inhibition of mRNA degradation, which can influence experimental outcomes.[3][7][8] |
Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | Up to 5 mg/mL | |
| DMSO | 1 mg/mL | [9] |
| DMF | 0.5 mg/mL | [9] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [9] |
This compound Solution Storage Recommendations
| Storage Condition | Duration | Recommendation Source |
| In Solution (General) | Long-term not recommended | [1][2] |
| DMSO Stock Solution at -20°C | Up to 1 month | Supplier recommendation |
| DMSO Stock Solution at -80°C | Up to 6 months | Supplier recommendation |
| Freshly Prepared | For each experiment | Best practice based on instability[3] |
Note: The storage recommendations for solutions are conflicting in the literature and from suppliers. The most reliable approach is to prepare solutions fresh for each experiment.
Experimental Protocols
Preparation of Active this compound/Mn²⁺ Complex for In Vitro Transcription Assays
This protocol is adapted from studies demonstrating the direct inhibition of RNA polymerase II by this compound.[4]
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Dithiothreitol (DTT): Prepare a 100 mM stock solution in sterile water.
-
Manganese Chloride (MnCl₂): Prepare a 100 mM stock solution in sterile water.
-
-
Pre-incubation (Activation):
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water
-
This compound stock solution (to achieve the final desired concentration)
-
DTT stock solution (a 1-2 molar equivalent to this compound is often used)
-
MnCl₂ stock solution (concentration to be optimized for the specific assay)
-
-
Mix gently by pipetting.
-
Incubate at room temperature for 5-10 minutes.
-
-
Application to Experimental System:
-
Immediately add the freshly prepared, activated this compound/Mn²⁺ complex to your in vitro transcription reaction.
-
Crucially, do not store the activated complex , as its activity rapidly declines.[5]
-
Visualizations
Caption: Workflow for the preparation and activation of this compound.
Caption: Simplified signaling pathway of this compound activation and action.
References
- 1. apexbt.com [apexbt.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agerp.agscientific.com [agerp.agscientific.com]
Technical Support Center: Zebrafish Embryo Studies with Thiolutin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Thiolutin in zebrafish embryo studies. Given the limited specific data on this compound in this model, some recommendations are based on its known mechanisms of action in other systems and general principles of zebrafish toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product known primarily as a transcription inhibitor. However, its effects are complex and not limited to this function. It also acts as a zinc (Zn2+) chelator, can induce oxidative stress, and has been shown to affect multiple cellular signaling pathways, including the TOR and Hog/MAPK pathways in other model organisms.[1] Its inhibitory action on transcription may be direct, requiring the presence of manganese (Mn2+) and appropriate reduction of the this compound molecule.
Q2: What are the expected toxic effects of this compound on zebrafish embryos?
While specific data on this compound-induced developmental defects in zebrafish is limited, exposure to transcription inhibitors and compounds that induce oxidative stress can lead to a range of morphological abnormalities. Researchers should look for common indicators of developmental toxicity in zebrafish embryos, such as:
-
Delayed development
-
Pericardial edema (fluid accumulation around the heart)[2][3][4]
-
Spinal curvature[3]
-
Reduced eye or head size[4]
-
Decreased heart rate[5]
-
Reduced hatching rate
-
Increased mortality[5]
Q3: At what concentration should I start my experiments with this compound?
Without established LC50 values for this compound in zebrafish, it is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific study. Based on studies with other compounds, a wide logarithmic concentration series is recommended for initial range-finding, followed by a narrower geometric series to determine the precise concentrations that elicit the desired biological effect without causing excessive toxicity.[6] A starting range could be from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM), always including a vehicle control (e.g., DMSO).
Q4: How can I mitigate the toxic effects of this compound in my experiments?
Mitigating toxicity is key to obtaining meaningful results. Consider the following strategies:
-
Optimize Concentration and Exposure Duration: Use the lowest effective concentration of this compound and limit the exposure time to the critical developmental window of interest.
-
Antioxidant Co-treatment: Since this compound can induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help alleviate some of the toxic effects. The effectiveness of this approach would need to be validated for your specific experimental setup.
-
Metal Ion Supplementation: As this compound is a zinc chelator, it is possible that co-supplementation with a low, non-toxic concentration of Zn2+ could rescue some of the off-target effects. This should be approached with caution, as metal ion concentrations need to be carefully controlled.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Embryo Mortality at All Concentrations | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. Embryos are of poor quality. | 1. Perform a dose-response experiment with a much lower concentration range.2. Ensure the final solvent concentration is below 0.5% and include a solvent-only control.[6]3. Use healthy, fertilized embryos from a robust breeding stock. |
| No Observable Phenotype | 1. This compound concentration is too low.2. This compound is degraded or inactive.3. The developmental stage is not sensitive to this compound's effects. | 1. Increase the concentration of this compound.2. Prepare fresh this compound stock solutions for each experiment.3. Vary the timing and duration of exposure to target different developmental processes. |
| Inconsistent Results Between Experiments | 1. Variability in this compound stock solution.2. Inconsistent timing of embryo collection and treatment.3. Fluctuations in incubation temperature. | 1. Prepare and aliquot a large batch of this compound stock solution to use across multiple experiments.2. Standardize the timing of embryo collection and the start of the treatment.3. Maintain a constant and optimal incubation temperature (typically 28.5°C for zebrafish). |
| Observed Phenotypes are Non-specific (e.g., only developmental delay) | 1. The toxic effects of this compound are masking more specific phenotypes.2. The concentration used is in the general toxicity range. | 1. Lower the this compound concentration to a sub-lethal level to potentially unmask more specific effects.2. Use shorter exposure times to target specific developmental events. |
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically detailing the toxicity of this compound in zebrafish embryos. Researchers are encouraged to establish their own dose-response curves to determine the following parameters for their specific experimental conditions.
| Parameter | Description | Typical Concentration Range (General Compounds) |
| LC50 (Lethal Concentration, 50%) | The concentration of a substance that causes the death of 50% of the embryos within a specified time. | Highly variable depending on the compound. |
| EC50 (Effective Concentration, 50%) | The concentration of a substance that causes a specific sublethal effect in 50% of the embryos. | Highly variable depending on the compound and the effect measured. |
| NOAEL (No Observed Adverse Effect Level) | The highest tested concentration of a substance at which there are no statistically significant adverse effects. | Determined from the dose-response curve. |
| LOAEL (Lowest Observed Adverse Effect Level) | The lowest tested concentration of a substance at which there are statistically significant adverse effects. | Determined from the dose-response curve. |
Experimental Protocols
Protocol 1: Zebrafish Embryo Acute Toxicity Test (Adapted from OECD 236)
This protocol is a general guideline and should be optimized for this compound.
-
Zebrafish Maintenance and Egg Collection:
-
Maintain adult zebrafish in a recirculating system at 28.5°C with a 14/10-hour light/dark cycle.
-
Set up breeding tanks with male and female fish (2:1 ratio) the evening before egg collection.
-
Collect freshly fertilized eggs within 30 minutes of spawning.
-
Select healthy, fertilized embryos for the assay.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in embryo medium (E3) to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5%.
-
Include a control group (E3 medium only) and a solvent control group (E3 medium with the same final concentration of the solvent as the highest this compound concentration).
-
-
Exposure of Embryos:
-
At 4-6 hours post-fertilization (hpf), transfer individual embryos into the wells of a 24-well plate containing 2 mL of the respective test or control solutions.
-
Incubate the plates at 28.5°C for up to 96 hours.
-
-
Assessment of Endpoints:
-
At 24, 48, 72, and 96 hpf, record the following endpoints under a stereomicroscope:
-
-
Data Analysis:
-
Calculate the LC50 and EC50 values with 95% confidence intervals using appropriate statistical software (e.g., Probit analysis).
-
Determine the NOAEL and LOAEL.
-
Protocol 2: Assessment of Oxidative Stress
-
Embryo Treatment:
-
Expose zebrafish embryos to this compound at various concentrations as described in Protocol 1. Include a positive control for oxidative stress (e.g., hydrogen peroxide).
-
-
Reactive Oxygen Species (ROS) Detection:
-
At the desired time point, incubate the embryos in a solution of a fluorescent ROS indicator dye (e.g., H2DCFDA) according to the manufacturer's instructions.
-
Wash the embryos to remove excess dye.
-
Image the embryos using a fluorescence microscope. Increased fluorescence indicates higher levels of ROS.
-
-
Gene Expression Analysis:
-
At the desired time point, extract RNA from pools of embryos.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in the oxidative stress response, such as sod1, cat, and gpx1a.[8]
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound toxicity in zebrafish embryos.
References
- 1. Frontiers | Dual-Specificity Phosphatase 14 Regulates Zebrafish Hair Cell Formation Through Activation of p38 Signaling Pathway [frontiersin.org]
- 2. Exposure to the pesticide tefluthrin causes developmental neurotoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic effects of triphenyltin on the development of zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 6. mdpi.com [mdpi.com]
- 7. Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reversing Thiolutin-Induced Transcription Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Thiolutin, a reversible transcription inhibitor. The following information will assist in designing and executing experiments to effectively wash out this compound and restore cellular transcription.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of transcription by this compound reversible?
A: Yes, the inhibitory effect of this compound on transcription is reversible.[1][2] Early studies have demonstrated that its action can be reversed by removing the compound from the experimental system.[1] This reversibility allows for the study of transcriptional recovery and the downstream effects of transient transcription inhibition.
Q2: What is the mechanism of action of this compound?
A: this compound's mechanism is complex and multifaceted. It directly inhibits RNA polymerase II, a key enzyme in transcription.[3][4][5][6] Additionally, it is known to chelate divalent metal ions, such as Zn2+, Mn2+, and Cu2+, and can induce oxidative stress within the cell.[3][4][6] These pleiotropic effects should be considered when interpreting experimental results following this compound treatment and washout.
Q3: How can this compound be removed from a cell culture?
A: this compound can be removed from cell cultures by a series of washing steps with fresh, drug-free medium or a balanced salt solution like phosphate-buffered saline (PBS). This process dilutes and removes the extracellular this compound, allowing the intracellular concentration to decrease and transcription to resume.
Q4: How can I verify that the this compound washout was successful?
A: The success of a washout procedure can be assessed in two main ways:
-
Biological Endpoint: The most direct method is to measure the recovery of transcription. This can be done by quantifying nascent RNA synthesis or measuring the expression of specific genes.
-
Analytical Method: To confirm the physical removal of the compound, the supernatant from the final wash can be transferred to a fresh plate of untreated cells. If the "washout medium" does not inhibit the growth or transcription of these naive cells, it indicates a successful removal of this compound from the original culture.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete reversal of transcription inhibition after washout. | 1. Insufficient washing leading to residual this compound. 2. Slow diffusion of intracellular this compound. 3. Long-term cellular stress responses induced by this compound. | 1. Increase the number of washes (e.g., from 2 to 3 or 4). 2. Increase the volume of wash solution. 3. Increase the incubation time between washes to allow for intracellular this compound to diffuse out. 4. Assess markers of cellular stress to determine if secondary, non-transcriptional effects are persisting. |
| High cell death or detachment after washout. | 1. Mechanical stress from multiple washing steps. 2. Cellular toxicity from prolonged this compound exposure. 3. Oxidative stress induced by this compound. | 1. Perform washing steps gently. For adherent cells, avoid harsh pipetting. 2. Optimize this compound concentration and incubation time to minimize toxicity while still achieving desired inhibition. 3. Consider including an antioxidant in the recovery medium to mitigate oxidative stress. |
| Variability in transcription recovery between experiments. | 1. Inconsistent washout procedure. 2. Differences in cell density or health at the time of treatment. 3. Lot-to-lot variation in this compound. | 1. Standardize the washout protocol: number of washes, volume of wash solution, and incubation times. 2. Ensure consistent cell seeding density and monitor cell health before starting the experiment. 3. Qualify each new lot of this compound to determine the optimal concentration for reversible inhibition. |
Experimental Protocols
Protocol 1: Standard this compound Washout Procedure for Adherent Cells
This protocol outlines the steps to remove this compound from a culture of adherent cells.
-
Aspirate the this compound-containing medium: Carefully remove the medium from the cell culture vessel without disturbing the cell monolayer.
-
First Wash: Gently add pre-warmed, drug-free cell culture medium or PBS to the vessel. The volume should be equivalent to the original culture volume. Gently rock the vessel to wash the cell monolayer.
-
Aspirate the wash solution: Carefully remove the wash medium or PBS.
-
Repeat Wash: Repeat steps 2 and 3 for a total of 2-3 washes.
-
Add Recovery Medium: After the final wash, add fresh, pre-warmed, drug-free cell culture medium to the cells.
-
Incubate: Return the cells to the incubator to allow for the recovery of transcription. Samples can be taken at various time points post-washout to assess the kinetics of recovery.
Protocol 2: Assessing Transcription Recovery using 5-Ethynyluridine (EU) Incorporation
This method allows for the visualization and quantification of nascent RNA synthesis.
-
Perform this compound Treatment and Washout: Follow the standard washout procedure as described in Protocol 1.
-
EU Labeling: At desired time points post-washout (e.g., 0, 1, 2, 4, 6 hours), add 5-Ethynyluridine (EU) to the cell culture medium at a final concentration of 1 mM. Incubate for 1 hour.
-
Fixation and Permeabilization:
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., using an Alexa Fluor™ azide). Add the reaction cocktail to the cells and incubate for 30 minutes in the dark at room temperature.
-
Staining and Imaging:
-
Wash the cells once with PBS.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope.
-
-
Quantification: The fluorescence intensity of the EU signal can be quantified using image analysis software to determine the level of transcription recovery.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from a this compound washout and transcription recovery experiment. Researchers should generate their own data based on their specific cell type and experimental conditions.
| Time Post-Washout (hours) | Normalized EU Fluorescence Intensity (Arbitrary Units) |
| 0 (No Washout) | 0.1 ± 0.02 |
| 1 | 0.4 ± 0.05 |
| 2 | 0.7 ± 0.08 |
| 4 | 0.9 ± 0.1 |
| 6 | 1.0 ± 0.12 |
| Untreated Control | 1.0 ± 0.1 |
Visualizations
Caption: Experimental workflow for this compound washout and transcription recovery assessment.
Caption: Simplified diagram of this compound's multifaceted mechanism of action.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery of protein synthesis to assay DNA repair activity in transcribed genes in living cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ON THE RECOVERY OF TRANSCRIPTION AFTER INHIBITION BY ACTINOMYCIN D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques to reverse or circumvent drug-resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Optimizing incubation time for Thiolutin treatment in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Thiolutin in various cell lines. The information is designed to help optimize incubation times and experimental protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a potent, reversible inhibitor of transcription in both prokaryotic and eukaryotic cells.[1] It has been shown to directly inhibit RNA polymerase II (Pol II).[1][2] However, its mode of action is complex and not fully resolved.[1][2] this compound's inhibitory activity on Pol II is dependent on the presence of manganese ions (Mn²⁺) and its own reduction state.[1][2][3] Beyond transcription inhibition, this compound also exhibits other cellular effects, including the induction of oxidative stress and acting as a zinc chelator, which can influence various signaling pathways.[1][2]
Q2: Is the inhibitory effect of this compound reversible?
A2: Yes, the effects of this compound are reversible. Upon removal of the compound from the cell culture medium, transcription and other affected cellular processes can resume. This property is particularly useful for pulse-chase experiments or studies on the recovery of cellular functions post-treatment.
Q3: What is a good starting concentration for this compound treatment?
A3: The optimal concentration of this compound is highly dependent on the cell line and the experimental objective. Based on available data, a good starting point for mammalian cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is in the low micromolar range. For instance, potent anti-proliferative effects were observed in HUVECs at 0.1 µM. For HeLa cells, concentrations around 10 µM have been used to study effects on protein turnover.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time will vary significantly based on your cell line and experimental goals. For short-term effects on transcription, incubation times can be as brief as 40 minutes.[4] For assessing impacts on cell adhesion, a 2-hour incubation has been utilized.[4] For cytotoxicity or longer-term studies, incubations of 24 hours or more may be necessary. A time-course experiment is essential to determine the optimal incubation period for your specific endpoint.
Q5: I am not seeing the expected inhibitory effect. What could be wrong?
A5: Several factors could contribute to a lack of effect.
-
Concentration: The concentration of this compound may be too low for your specific cell line. Consider performing a dose-response curve to find the effective concentration.
-
Incubation Time: The incubation period may be too short to observe the desired effect. A time-course experiment is recommended.
-
Cell Density: High cell density can sometimes reduce the effective concentration of a drug. Ensure you are using a consistent and appropriate cell seeding density.
-
Compound Stability: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Complex Mechanism: Remember that this compound's activity can be influenced by factors like the presence of Mn²⁺.[1][2][3] The composition of your cell culture medium could play a role.
Q6: Can this compound affect processes other than transcription?
A6: Yes, it is crucial to be aware of this compound's pleiotropic effects. It has been reported to induce oxidative stress, function as a zinc chelator, and affect various signaling pathways.[1][2] These off-target effects should be considered when interpreting your data, as they may contribute to the observed phenotype. For instance, this compound has been shown to inhibit mRNA degradation in yeast, which could complicate studies on mRNA stability.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your cell line and use a concentration appropriate for your experimental window. |
| Incubation time is too long. | Conduct a time-course experiment to find the optimal incubation period that achieves the desired effect without excessive cytotoxicity. | |
| Inconsistent Results | Variable cell seeding density. | Ensure consistent cell numbers are plated for each experiment. |
| Inconsistent drug preparation. | Prepare fresh this compound dilutions from a validated stock solution for each experiment. | |
| Cell passage number is too high. | Use cells within a consistent and low passage number range. | |
| Unexpected Phenotypes | Off-target effects of this compound. | Be aware of this compound's multiple mechanisms of action (e.g., oxidative stress, zinc chelation) and consider these when interpreting results.[1][2] Use appropriate controls to dissect the observed effects. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| HUVEC | 0.1 µM | Potent inhibition of proliferation | |
| HUVEC | ~0.83 µM (IC50) | Inhibition of adhesion to vitronectin | |
| HeLa | 10 µM | Studied for effects on protein turnover | [4] |
| S. cerevisiae (Yeast) | 2 µg/mL | Inhibition of RNA and protein synthesis | |
| S. cerevisiae (Yeast) | >20 µg/mL | More direct inhibition of protein synthesis |
Table 2: Example Incubation Times for this compound Treatment
| Cell Line | Incubation Time | Experimental Goal | Reference |
| HeLa | 40 minutes | RNA Polymerase II Chromatin Immunoprecipitation (ChIP) | [4] |
| HeLa | 2 hours | Assessment of cell adhesion | [4] |
| HUVEC | 0.5 - 60 minutes | Time-course of RNA isolation | [7] |
| HUVEC | up to 24 hours | Monitoring cell adhesion via impedance | [7] |
| S. cerevisiae (Yeast) | up to 120 minutes | mRNA stability analysis |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time via Cytotoxicity Assay
This protocol provides a general framework for identifying the optimal incubation time for this compound in a new cell line by assessing cell viability.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
-
Treatment:
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.
-
Treat the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
-
Cell Viability Assay (e.g., MTT, PrestoBlue, or similar):
-
At the end of each incubation period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control for each time point.
-
Plot cell viability (%) against the incubation time for each this compound concentration.
-
This will allow you to select an incubation time that produces the desired effect (e.g., a specific level of inhibition) for your downstream experiments.
-
Protocol 2: mRNA Stability Assay Using this compound
This protocol outlines a general method for assessing mRNA half-life by inhibiting transcription with this compound.
-
Cell Culture and Treatment:
-
Plate your cells at an appropriate density in larger format plates (e.g., 6-well plates) to ensure sufficient material for RNA extraction at multiple time points.
-
Grow cells to the desired confluency.
-
Treat the cells with a pre-determined optimal concentration of this compound (that effectively inhibits transcription without immediate, widespread cell death).
-
-
Time-Course RNA Extraction:
-
At various time points following the addition of this compound (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells. The "0" time point should be collected immediately before adding this compound.
-
Isolate total RNA from the cells at each time point using your preferred method (e.g., TRIzol, column-based kits).
-
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from a standardized amount of RNA from each time point.
-
Perform qPCR using primers specific for your gene of interest and a stable housekeeping gene.
-
-
Data Analysis:
-
Normalize the expression of your gene of interest to the housekeeping gene for each time point.
-
Calculate the percentage of remaining mRNA at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale.
-
Determine the mRNA half-life from the slope of the linear regression line.
-
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for optimizing this compound treatment.
References
- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits endothelial cell adhesion by perturbing Hsp27 interactions with components of the actin and intermediate filament cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Thiolutin and holomycin as transcription inhibitors
A Comparative Guide to Thiolutin and Holomycin as Transcription Inhibitors
For researchers and professionals in drug development, understanding the nuances of transcription inhibitors is critical for experimental design and interpretation. This compound and holomycin, both members of the dithiolopyrrolone class of antibiotics, are frequently used to study transcriptional processes.[1][2] However, their mechanisms of action are complex and have been a subject of ongoing research, revealing them to be more than simple RNA polymerase blockers. This guide provides an objective comparison of this compound and holomycin, supported by experimental data and detailed methodologies, to aid in their effective application.
Overview and Chemical Properties
This compound and holomycin share a unique pyrrolinonodithiole nucleus, with their primary structural difference being a methyl group on the pyrrolone nitrogen in this compound, which is absent in holomycin.[3][4] This seemingly minor difference may account for variations in their biological activity profiles.[3] Both compounds are planar, possess a low molecular weight, and feature a redox-sensitive intramolecular disulfide bond that is crucial for their activity.[1][5]
| Property | This compound | Holomycin |
| Image |
|
|
| Chemical Structure | N-(4,5-Dihydro-4-methyl-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)acetamide[6] | N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide[7] |
| Molecular Formula | C₈H₈N₂O₂S₂[6] | C₇H₆N₂O₂S₂[7] |
| Molecular Weight | 228.3 g/mol [6] | 214.3 g/mol [7] |
| Class | Dithiolopyrrolone Antibiotic[1][2] | Dithiolopyrrolone Antibiotic[1][2] |
| CAS Number | 87-11-6[6] | 488-04-0[7] |
Mechanism of Action: A Complex Picture
The mode of action for both this compound and holomycin is multifaceted and has been a subject of scientific debate. Initially thought to be straightforward transcription inhibitors, they are now understood to have complex effects in vivo.
Prodrug Activation and Metal Chelation: Both compounds are considered prodrugs that must be reduced within the cell to become active.[5][8] The reduction of their intramolecular disulfide bond yields a dithiol form. This reduced, active form functions as a potent metal chelator, particularly for zinc (Zn²⁺).[4][9] This activity can indirectly inhibit transcription by sequestering zinc ions required by metalloenzymes, including certain transcription factors and RNA polymerases themselves.[9]
Direct vs. Indirect Inhibition of RNA Polymerase: The question of direct interaction with RNA polymerase (RNAP) has yielded conflicting results over the years.
-
Early Studies: Some reports suggested that this compound and holomycin inhibit the elongation step of transcription.[3]
-
Recent Findings: More recent biochemical and chemicogenetic approaches have resolved some of these contradictions. It has been shown that this compound can directly inhibit yeast RNA Polymerase II (Pol II) in vitro.[5][12][9] However, this inhibition is conditional, requiring both the presence of manganese ions (Mn²⁺) and an appropriate reductive state of the inhibitor.[12][9] Excess reductant (like DTT) abrogates this inhibitory effect.[12][9] These findings suggest a novel mechanism of direct inhibition distinct from other known RNAP inhibitors.
Pleiotropic Effects: Beyond transcription, this compound is known to affect multiple cellular pathways, including Tor signaling, the oxidative stress response, and mRNA degradation.[5][13] This complicates its use as a specific tool for studying transcription, as observed phenotypes may be due to off-target or secondary effects.[12][13][14] Holomycin is believed to act similarly, though it has been studied less extensively in eukaryotes.[15]
Figure 1. Proposed dual mechanism of action for this compound and Holomycin.
Comparative Efficacy and Biological Activity
Both antibiotics exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[16] There are conflicting reports regarding their antifungal properties, with some studies indicating that this compound is active against yeast while holomycin is not.[3] A direct comparison of IC₅₀ values for transcription inhibition is complicated by the different assay conditions and organisms used across various studies. The table below summarizes reported minimum inhibitory concentrations (MIC) for bacterial growth, which reflects the overall cellular effect rather than specific inhibition of transcription.
| Organism/Assay | This compound | Holomycin | Reference(s) |
| S. aureus (MRSA) | - | MIC: 2.5 µM | [15] |
| E. coli | Effective inhibitor of β-galactosidase induction | Effective inhibitor of β-galactosidase induction | [3] |
| S. cerevisiae (Yeast) | Antifungal activity reported | Lacks antifungal activity | [3] |
| Purified Yeast Pol II (in vitro) | No inhibition under standard conditions; Inhibition with Mn²⁺ + reductant | Not extensively tested under revised conditions | [9] |
Experimental Protocols
Accurate assessment of this compound and holomycin requires robust experimental design. Below are protocols for key assays used to evaluate their function as transcription inhibitors.
In Vitro Transcription Inhibition Assay
This assay directly measures the effect of an inhibitor on the activity of purified RNA polymerase. The following protocol is adapted from studies on yeast Pol II.[9][17]
Materials:
-
Purified RNA Polymerase II (Pol II)
-
Single-stranded DNA (ssDNA) template
-
Nucleotide Triphosphates (ATP, GTP, CTP, UTP), including α-³²P-UTP
-
Transcription Buffer (e.g., 20 mM Tris-HCl pH 8, 40 mM KCl, 5 mM MgCl₂)
-
Inhibitor Stock (this compound/holomycin in DMSO)
-
Reductant (e.g., DTT)
-
Metal Ion Solution (e.g., MnCl₂)
-
Stop Buffer (e.g., 10M Urea, 5mM EDTA in TBE)
-
Denaturing polyacrylamide gel
Procedure:
-
Inhibitor Preparation: Prepare a reaction mix containing the transcription buffer, MnCl₂ (to a final concentration of ~1 mM), and the desired concentration of this compound or holomycin. Add an equimolar amount of DTT to reduce the inhibitor and pre-incubate for 10-15 minutes at room temperature.
-
Enzyme Incubation: Add purified Pol II to the inhibitor mix and incubate for 20 minutes at room temperature to allow for binding.
-
Initiation: Start the transcription reaction by adding the ssDNA template and the NTP mix (containing α-³²P-UTP).
-
Incubation: Allow the reaction to proceed for 30 minutes at room temperature.
-
Termination: Stop the reaction by adding the Stop Buffer.
-
Analysis: Separate the ³²P-labeled RNA transcripts from unincorporated nucleotides using a denaturing polyacrylamide gel. Visualize the transcripts by autoradiography and quantify the signal to determine the extent of inhibition relative to a DMSO control.
Cell Viability Assay
This assay determines the cytotoxic effect of the inhibitors on whole cells, providing a measure of overall potency.
Materials:
-
Cell line of interest (e.g., HeLa, yeast)
-
Appropriate cell culture medium and plates (e.g., 96-well)
-
This compound/holomycin
-
Cell Viability Reagent (e.g., CellTiter-Glo®, which measures ATP levels)[18]
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere or reach logarithmic growth phase.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or holomycin. Include a DMSO-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the results as percent viability versus inhibitor concentration. Calculate the IC₅₀ value (the concentration at which 50% of cell viability is lost).
Global Transcription Analysis via RNA-Sequencing (RNA-Seq)
RNA-Seq provides a genome-wide view of the transcriptional changes induced by an inhibitor.[19][20]
Procedure:
-
Cell Treatment: Culture cells and treat them with this compound, holomycin, or a DMSO control for a short duration (e.g., 15-60 minutes) to capture primary transcriptional effects.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., Trizol extraction followed by column purification). Ensure high-quality RNA with a RIN > 8.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated by the inhibitor treatment compared to the control.
-
Figure 2. Workflow for comparing transcription inhibitors.
Conclusion and Recommendations
This compound and holomycin are potent bioactive molecules whose classification as simple transcription inhibitors is an oversimplification. Their activity is dependent on intracellular reduction to a metal-chelating dithiol form, which contributes to their biological effects through both direct, condition-dependent inhibition of RNA polymerase and indirect, pleiotropic effects.
For researchers, this has several implications:
-
Use as a General Inhibitor: Caution should be exercised when using this compound or holomycin as general transcription inhibitors in cell-based assays. Their effects on metal homeostasis, oxidative stress, and other cellular pathways can confound the interpretation of results.[12] The observed phenotype may not be solely due to the cessation of transcription.
-
Interpreting Data: When comparing data, it is crucial to consider the specific experimental conditions, including the presence of metal ions and the redox environment.
-
Alternative Inhibitors: For studies requiring a rapid and specific blockade of transcription without the confounding effects of metal chelation, other inhibitors like Actinomycin D might be more suitable, though they come with their own caveats such as DNA intercalation.[21]
Ultimately, the choice of inhibitor depends on the experimental question. This compound and holomycin remain valuable tools, particularly for studying the interplay between transcription, metal homeostasis, and cellular redox state, but their complex mode of action must be acknowledged for rigorous scientific inquiry.
References
- 1. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]
- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]
- 7. Holomycin | C7H6N2O2S2 | CID 10262683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reductive activation of the disulfide-containing antibiotic this compound is mediated by both bacillithiol and FAD-dependent disulfide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. youtube.com [youtube.com]
- 20. rna-seqblog.com [rna-seqblog.com]
- 21. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Eukaryotic Transcription Inhibition: Thiolutin vs. Actinomycin D
For researchers, scientists, and drug development professionals, the selection of a suitable transcription inhibitor is a critical experimental decision. This guide provides a comprehensive comparison of two widely used inhibitors, Thiolutin and Actinomycin D, focusing on their mechanisms of action, experimental performance, and off-target effects. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key applications.
At a Glance: this compound vs. Actinomycin D
| Feature | This compound | Actinomycin D |
| Primary Mechanism | Direct inhibition of RNA Polymerase II initiation[1][2][3] | DNA intercalation, physically obstructing RNA polymerase elongation[4][5] |
| Target Specificity | Primarily RNA Polymerase II in vitro[1][2][3] | All three eukaryotic RNA polymerases (I, II, and III) with varying sensitivity[6] |
| Effective Concentration | 3-6 µg/mL for in vivo (yeast) transcription inhibition[7]; 60 µg/mL for in vitro Pol II inhibition[1] | 0.05 µg/mL for Pol I, 0.5 µg/mL for Pol II, and ~5 µg/mL for Pol III inhibition[6] |
| Cell Permeability | Permeable | Permeable |
| Reversibility | Reversible upon removal of reducing agent (e.g., DTT) in vitro[1][2][3] | Slowly reversible[6] |
| Key Requirements | Requires a reducing agent (e.g., DTT) and Mn2+ for in vitro activity[1][2][3][8] | None |
| Known Off-Target Effects | Induces oxidative stress, perturbs TOR signaling, affects metal homeostasis, inhibits proteasome activity[1][9][10] | Can induce DNA damage and apoptosis[11]; affects NF-κB signaling[12][13][14] |
Delving Deeper: Mechanism of Action
This compound: The mechanism of this compound as a transcription inhibitor is multifaceted and has been a subject of ongoing research. Initially, it was considered an indirect inhibitor of transcription in living cells. However, recent in vitro studies have demonstrated its ability to directly inhibit the initiation stage of transcription by RNA Polymerase II.[1][2][3] This direct inhibition is critically dependent on the presence of a reducing agent, such as dithiothreitol (DTT), and manganese ions (Mn2+).[1][2][3][8] this compound is thought to act as a pro-drug that, upon reduction of its intramolecular disulfide bond, chelates divalent cations and subsequently inhibits the polymerase.[15] Beyond its direct impact on transcription, this compound is known to have a range of cellular effects, including the induction of oxidative stress and the perturbation of the Target of Rapamycin (TOR) signaling pathway.[1][9][10]
Actinomycin D: The inhibitory action of Actinomycin D is well-established and mechanistically distinct from this compound. It functions as a DNA intercalator, inserting itself into the minor groove of the DNA double helix, primarily at guanine-cytosine (G-C) rich sequences.[4][5] This physical obstruction prevents the progression of RNA polymerase along the DNA template, thereby inhibiting the elongation phase of transcription.[4] Actinomycin D is a broad-spectrum transcription inhibitor, affecting all three major eukaryotic RNA polymerases, albeit with different sensitivities. RNA Polymerase I, responsible for ribosomal RNA synthesis, is the most sensitive, followed by RNA Polymerase II (messenger RNA synthesis) and then RNA Polymerase III (transfer RNA and other small RNAs synthesis).[6]
Visualizing the Mechanisms
Caption: Comparative mechanisms of this compound and Actinomycin D.
Experimental Protocols
In Vitro Transcription Inhibition Assay with this compound
This protocol is adapted from studies demonstrating the direct inhibition of RNA Polymerase II by this compound.
Materials:
-
Purified RNA Polymerase II
-
DNA template (e.g., a linear DNA fragment with a promoter)
-
This compound (stock solution in DMSO)
-
Dithiothreitol (DTT)
-
Manganese Chloride (MnCl2)
-
Transcription buffer (containing NTPs, including a radiolabeled nucleotide like [α-32P]UTP)
-
Stop buffer (containing EDTA and formamide)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Pre-incubation: In a microcentrifuge tube, combine this compound (to the desired final concentration, e.g., 60 µg/mL), DTT (at a concentration sufficient to reduce this compound), and MnCl2. Incubate at room temperature for 10-15 minutes to allow for the reduction of this compound and complex formation.
-
Enzyme Addition: Add purified RNA Polymerase II to the pre-incubation mix and incubate for a further 15-20 minutes at room temperature.
-
Initiation of Transcription: Start the transcription reaction by adding the DNA template and the transcription buffer containing the NTP mix.
-
Incubation: Allow the transcription reaction to proceed at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop buffer.
-
Analysis: Denature the RNA products by heating and separate them by size using denaturing PAGE.
-
Visualization: Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film. The intensity of the transcript bands will be inversely proportional to the inhibitory activity of this compound.
In Vivo mRNA Stability Assay using Actinomycin D
This protocol is a common method to assess the half-life of specific mRNAs within cells.
Materials:
-
Cultured eukaryotic cells
-
Actinomycin D (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)
-
Primers for the gene of interest and a stable housekeeping gene
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow them to the desired confluency.
-
Treatment: Treat the cells with Actinomycin D at a final concentration known to inhibit transcription in the specific cell line (e.g., 0.5 - 10 µg/mL).[4]
-
Time Course: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 8 hours). The "0 hour" time point represents the steady-state mRNA level before transcription is inhibited.
-
RNA Extraction: At each time point, wash the cells with PBS and extract total RNA using a commercial kit or a standard protocol like TRIzol extraction.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Analysis: Perform qPCR to quantify the relative abundance of the mRNA of interest at each time point. Normalize the data to the expression of a stable housekeeping gene.
-
Data Analysis: Plot the relative mRNA abundance against time. The time it takes for the mRNA level to decrease by half is the mRNA half-life.
Signaling Pathways and Off-Target Effects
A crucial consideration in the choice of a transcription inhibitor is its potential to influence cellular processes beyond transcription. Both this compound and Actinomycin D have known off-target effects that can impact experimental outcomes.
Caption: Off-target effects of this compound and Actinomycin D.
This compound's Pleiotropic Effects: As a metal-chelating agent, this compound can interfere with the function of various metalloproteins, leading to a cascade of cellular responses. Its impact on the TOR signaling pathway is particularly noteworthy, as this pathway is a central regulator of cell growth and proliferation.[1] The induction of oxidative stress and inhibition of the proteasome are other significant off-target effects that researchers should consider when interpreting their data.[1][10]
Actinomycin D and Cellular Stress: The DNA-intercalating nature of Actinomycin D can lead to the formation of DNA lesions, triggering a DNA damage response that may culminate in apoptosis.[11] Furthermore, Actinomycin D has been shown to modulate the activity of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[12][13][14] The direction of this modulation can be cell-type and context-dependent.
Conclusion: Making an Informed Choice
The choice between this compound and Actinomycin D for inhibiting eukaryotic transcription depends heavily on the specific experimental goals and the biological system under investigation.
-
For targeted inhibition of RNA Polymerase II initiation in in vitro systems, this compound, with the appropriate co-factors, offers a more specific tool than the broad-spectrum Actinomycin D.
-
For general transcription inhibition in cell-based assays, particularly for studying mRNA stability, Actinomycin D has a long history of use and is effective against all RNA polymerases. However, its potential to induce a DNA damage response and apoptosis must be carefully considered.
-
When studying signaling pathways, the known off-target effects of both compounds are a critical consideration. The pleiotropic effects of this compound on pathways like TOR signaling and oxidative stress may confound the interpretation of results. Similarly, the impact of Actinomycin D on DNA damage and NF-κB signaling should not be overlooked.
References
- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Actinomycin D-Activated RNase L Promotes H2A.X/H2B-Mediated DNA Damage and Apoptosis in Lung Cancer Cells [frontiersin.org]
- 11. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reductive activation of the disulfide-containing antibiotic this compound is mediated by both bacillithiol and FAD-dependent disulfide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]
Validating Thiolutin's Target: A Guide to Using Temperature-Sensitive RNA Polymerase Mutants
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the findings on the transcription inhibitor Thiolutin by employing temperature-sensitive (ts) RNA polymerase mutants. This approach offers a powerful in vivo strategy to dissect the complex mechanism of action of this potent antibiotic.
This compound is a natural product known to inhibit transcription, but its precise in vivo mechanism has been a subject of debate. While in vitro studies have demonstrated its ability to directly inhibit RNA polymerase II (Pol II), its effects are complicated by its role as a zinc chelator and an inducer of oxidative stress.[1][2][3][4] To unequivocally establish RNA polymerase as the primary in vivo target of this compound, a method is needed to specifically probe the enzyme's function within a cellular context. Temperature-sensitive RNA polymerase mutants provide an elegant solution to this challenge.
The Principle of Target Validation with Temperature-Sensitive Mutants
Temperature-sensitive mutants contain a version of an essential protein, in this case, RNA polymerase, that is functional at a permissive temperature but becomes non-functional or has reduced function at a higher, non-permissive temperature.[5] By observing how the organism's sensitivity to a drug changes with the functional state of the target protein (controlled by temperature), one can infer whether the drug acts through that target.
This guide outlines a proposed experimental strategy to validate this compound's targeting of RNA polymerase in vivo using a temperature-sensitive RNA polymerase II mutant strain, for instance, in the model organism Saccharomyces cerevisiae.
Hypothetical Experimental Design for this compound Validation
The core of this validation strategy is to compare the phenotype of a wild-type strain with a strain carrying a temperature-sensitive allele of an RNA polymerase subunit (e.g., rpo21-1) at different temperatures in the presence of this compound.[6]
Experimental Protocols
1. Strain and Growth Conditions:
-
Strains: A wild-type Saccharomyces cerevisiae strain (e.g., BY4741) and a corresponding temperature-sensitive RNA polymerase II mutant (e.g., a strain with the rpo21-1 allele).
-
Media: Standard yeast extract-peptone-dextrose (YPD) medium.
-
This compound Preparation: A stock solution of this compound in DMSO.
2. Growth Curve Analysis:
-
Inoculate cultures of both wild-type and ts-mutant strains in YPD broth.
-
Grow overnight at the permissive temperature (e.g., 25°C).
-
Dilute the cultures to a starting OD600 of 0.1 in fresh YPD containing a range of this compound concentrations (and a DMSO control).
-
Incubate the cultures in a temperature-controlled microplate reader at three different temperatures:
-
Permissive temperature (e.g., 25°C)
-
Semi-permissive temperature (e.g., 30°C)
-
Non-permissive temperature (e.g., 37°C)
-
-
Monitor OD600 readings every 30 minutes for 24-48 hours.
-
Calculate the growth rate and the minimum inhibitory concentration (MIC) for each strain at each temperature.
3. Spot Assay for Viability:
-
Grow overnight cultures of wild-type and ts-mutant strains at the permissive temperature.
-
Perform a 10-fold serial dilution of each culture.
-
Spot 5 µL of each dilution onto YPD agar plates containing different concentrations of this compound.
-
Prepare sets of plates for incubation at the permissive, semi-permissive, and non-permissive temperatures.
-
Incubate for 2-3 days and document the growth.
4. Reporter Gene Expression Assay:
-
Utilize strains that also express a reporter gene (e.g., lacZ) under the control of an RNA polymerase II promoter.
-
Expose cultures of both strains to a sub-lethal concentration of this compound at the permissive and semi-permissive temperatures for a short duration (e.g., 1-2 hours).
-
Harvest the cells and perform a β-galactosidase activity assay.
-
Normalize the reporter activity to the total protein concentration.
Expected Outcomes and Data Interpretation
The central hypothesis is that if RNA polymerase II is the primary target of this compound, the ts-mutant strain will exhibit hypersensitivity to the drug, particularly at the semi-permissive temperature where the enzyme is already partially compromised.
Comparative Data Tables (Hypothetical)
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound (µg/mL)
| Strain | Permissive Temp. (25°C) | Semi-permissive Temp. (30°C) | Non-permissive Temp. (37°C) |
| Wild-Type | 4.0 | 4.0 | 4.0 |
| ts-RNAP II Mutant | 4.0 | 1.0 | <0.5 (No growth) |
Table 2: Hypothetical Relative Reporter Gene Expression (%)
| Strain | Condition | Permissive Temp. (25°C) | Semi-permissive Temp. (30°C) |
| Wild-Type | Control (DMSO) | 100 | 100 |
| This compound (1 µg/mL) | 60 | 55 | |
| ts-RNAP II Mutant | Control (DMSO) | 100 | 70 |
| This compound (1 µg/mL) | 50 | 15 |
Visualizing the Workflow and Logic
The following diagrams illustrate the proposed experimental workflow and the underlying logic for validating this compound's target.
Comparison with Alternative Methods
| Method | Advantages | Disadvantages |
| ts-RNA Polymerase Mutants | Provides in vivo evidence of target engagement; can reveal synergistic effects; allows for conditional inhibition. | Requires well-characterized mutants; potential for off-target effects of temperature shifts. |
| In Vitro Transcription Assays | Directly measures inhibition of purified enzyme; allows for detailed kinetic studies. | May not reflect the in vivo cellular environment; misses effects of drug metabolism or cell permeability. |
| Genetic Screens for Resistance | Can identify the target and resistance mechanisms. | Resistance mutations may not be in the direct target but in pathways that affect drug uptake, efflux, or metabolism.[1] |
Conclusion
The use of temperature-sensitive RNA polymerase mutants offers a robust and specific approach to validate that RNA polymerase is the primary in vivo target of this compound. By demonstrating a synergistic inhibitory effect between the partially compromised ts-enzyme and the drug, researchers can gain strong evidence for target engagement within a living cell. This methodology provides a valuable tool for dissecting the complex mechanisms of transcription inhibitors and for the development of more targeted therapeutics.
References
- 1. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Temperature-sensitive mutant - Wikipedia [en.wikipedia.org]
- 6. Isolation and characterization of temperature-sensitive RNA polymerase II mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying mRNA Decay with Thiolutin
For researchers, scientists, and drug development professionals, understanding the nuances of experimental tools is paramount to generating reliable and reproducible data. When studying mRNA decay, the transcriptional inhibitor Thiolutin is a commonly used reagent. However, its complex mode of action and potential off-target effects necessitate rigorous control experiments. This guide provides a comprehensive comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid in the design of robust mRNA decay studies.
The Double-Edged Sword: this compound's Mechanism of Action
This compound is a potent inhibitor of transcription in both prokaryotic and eukaryotic systems.[1][2] It has been widely used to measure mRNA decay rates by halting the synthesis of new transcripts and subsequently monitoring the decrease in the abundance of specific mRNAs over time. Recent studies have revealed that this compound directly inhibits RNA Polymerase II (Pol II), the enzyme responsible for transcribing mRNA.[1][2][3] This inhibition is thought to occur through a novel mechanism distinct from other known transcription inhibitors and requires the presence of manganese ions (Mn2+) and appropriate reduction of the this compound molecule.[2][4]
However, the utility of this compound is complicated by its pleiotropic effects on cellular physiology. It is a known metal chelator, capable of binding to zinc (Zn2+), copper (Cu2+), and manganese (Mn2+) ions.[1][3][5] This chelating activity can indirectly affect a multitude of cellular processes by inhibiting metalloproteins. Notably, this compound has been shown to impact:
-
TOR Signaling: Inhibition of this pathway can lead to a rapid decrease in the synthesis of highly transcribed genes.[1][6]
-
Hog/MAPK Pathway Signaling: Activation of stress-response pathways.[1][7]
-
Proteasome Activity: Inhibition of the proteasome through zinc chelation from essential deubiquitinases.[1][2]
-
Oxidative Stress Response: Induction of oxidative stress within the cell.[1][3]
Crucially for mRNA decay studies, this compound has been reported to inhibit the mRNA degradation process itself.[8][9][10] This can lead to an overestimation of mRNA half-lives, as the observed decay rate is a combination of the natural decay process and the inhibitory effect of the drug. The extent of this inhibition can be dose-dependent and may vary between different functional classes of genes.[8][9]
The Imperative for Controls: Ensuring Data Integrity
A critical control is to compare the mRNA decay rates obtained with this compound to those measured using an alternative method for inhibiting transcription or labeling nascent RNA. This comparative approach helps to distinguish the true decay kinetics from artifacts introduced by this compound's side effects.
Comparing the Tools: this compound vs. Alternatives
The choice of method for studying mRNA decay depends on the specific research question, the model organism, and the available resources. Below is a comparison of this compound with other commonly used techniques.
| Method | Principle | Advantages | Disadvantages |
| This compound | Chemical inhibition of RNA Polymerase II. | Rapid and potent inhibition of transcription. | - Inhibits mRNA degradation.- Pleiotropic off-target effects (metal chelation, pathway perturbation).- Can induce cellular stress responses. |
| Actinomycin D | Chemical inhibitor that intercalates into DNA, blocking transcription elongation.[11][12] | Widely used and well-characterized. | - Also has off-target effects and can induce stress responses.- Can stabilize certain mRNAs.- Slower acting than this compound in some cases. |
| 1,10-Phenanthroline | A metal chelator that inhibits RNA polymerases. | Rapidly inhibits transcription. | - Broadly inhibits many metalloenzymes, leading to significant cellular stress.- Perturbs TORC1 signaling.[7] |
| Genetic Methods (e.g., rpb1-1 mutant) | Use of a temperature-sensitive allele of an RNA Polymerase II subunit to halt transcription by shifting to a non-permissive temperature.[13] | Highly specific to transcription inhibition. | - Requires a specific genetically modified strain.- Temperature shift itself can induce a stress response.- May not be a complete shut-off of transcription. |
| Metabolic Labeling (e.g., 4-thiouracil) | Introduction of a labeled nucleotide analog (e.g., 4-thiouracil) into newly synthesized RNA, which can then be isolated and quantified.[14] | - Does not require transcription inhibition, minimizing cellular stress.- Allows for the simultaneous measurement of transcription and decay rates. | - Can modestly induce P-bodies.[7]- Requires more complex experimental and data analysis procedures. |
Experimental Protocols
General Workflow for mRNA Decay Assay using a Transcription Inhibitor
This protocol provides a general framework. Specific concentrations and time points should be optimized for the experimental system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The transcriptional inhibitor this compound blocks mRNA degradation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of mRNA Decay Rates in Saccharomyces cerevisiae Using rpb1-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining mRNA Decay Rates Using RNA Approach to Equilibrium Sequencing (RATE-Seq) | Springer Nature Experiments [experiments.springernature.com]
Validating Thiolutin's Effect on Angiogenesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Thiolutin's anti-angiogenic properties with established inhibitors, Sunitinib and Bevacizumab. This document outlines supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways to facilitate the validation of this compound as a potential anti-angiogenic agent.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as cancer. The development of anti-angiogenic therapies is a cornerstone of modern oncology. This compound, a natural product, has demonstrated potent anti-angiogenic effects by inhibiting endothelial cell adhesion, a crucial step in the angiogenic cascade. This guide provides a comparative analysis of this compound with two widely used anti-angiogenic drugs, Sunitinib and Bevacizumab, to offer a framework for validating its efficacy using genetic models and in vitro/ex vivo assays.
Comparative Analysis of Anti-Angiogenic Compounds
The efficacy of this compound, Sunitinib, and Bevacizumab in inhibiting key processes of angiogenesis is summarized below. The data is compiled from various in vitro, ex vivo, and in vivo studies, highlighting the different mechanisms and potencies of these compounds.
| Compound | Target/Mechanism of Action | Model System | Assay | Efficacy (IC50/Effective Concentration) | Reference |
| This compound | Inhibits endothelial cell adhesion via perturbation of Hsp27 function.[1][2] | Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Cell Adhesion Assay | < 1 µM[1][3] | [1][3] |
| Zebrafish Embryos | Developmental Angiogenesis Assay | Dose-dependent inhibition of intersegmental vessel formation.[2][4] | [2][4] | ||
| Sunitinib | Multi-targeted receptor tyrosine kinase inhibitor (VEGFRs, PDGFRs, c-KIT).[5][6][7][8] | HUVECs | VEGF-induced Proliferation Assay | IC50: 40 nM[9] | [9] |
| NIH-3T3 cells expressing VEGFR2 | VEGF-dependent VEGFR2 Phosphorylation Assay | IC50: 10 nM[9] | [9] | ||
| Rat Aortic Rings | Aortic Ring Sprouting Assay | Complete inhibition at > 3.125 µM[10] | [10] | ||
| Bevacizumab | Monoclonal antibody that neutralizes VEGF-A.[11][12][13][14] | HUVECs | Endothelial Cell Tube Formation Assay | Significant inhibition at 100 µg/mL.[15] | [15] |
| Equine Umbilical Vein Endothelial Cells | Cell Migration Assay | Dose-dependent inhibition.[16][17] | [16][17] | ||
| In vitro VEGF Bioassay | VEGF Neutralization | IC50: 0.11 µg/mL[18] | [18] |
Signaling Pathways
To understand the molecular basis of their anti-angiogenic effects, it is crucial to visualize the signaling pathways targeted by each compound.
This compound's Mechanism of Action via Hsp27
This compound's primary mechanism involves the induction of Hsp27 phosphorylation, which leads to the disruption of the actin cytoskeleton and subsequent inhibition of endothelial cell adhesion.[1][2][19]
Caption: this compound-induced Hsp27 phosphorylation pathway.
Canonical VEGF Signaling Pathway in Angiogenesis
Sunitinib and Bevacizumab primarily target the VEGF signaling pathway, a central regulator of angiogenesis. Sunitinib inhibits the intracellular tyrosine kinase activity of VEGFRs, while Bevacizumab sequesters extracellular VEGF-A, preventing its binding to the receptor.[5][8][11][13][20][21][22][23][24]
Caption: Overview of the VEGF signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided to enable researchers to replicate and validate the findings.
Zebrafish Angiogenesis Assay
This in vivo assay is a powerful tool for the rapid screening of anti-angiogenic compounds.[25][26][27][28]
Objective: To qualitatively and quantitatively assess the effect of a compound on the development of intersegmental vessels (ISVs) in zebrafish embryos.
Materials:
-
Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1a:EGFP) or Tg(kdrl:EGFP)).
-
Embryo medium (E3).
-
Test compound (this compound, Sunitinib, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates.
-
Fluorescence microscope.
Procedure:
-
Set up natural mating of transgenic zebrafish. Collect embryos and raise them in E3 medium at 28.5°C.
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Transfer individual embryos into the wells of a 96-well plate containing E3 medium.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the embryos at 28.5°C for 24-48 hours.
-
At 48-72 hpf, anesthetize the embryos and mount them for imaging.
-
Acquire fluorescent images of the trunk vasculature.
-
Quantify the number and length of the ISVs. A significant reduction in ISV formation compared to the control indicates anti-angiogenic activity.
Mouse Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis compared to in vitro assays.[29]
Objective: To assess the effect of a compound on the sprouting of new blood vessels from a segment of the mouse aorta.
Materials:
-
C57BL/6 mice (6-8 weeks old).
-
Culture medium (e.g., Opti-MEM) supplemented with fetal bovine serum and antibiotics.
-
Collagen gel or Matrigel.
-
48-well plates.
-
Test compound.
-
Inverted microscope.
Procedure:
-
Humanely euthanize a mouse and dissect the thoracic aorta under sterile conditions.
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel matrix in a 48-well plate.
-
Allow the matrix to solidify, then add culture medium containing the test compound at various concentrations.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days.
-
Quantify the extent of sprouting by measuring the length and number of new vessels.
Endothelial Cell Adhesion Assay
This in vitro assay is used to directly measure the effect of a compound on the ability of endothelial cells to adhere to an extracellular matrix, a critical step in angiogenesis.
Objective: To quantify the effect of a compound on the adhesion of endothelial cells to a substrate.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
96-well plates coated with an extracellular matrix protein (e.g., fibronectin or vitronectin).
-
Calcein-AM fluorescent dye.
-
Test compound.
-
Fluorescence plate reader.
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Pre-treat the HUVECs with the test compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Label the treated cells with Calcein-AM.
-
Seed the labeled cells onto the coated 96-well plates and allow them to adhere for 1-2 hours at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. A decrease in fluorescence compared to the control indicates inhibition of cell adhesion.
Experimental Workflow for Validating this compound
The following workflow can be used to systematically validate the anti-angiogenic effects of this compound using genetic models and complementary assays.
Caption: A stepwise workflow for the validation of this compound's anti-angiogenic activity.
References
- 1. This compound inhibits endothelial cell adhesion by perturbing Hsp27 interactions with components of the actin and intermediate filament cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits endothelial cell adhesion by perturbing Hsp27 interactions with components of the actin and intermediate filament cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
- 13. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization (PHAIDRA - o:2579) [phaidra.vetmeduni.ac.at]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive Characterization of Heat Shock Protein 27 Phosphorylation in Human Endothelial Cells Stimulated by the Microbial Dithiole this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 23. researchgate.net [researchgate.net]
- 24. cusabio.com [cusabio.com]
- 25. Zebrafish Caudal Fin Angiogenesis Assay-Advanced Quantitative Assessment Including 3-Way Correlative Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Zebrafish Caudal Fin Angiogenesis Assay—Advanced Quantitative Assessment Including 3-Way Correlative Microscopy | PLOS One [journals.plos.org]
- 27. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Zebrafish Caudal Fin Angiogenesis Assay—Advanced Quantitative Assessment Including 3-Way Correlative Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Effects: Thiolutin vs. DRB
For researchers, scientists, and drug development professionals, understanding the off-target effects of chemical probes is paramount to ensuring data integrity and anticipating potential therapeutic liabilities. This guide provides a detailed comparison of the off-target profiles of two widely used transcriptional inhibitors, Thiolutin and DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole), supported by experimental data and detailed methodologies.
This compound, a natural product, and DRB, a synthetic nucleoside analog, are both employed to study transcriptional processes. However, their distinct mechanisms of action result in disparate off-target effect landscapes. While DRB exhibits a more defined inhibitory profile against specific kinases, this compound's effects are broader, stemming from its chemical reactivity and interference with multiple cellular processes.
Executive Summary of Off-Target Profiles
| Feature | This compound | DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) |
| Primary On-Target Mechanism | Inhibition of RNA Polymerase II (Pol II) transcription initiation (requires Mn²⁺ and reduction)[1][2] | Inhibition of transcription elongation via inhibition of cyclin-dependent kinases (CDKs) and Casein Kinase II (CKII)[3] |
| Primary Off-Target Mechanisms | Zinc (Zn²⁺) chelation, induction of oxidative stress, inhibition of Tor and Hog/MAPK signaling pathways[2][4][5] | Inhibition of a narrow range of kinases beyond the primary targets. |
| Known Off-Target Molecules | Metalloproteins (e.g., Rpn11), proteins susceptible to oxidative damage, components of the Tor and Hog/MAPK pathways. | Cyclin-dependent kinases (CDK7, CDK8, CDK9), Casein Kinase II (CKII)[3] |
| Cellular Consequences | Broad and pleiotropic effects, including altered metal homeostasis, redox imbalance, and modulation of stress-response pathways.[2][4][5] | More specific effects related to the inhibition of transcription and cell cycle progression. |
Quantitative Analysis of Off-Target Effects
A direct quantitative comparison of the off-target profiles of this compound and DRB is challenging due to the differing nature of their off-target interactions. However, available data for DRB's kinase inhibition provides a clear quantitative picture of its selectivity.
DRB: Kinase Inhibition Profile
| Kinase Target | IC₅₀ / Kᵢ | Reference |
| Casein Kinase II (CKII) | Kᵢ = 23 µM | [6] |
| Casein Kinase I (CKI) | Kᵢ = 48 µM | [6] |
| CDK7/cyclin H/p38 | IC₅₀ = 18 µM | [6] |
| CDK8/cyclin C | IC₅₀ = 17 µM | [6] |
| CDK9 | IC₅₀ = 3 µM | |
| HIV Transcription | IC₅₀ = ~4 µM |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Quantitative data for this compound's off-target effects are less defined in terms of specific protein inhibition values due to its broader mechanisms of action. Its effects are often characterized by the downstream consequences of zinc chelation and oxidative stress.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 2. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In Vivo Effect of this compound on Cell Growth and Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Thiolutin's Secrets: A Comparative Guide to Genetic Screens for Identifying Resistance and Sensitivity Mutants
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance and sensitivity is paramount. Thiolutin, a potent transcription inhibitor with a complex mode of action, presents a compelling case study. This guide provides a comprehensive comparison of genetic screening methodologies used to identify mutants with altered sensitivity to this compound, supported by experimental data and detailed protocols.
This compound, a natural product derived from Streptomyces, exerts its antimicrobial effects through a multifaceted mechanism. It acts as a pro-drug, requiring intracellular reduction of its disulfide bond to become active. The reduced form can chelate divalent metal ions, such as zinc (Zn2+), manganese (Mn2+), and copper (Cu2+), and directly inhibit RNA polymerase II, a key enzyme in transcription.[1][2] Furthermore, this compound has been shown to induce oxidative stress within cells.[1] Given these complex interactions, genetic screens are powerful tools to dissect the cellular pathways that modulate sensitivity to this compound.
This guide will delve into three primary genetic screening approaches employed in the yeast Saccharomyces cerevisiae to identify genes that, when mutated, confer resistance or sensitivity to this compound:
-
Conventional Forward Genetics with UV Mutagenesis
-
Yeast Variomics Library Screening
-
High-Throughput Pooled Library Screening with Barcode Sequencing (Bar-seq)
Comparative Analysis of Genetic Screens
The following tables summarize the key findings from these genetic screens, highlighting the genes and pathways implicated in this compound resistance and sensitivity.
This compound Resistance Mutants
| Gene/Pathway | Function | Screening Method(s) | Observed Effect of Mutation |
| Multidrug Resistance (MDR) Pathway | |||
| PDR1 | Transcription factor regulating MDR pumps | UV Mutagenesis, Variomics | Gain-of-function mutations lead to increased resistance |
| PDR3 | Transcription factor regulating MDR pumps | Variomics | Gain-of-function mutations lead to increased resistance |
| SNQ2 | ABC transporter (drug efflux pump) | Variomics | Overexpression or gain-of-function mutations increase resistance |
| Oxidative Stress Response (OSR) Pathway | |||
| YAP1 | Transcription factor regulating OSR genes | UV Mutagenesis, Variomics | Gain-of-function mutations enhance resistance |
| TRR1 | Thioredoxin reductase | Variomics | Increased expression confers resistance |
| TRX2 | Thioredoxin | Variomics | Increased expression confers resistance |
| Other | |||
| RPB1 | Largest subunit of RNA Polymerase II | UV Mutagenesis | Specific point mutations may confer resistance |
This compound Sensitivity Mutants
| Gene/Pathway | Function | Screening Method(s) | Observed Effect of Mutation |
| Oxidative Stress Response (OSR) Pathway | |||
| TRR1 | Thioredoxin reductase | Deletion Library (Bar-seq) | Deletion leads to hypersensitivity |
| TSA1 | Thioredoxin peroxidase | Deletion Library (Bar-seq) | Deletion increases sensitivity |
| Vacuolar Protein Sorting (VPS) Pathway | |||
| VPS genes | Involved in vacuolar trafficking | Deletion Library (Bar-seq) | Deletions in multiple VPS genes increase sensitivity |
| Metal Ion Homeostasis | |||
| CTR1 | High-affinity copper transporter | Deletion Library (Bar-seq) | Deletion leads to increased sensitivity |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the intricate cellular pathways affected by this compound, the following diagrams are provided.
References
Thiolutin's Dual-Action Mechanism Sets It Apart from Other Dithiolopyrrolones
Thiolutin, a member of the dithiolopyrrolone (DTP) class of antibiotics, distinguishes itself from other compounds in its family through a unique, dual-action mechanism of action. While all dithiolopyrrolones act as prodrugs that chelate intracellular zinc, leading to the inhibition of zinc-dependent metalloproteases, this compound exhibits an additional, direct inhibitory effect on RNA polymerase II that is manganese-dependent. This singular characteristic provides a key point of differentiation from other well-known dithiolopyrrolones like holomycin and aureothricin.
Dithiolopyrrolones are characterized by a pyrrolinonodithiole core structure and are known to possess broad-spectrum antimicrobial and anticancer properties.[1][2] Their general mechanism involves the intracellular reduction of a disulfide bond to a dithiol, which then acts as a potent chelator of divalent metal ions, particularly zinc (Zn2+).[3][4][5] This sequestration of zinc disrupts the function of numerous zinc-dependent enzymes, a mode of action shared across the dithiolopyrrolone family.
Comparative Analysis of Metalloprotease Inhibition
| Target Enzyme | Function | This compound IC50 (µM) | Holomycin IC50 (µM) | Aureothricin IC50 (µM) |
| Rpn11 | Proteasome deubiquitinase | ~0.53 | Data not available | Data not available |
| Csn5 | COP9 signalosome deneddylase | ~6.16 | Data not available | Data not available |
| AMSH | K63-specific deubiquitinase | ~3.96 | Data not available | Data not available |
| BRCC36 | K63-specific deubiquitinase | ~0.79 | Data not available | Data not available |
The Differentiating Mechanism: Direct, Manganese-Dependent Inhibition of RNA Polymerase II
The most significant distinction in this compound's mechanism of action is its direct inhibition of eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes. This inhibition is critically dependent on the presence of manganese (Mn2+) and the reduced state of this compound. In contrast, studies on other dithiolopyrrolones, such as holomycin, have shown only weak or indirect inhibitory effects on bacterial RNA polymerase, with the prevailing mechanism attributed to zinc chelation.
The current model suggests that a complex of reduced this compound and manganese directly targets RNA polymerase II, interfering with the initiation of transcription. This mode of action is distinct from the broader, zinc-chelation-based inhibition of metalloproteases.
Experimental Protocols
In Vitro JAMM Metalloprotease Inhibition Assay
This protocol is adapted from methods used to determine the inhibitory activity of compounds against deubiquitinating enzymes.
-
Enzyme and Substrate Preparation: Recombinant human JAMM metalloproteases (e.g., Rpn11, Csn5) and a suitable fluorogenic ubiquitin substrate (e.g., ubiquitin-AMC) are diluted to their final working concentrations in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Compound Preparation: this compound or other dithiolopyrrolones are serially diluted in DMSO to generate a range of concentrations. A fixed volume of each dilution is added to the wells of a microplate.
-
Reaction Initiation: The enzyme is added to the wells containing the test compounds and pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curves. The percent inhibition for each compound concentration is determined relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.
In Vitro RNA Polymerase II Transcription Assay
This protocol is based on recent studies demonstrating the direct inhibition of RNA polymerase II by this compound.
-
Reaction Mixture Preparation: A standard in vitro transcription buffer is prepared (e.g., 20 mM Tris-HCl pH 8.0, 40 mM KCl, 5 mM MgCl2).
-
This compound and Cofactor Preparation: this compound is pre-incubated with a reducing agent (e.g., DTT) and MnCl2 to facilitate the formation of the active inhibitory complex.
-
Enzyme and Template Incubation: Purified RNA polymerase II is incubated with the pre-treated this compound mixture.
-
Transcription Initiation: A DNA template (e.g., single-stranded DNA) and a mixture of nucleotides, including a radiolabeled nucleotide (e.g., [α-32P]UTP), are added to initiate transcription.
-
Reaction Quenching and Analysis: The transcription reaction is allowed to proceed for a defined time and then stopped by the addition of a stop buffer containing urea and EDTA. The resulting RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: The radiolabeled transcripts are visualized by autoradiography or phosphorimaging, and the extent of transcription inhibition is quantified by comparing the signal intensity in the presence and absence of this compound.
Conclusion
References
- 1. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Direct Inhibition of RNA Polymerase II by Thiolutin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiolutin's in vitro performance against other RNA polymerase II (Pol II) inhibitors, supported by experimental data and detailed protocols. Recent studies have resolved conflicting reports, demonstrating that this compound directly inhibits RNA polymerase II in vitro, albeit through a unique mechanism dependent on specific cofactors.
Recent biochemical and chemicogenetic analyses have clarified the mode of action of this compound, a dithiolopyrrolone natural product, as a direct inhibitor of eukaryotic RNA polymerase II.[1][2][3][4][5] This finding contrasts with earlier suggestions of an indirect inhibitory mechanism in vivo.[1][2][4] The in vitro inhibitory activity of this compound is notably dependent on the presence of both a reducing agent, such as dithiothreitol (DTT), and manganese ions (Mn²⁺).[1][2][3][4][5]
Comparative Analysis of RNA Polymerase II Inhibitors
The following table summarizes the key characteristics and inhibitory concentrations of this compound in comparison to α-amanitin, a well-characterized Pol II inhibitor.
| Inhibitor | Target | Mechanism of Action | In Vitro IC₅₀ / Kᵢ | Key Dependencies & Characteristics |
| This compound | RNA Polymerase I, II, and III | Directly inhibits transcription initiation. Renders Pol II pause-prone during elongation if initiation is bypassed.[1][3][5] | ~3-4 µg/mL for 50% inhibition of yeast Pol I, II, and III.[6] | Inhibition requires the presence of Mn²⁺ and a reducing agent (e.g., DTT).[1][2][3][4][5] Pre-binding of Pol II to a DNA template confers resistance to this compound.[1][3][5][6] |
| α-Amanitin | RNA Polymerase II (highly specific) | Binds to the "trigger loop" of the largest subunit of Pol II (RPB1), inhibiting the translocation of the enzyme along the DNA template, thereby blocking elongation.[7] | 1.5 µg/mL for 50% inhibition of yeast Pol II.[6] | Inhibition is independent of the order of addition of enzyme, template, and nucleotides.[6] Effective against both pre-initiated and initiating Pol II. |
| RNA polymerase II-IN-2 | RNA polymerase II | Potent inhibitor. | Kᵢ of 9.5 nM.[8] | A synthetic derivative of amanitin with enhanced cytotoxicity against certain cancer cell lines.[8] |
Mechanism of this compound Action
The direct inhibition of Pol II by this compound follows a distinct mechanism. The active form of this compound, likely a reduced species in complex with Mn²⁺, targets the enzyme before it engages with the DNA template. This pre-incubation is critical for its inhibitory effect.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of yeast ribonucleic acid polymerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of the General RNA Polymerase II Transcription Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Thiolutin's Efficacy in Yeast: A Tale of Two Strains
A comprehensive review of the transcription inhibitor Thiolutin reveals a wealth of data on its effects in Saccharomyces cerevisiae, highlighting its complex mechanism of action. However, a significant knowledge gap exists regarding its efficacy in the fission yeast Schizosaccharomyces pombe, underscoring a need for further investigation into the comparative biology of this potent compound.
This compound, a sulfur-containing antibiotic, has long been utilized as a potent inhibitor of transcription in yeast. Its primary mode of action is the inhibition of RNA polymerases, thereby halting the synthesis of RNA and subsequently protein.[1] While its effects on the budding yeast Saccharomyces cerevisiae have been extensively studied, providing valuable insights into its molecular mechanisms, a direct comparative analysis with the distantly related fission yeast Schizosaccharomyces pombe is hampered by a conspicuous absence of efficacy data for the latter.
Efficacy and Mechanism of Action in Saccharomyces cerevisiae
In S. cerevisiae, this compound demonstrates broad and potent inhibitory activity. It is known to inhibit all three nuclear RNA polymerases (I, II, and III) in vitro.[2] The inhibitory concentrations are in the low microgram per milliliter range, with RNA and protein synthesis being significantly affected at concentrations as low as 2 µg/mL.[1]
Recent studies have elucidated a more nuanced mechanism for this compound's action, moving beyond simple polymerase inhibition. It is now understood that this compound's activity is linked to its ability to chelate zinc ions, a critical cofactor for many proteins, including RNA polymerases.[3] Furthermore, its efficacy is dependent on the presence of reducing agents and specific divalent metal ions like Mn2+.[2] this compound has also been shown to induce oxidative stress and affect multiple signaling pathways, including the TOR pathway, which is a central regulator of cell growth.[2] This multifaceted mechanism suggests that cellular sensitivity to this compound in S. cerevisiae is influenced by a variety of factors, including metal ion homeostasis and the cell's ability to mount an oxidative stress response.
The following table summarizes the quantitative data on this compound's efficacy in S. cerevisiae as reported in the literature.
| Parameter | Value | Yeast Strain | Reference |
| Inhibition of RNA and Protein Synthesis | Effective at 2 µg/mL | S. cerevisiae | [1] |
| 50% Inhibition of RNA Polymerase I (in vitro) | 3 µg/mL | S. cerevisiae | [2] |
| 50% Inhibition of RNA Polymerase II (in vitro) | 4 µg/mL | S. cerevisiae | [2] |
| 50% Inhibition of RNA Polymerase III (in vitro) | 3 µg/mL | S. cerevisiae | [2] |
| ChIP-seq experiments | 10 µg/mL | S. cerevisiae | [2] |
The Efficacy of this compound in Schizosaccharomyces pombe: An Uncharted Territory
Despite the extensive research on this compound in S. cerevisiae, there is a notable lack of published data on its efficacy in S. pombe. This includes the absence of minimum inhibitory concentration (MIC) values, IC50 values for RNA polymerases, or any detailed studies on its effect on transcription and cell growth in this organism. While one study utilized S. pombe as a spike-in control for a ChIP-seq experiment in this compound-treated S. cerevisiae, the impact on the fission yeast itself was not reported.[2]
This absence of data prevents a direct quantitative comparison of this compound's efficacy between these two model organisms. However, the known physiological and genetic differences between S. cerevisiae and S. pombe may suggest potential variations in their sensitivity to this inhibitor. For instance, differences in their stress response pathways, metal ion homeostasis, and the specific subunit composition of their RNA polymerases could all contribute to differential effects of this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Yeast Growth Inhibition Assay
This protocol is used to determine the effect of this compound on the growth of yeast in liquid culture.
-
Strain Cultivation: Grow the desired yeast strain (e.g., S. cerevisiae BY4741) overnight in YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 30°C with shaking.
-
Culture Dilution: Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in fresh YPD medium.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Add the appropriate volume of the this compound stock solution to the diluted yeast cultures to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10 µg/mL). An equivalent volume of DMSO should be added to the control culture.
-
Incubation and Monitoring: Incubate the cultures at 30°C with shaking. Monitor the growth by measuring the OD600 at regular intervals (e.g., every 2 hours) for up to 24 hours using a spectrophotometer.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of this compound that completely inhibits visible growth.
In Vitro RNA Polymerase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the activity of purified RNA polymerases.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer, a DNA template (e.g., calf thymus DNA), and ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-³²P]UTP).
-
Enzyme and Inhibitor Pre-incubation: In a separate tube, pre-incubate the purified yeast RNA polymerase (I, II, or III) with the desired concentration of this compound (dissolved in DMSO) and MnCl₂ for a defined period (e.g., 10 minutes) at room temperature. A control reaction should be prepared with DMSO alone.
-
Initiation of Transcription: Initiate the transcription reaction by adding the pre-incubated enzyme-inhibitor mix to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., containing EDTA and carrier RNA). Precipitate the newly synthesized RNA by adding trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on a filter, wash to remove unincorporated radiolabeled rNTPs, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO) reaction. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizing the Molecular Pathways
To better understand the complex interactions of this compound within the cell, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: this compound's mechanism in S. cerevisiae.
References
Safety Operating Guide
Proper Disposal and Safe Handling of Thiolutin
Thiolutin is a potent sulfur-containing antibiotic that acts as a reversible inhibitor of bacterial and yeast RNA polymerases and is utilized in research to study transcription and mRNA stability.[1][2] Due to its high toxicity, particularly if ingested, adherence to strict safety and disposal protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Hazard and Safety Information
This compound is classified as acutely toxic and fatal if swallowed.[3][4] All handling must be performed with appropriate personal protective equipment (PPE) in a designated area.
| Hazard Identification & Precautionary Measures |
| GHS Classification |
| Acute Toxicity, Oral (Category 2)[3][4] |
| Signal Word |
| Danger[3] |
| Hazard Statements |
| H300: Fatal if swallowed[3][5] |
| Precautionary Statements |
| Prevention: |
| P264: Wash skin thoroughly after handling.[3][5][6] |
| P270: Do not eat, drink or smoke when using this product.[3][5][6] |
| Response: |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][5][6] |
| P330: Rinse mouth.[5][6] |
| Storage: |
| P405: Store locked up.[5][6] |
| Disposal: |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5][6] |
| Required Personal Protective Equipment (PPE) |
| Hand Protection: Protective gloves. |
| Body Protection: Laboratory coat.[5] |
| Eye/Face Protection: Safety glasses and face shield.[6] |
| Respiratory Protection: Not generally required with adequate ventilation and when handling small quantities. |
This compound Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials. Under no circumstances should this compound or its solutions be disposed of down the drain or mixed with general laboratory or household waste.[3][5]
Step 1: Waste Segregation and Collection
-
Solid this compound Waste: Collect any unused or expired pure this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Labware: All materials that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing paper, contaminated glassware) must be considered hazardous waste.
-
Collect these materials in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
Step 2: Waste Container Labeling
-
Label the hazardous waste container clearly. The label must include:
-
The words "Hazardous Waste"
-
"this compound"
-
The hazard classification: "Toxic"
-
GHS Hazard Pictogram (Skull and Crossbones)
-
Accumulation Start Date
-
Step 3: Storage of Waste
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure the storage location is secure and access is restricted, as per the "P405: Store locked up" directive.[5][6]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of toxic chemical waste.[5]
Procedure for Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear the required PPE, including gloves, lab coat, and eye protection.
-
Contain the Spill:
-
For solid spills, carefully sweep up the powder, avoiding dust generation.[6]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5]
-
Dispose: Seal and label the waste container as described in the disposal protocol and manage it as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the required workflow for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Thiolutin
This document provides immediate safety, handling, and disposal protocols for Thiolutin, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure a safe laboratory environment. This compound is classified as acutely toxic and fatal if swallowed, necessitating stringent safety measures.
Chemical and Physical Properties
A summary of this compound's key quantitative data is provided below for easy reference.
| Property | Value | Citations |
| CAS Number | 87-11-6 | [1] |
| GHS Hazard Statement | H300: Fatal if swallowed | [1][2] |
| Molecular Formula | C₈H₈N₂O₂S₂ | [3] |
| Molecular Weight | 228.3 g/mol | [2][3][4] |
| Appearance | Yellow powder | [5] |
| Melting Point | 147-148°C to 273-276°C | [2][5] |
| Solubility | Water: 0.21 mg/mL | [2] |
| DMSO: 1 mg/mL | [3] | |
| DMF: 0.5 mg/mL | [3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or splashing.[6]
-
Gloves : Always wear two pairs of impermeable, chemical-resistant gloves.[1][7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[7] Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured.[5][7] Employ proper glove removal techniques to avoid skin contact.[5]
-
Gown : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required.[7][8]
-
Eye and Face Protection : Use of safety glasses and a face shield is required.[5] When there is a significant risk of splashing or aerosol generation, a full face-piece respirator is recommended.[9]
-
Respiratory Protection : Under conditions of adequate ventilation where dust or aerosols are not generated, respiratory protection is not typically required.[1] However, if there is a risk of inhaling airborne particles, a fit-tested NIOSH-certified N95 or N100 respirator must be used.[5][9]
Operational Plans: Handling and Storage
Strict adherence to the following procedures is essential for the safe handling and storage of this compound.
Handling Protocol
-
Restricted Access : All work with this compound should be conducted in a designated and restricted area, clearly marked with hazard signs.
-
Ventilation : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5]
-
Hygiene : Wash hands thoroughly with soap and water before and after handling the compound.[1][5] Immediately remove any clothing that becomes contaminated.[1][8] Do not eat, drink, or apply cosmetics in the handling area.[1][5][7]
-
Weighing : When weighing, use a balance with a protective shield or conduct the operation within a fume hood to contain any airborne particles.
Storage Protocol
-
Secure Storage : this compound must be stored in a locked, secure location.[5][8]
-
Container : Keep the container tightly closed in a dry, well-ventilated place.[5]
-
Recommended Temperature : Store at 4°C for optimal stability.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
First-Aid Measures
-
If Swallowed : This is a medical emergency. Immediately call a poison center or physician. Do not induce vomiting. Rinse the mouth with water.[1][5][8]
-
Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with soap and plenty of water.[5][8]
-
Eye Contact : Immediately flush the eyes with running water for several minutes, holding the eyelids open. Consult a physician.[1][5][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Accidental Release Measures
-
Evacuate : Evacuate all personnel from the affected area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[5][8]
-
Clean-up :
-
Wear full PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, sealed container for disposal.[5]
-
Decontaminate the spill area with an appropriate cleaning agent.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C8H8N2O2S2 | CID 6870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 87-11-6 | RNA polymerase inhibitor [stressmarq.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. gerpac.eu [gerpac.eu]
- 7. osha.gov [osha.gov]
- 8. agerp.agscientific.com [agerp.agscientific.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


